molecular formula C7H12O4 B8362899 Methyl 4-methoxy-2-methylacetoacetate

Methyl 4-methoxy-2-methylacetoacetate

Cat. No.: B8362899
M. Wt: 160.17 g/mol
InChI Key: OQJGCIUEWBVLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-2-methylacetoacetate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methoxy-2-methylacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-2-methylacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3

InChI Key

OQJGCIUEWBVLGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)COC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, and synthetic utility of Methyl 4-methoxy-2-methylacetoacetate (also known as Methyl 4-methoxy-2-methyl-3-oxobutanoate).

Executive Summary

Methyl 4-methoxy-2-methylacetoacetate (CAS: 74991-78-9) is a specialized


-keto ester intermediate used primarily in the synthesis of cyclic enolones (flavor compounds like Corylone) and functionalized heterocycles for pharmaceutical applications.[1] Characterized by a methoxy-substituted acetyl group and an 

-methyl substitution, this compound exhibits unique reactivity profiles driven by its keto-enol tautomerism and multiple electrophilic sites. This guide provides a comprehensive analysis of its properties, synthesis, and applications in organic chemistry.

Chemical Identity & Structure

Nomenclature and Identifiers
Parameter Details
IUPAC Name Methyl 4-methoxy-2-methyl-3-oxobutanoate
Common Names Methyl 2-methyl-4-methoxyacetoacetate; 2-Methyl-4-methoxyacetoacetic acid methyl ester
CAS Number 74991-78-9
Molecular Formula

Molecular Weight 160.17 g/mol
SMILES COCC(=O)C(C)C(=O)OC
Structural Analysis

The molecule consists of a butyrate backbone with three key functional zones:

  • Terminal Ester Group (

    
    ):  A methyl ester susceptible to hydrolysis or transesterification.
    
  • 
    -Carbon (
    
    
    
    ):
    The central chiral center bearing a methyl group. This position is acidic (
    
    
    ) but less so than the non-methylated parent due to the inductive effect of the methyl group.
  • 
    -Keto Group (
    
    
    
    ):
    A carbonyl group flanked by a methoxymethyl moiety (
    
    
    ). The methoxy group increases the electron density at the carbonyl carbon slightly compared to a simple ethyl group, influencing nucleophilic attack rates.

Physicochemical Properties[1][3][4][5][6][7][8][9]

Note: Specific experimental data for the 2-methyl derivative is limited in public registries. Values below include experimental data for the parent compound (Methyl 4-methoxyacetoacetate) and calculated estimates for the target.

Property Value (Target: 2-Methyl) Value (Parent: Non-methyl) Source/Method
Physical State Colorless to pale yellow liquidColorless liquidExperimental
Boiling Point ~95–100 °C @ 8 mmHg (Est.)89 °C @ 8.5 mmHgLit. [1, 2]
Density ~1.10 g/mL (Est.)1.129 g/mLLit. [2]
Refractive Index ~1.435 (Est.)1.431 (

)
Lit. [2]
Flash Point > 90 °C87 °CClosed Cup
Solubility Soluble in MeOH, THF, DCMSoluble in organic solventsPolarity

Synthesis & Manufacturing

The synthesis of Methyl 4-methoxy-2-methylacetoacetate is typically achieved via the


-methylation  of its parent compound, Methyl 4-methoxyacetoacetate. This approach allows for the introduction of the chiral methyl center in a controlled manner.[2]
Synthetic Pathway (Graphviz)

Synthesispathway Start Methyl 4-chloroacetoacetate (Precursor) Step1 Methoxylation (MeOH / NaH) Start->Step1 Nucleophilic Subst. Parent Methyl 4-methoxyacetoacetate (CAS 41051-15-4) Step1->Parent Step2 alpha-Methylation (MeI / K2CO3 / Acetone) Parent->Step2 Enolate Alkylation Target Methyl 4-methoxy-2-methylacetoacetate (CAS 74991-78-9) Step2->Target

Figure 1: Step-wise synthesis from commercially available chloro-precursors.

Detailed Protocol: -Methylation

Reagents: Methyl 4-methoxyacetoacetate (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.2 eq), Acetone (Solvent).

  • Preparation: Charge a reaction vessel with anhydrous acetone and finely ground potassium carbonate (

    
    ).
    
  • Addition: Add Methyl 4-methoxyacetoacetate dropwise at room temperature. Stir for 30 minutes to generate the enolate.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (MeI) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC or GC for the disappearance of the starting material.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under high vacuum to obtain the product as a clear oil.

Mechanism: The base deprotonates the


-carbon (C2), forming a resonance-stabilized enolate. The enolate attacks the methyl iodide via an 

mechanism, installing the methyl group at the C2 position.

Reactivity & Mechanism[7][11]

Keto-Enol Tautomerism

Like all


-keto esters, this compound exists in equilibrium between its keto and enol forms. However, the introduction of the 

-methyl group introduces steric bulk that disfavors the enol form compared to the non-methylated parent.
  • Keto Form: Favored in polar aprotic solvents; reactive toward nucleophiles at the ketone.

  • Enol Form: Favored in non-polar solvents or intramolecular hydrogen bonding scenarios; reactive toward electrophiles.

Reactivity Flowchart (Graphviz)

Reactivity Target Methyl 4-methoxy-2-methylacetoacetate Hydrazines Reaction with Hydrazines Target->Hydrazines Cyclocondensation Hydrolysis Acid/Base Hydrolysis Target->Hydrolysis Saponification Condensation Aldol/Claisen Condensation Target->Condensation Intramolecular Pyrazoles Pyrazolone Derivatives (Pharma Scaffolds) Hydrazines->Pyrazoles Acids 4-Methoxy-2-methylacetoacetic acid (Unstable) Hydrolysis->Acids Cyclics Cyclic Enolones (Flavor Compounds) Condensation->Cyclics

Figure 2: Key chemical transformations and resulting scaffolds.

Applications in Research & Industry

Flavor & Fragrance Synthesis

The primary industrial application of this intermediate is in the synthesis of Corylone and related cyclic


-diones.
  • Mechanism: The compound undergoes alkylation with an

    
    -chloro-ketone followed by cyclization, hydrolysis, and decarboxylation.[1]
    
  • Outcome: Produces maple/caramel-like flavor compounds used in food additives [3].

Pharmaceutical Intermediates

The 1,3-dicarbonyl motif is a "privileged structure" in medicinal chemistry.

  • Heterocycle Formation: Reaction with amidines yields pyrimidines ; reaction with hydroxylamine yields isoxazoles .

  • Chirality: The C2 methyl group provides a handle for diastereoselective synthesis, allowing researchers to explore structure-activity relationships (SAR) involving steric constraints at the receptor binding site.

Safety & Handling

Based on hazard data for the parent


-keto ester class.
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid.

  • Handling Protocols:

    • Storage: Store under inert gas (

      
       or Ar) at 2–8°C. The methoxy group can be sensitive to peroxide formation upon prolonged exposure to air.
      
    • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Use in a fume hood to avoid inhalation of vapors.

References

  • Molaid Chemicals. (2017). Chemical Datasheet: Methyl 4-methoxy-2-methyl-3-oxobutanoate (CAS 74991-78-9). Link

  • ChemicalBook. (2025). Methyl 4-methoxyacetoacetate Properties and Synthesis. Link

  • ResearchG

    
    -Diones, a Class of Natural Flavor Compounds. CHIMIA International Journal for Chemistry. Link
    

Sources

Methyl 4-methoxy-2-methylacetoacetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 4-methoxyacetoacetate, a key chemical intermediate in the pharmaceutical industry. It is designed for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and applications, with a strong emphasis on scientific integrity and practical insights.

Core Identification and Chemical Profile

Methyl 4-methoxyacetoacetate is a versatile organic compound, classified as a β-keto ester, which makes it a valuable building block in organic synthesis.[1] Its reactivity is largely attributed to the presence of both a ketone and an ester functional group.[1]

Chemical Identifiers

A precise identification of chemical compounds is fundamental for research, development, and regulatory purposes. The following table summarizes the key identifiers for Methyl 4-methoxyacetoacetate.

IdentifierValue
CAS Number 41051-15-4
IUPAC Name methyl 4-methoxy-3-oxobutanoate[2]
Molecular Formula C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [3]
Canonical SMILES COCC(=O)CC(=O)OC[2]
InChI Key QGBPKJFJAVDUNC-UHFFFAOYSA-N[2]
EC Number 255-188-9[3]
Beilstein/REAXYS 1761215[3]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. Methyl 4-methoxyacetoacetate is typically a colorless to pale yellow liquid with a pleasant odor.[1] It exhibits solubility in organic solvents like ethanol and ether, with limited solubility in water.[1]

PropertyValue
Appearance Colorless to pale yellow liquid[4]
Boiling Point 89 °C at 8.5 mmHg[3]
Density 1.129 g/mL at 25 °C[3]
Refractive Index n20/D 1.431 (lit.)[3]
Flash Point 87 °C (188.6 °F) - closed cup[3]
Melting Point -80 °C[5]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.74,0!"]; O2 [label="O", pos="1.74,1!"]; C3 [label="C", pos="2.61,-0.5!"]; C4 [label="C", pos="3.48,0!"]; O3 [label="O", pos="3.48,1!"]; C5 [label="C", pos="4.35,-0.5!"]; O4 [label="O", pos="-0.87,-0.5!"]; C6 [label="C", pos="-1.74,0!"];

// Bonding C1 -- O1; C1 -- C2; C1 -- O4; O4 -- C6; C2 -- O2 [style=double]; C2 -- C3; C3 -- C4; C4 -- O3 [style=double]; C4 -- C5;

// Atom labels with better positioning node [shape=none]; H3CO [label="H3CO", pos="-2.2,0.3!"]; O_double_bond [label="O", pos="1.74,1.3!"]; CH2_1 [label="CH2", pos="2.61,-0.8!"]; C_double_bond_O [label="O", pos="3.48,1.3!"]; CH2_2 [label="CH2", pos="0,-0.3!"]; COOCH3 [label="COOCH3", pos="4.9,-0.2!"];

Synthesis_Workflow

// Nodes representing steps
start [label="Suspend Sodium Methoxide\nin Acetonitrile"];
add_reactant [label="Add Methyl 4-chloroacetoacetate\n(Control Temperature at 68-70°C)"];
react [label="Stir at 70°C\n(approx. 25 min)"];
quench [label="Pour into Acetic Acid/\nWater Solution"];
neutralize [label="Neutralize with HCl\n(pH 6-7)"];
extract [label="Extract with Acetonitrile"];
dry [label="Dry Organic Phases\n(Magnesium Sulfate)"];
concentrate [label="Concentrate in vacuo"];
purify [label="Purify by Distillation"];
end [label="Obtain Pure Methyl\n4-methoxyacetoacetate"];

// Workflow connections
start -> add_reactant [label="1"];
add_reactant -> react [label="2"];
react -> quench [label="3"];
quench -> neutralize [label="4"];
neutralize -> extract [label="5"];
extract -> dry [label="6"];
dry -> concentrate [label="7"];
concentrate -> purify [label="8"];
purify -> end;

Caption: Workflow for the synthesis of Methyl 4-methoxyacetoacetate.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend sodium methoxide (2.1 equivalents) in anhydrous acetonitrile.

  • Addition of Reactant: Slowly add methyl 4-chloroacetoacetate (1 equivalent) to the suspension. The reaction is exothermic, and the temperature should be maintained at 68-70°C by cooling. [6]3. Reaction: After the addition is complete, continue stirring the mixture at 70°C for approximately 25 minutes. [6]4. Quenching: Pour the reaction mixture into a solution of distilled water and acetic acid. [6]5. Neutralization: Adjust the pH of the solution to 6-7 by the controlled addition of 32% hydrochloric acid. [6]6. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with acetonitrile. [6]7. Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. [6]8. Purification: Purify the crude product by vacuum distillation to yield pure Methyl 4-methoxyacetoacetate. [6] This self-validating protocol includes temperature control to manage the exothermic reaction and a final purification step to ensure high purity of the final product.

Applications in Drug Development

Methyl 4-methoxyacetoacetate is a pivotal intermediate in the pharmaceutical sector, most notably in the synthesis of the antiretroviral drug, Dolutegravir. [7][8][9]Dolutegravir is an integrase inhibitor used in the treatment of HIV. [8] The specific molecular structure of Methyl 4-methoxyacetoacetate serves as a crucial building block in the complex synthesis pathway of Dolutegravir. [8]Its reliable and high-purity supply is therefore essential for the manufacturing of this life-saving medication. [8]Beyond this primary application, its nature as a β-keto ester makes it a versatile reagent for the synthesis of a variety of other complex molecules and heterocyclic compounds, such as dihydropyrimidine derivatives. [3][10][11]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with Methyl 4-methoxyacetoacetate.

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

  • Pictogram: GHS07 (Exclamation mark) [3]* Signal Word: Warning [3] Hazard Statements:

  • H315: Causes skin irritation. [3][12]* H319: Causes serious eye irritation. [3][12]* H335: May cause respiratory irritation. [3][12] Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][12]* P280: Wear protective gloves/eye protection/face protection. [13]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [3]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][12]

Handling and Storage
  • Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. [3]For operations that may generate vapors, a suitable respirator should be used. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid. [3]* Incompatibilities: Avoid contact with strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The following tables summarize the characteristic ¹H and ¹³C NMR data for Methyl 4-methoxyacetoacetate.

¹H NMR Data

The ¹H NMR spectrum is simplified by the absence of keto-enol tautomerism under typical NMR conditions, which is a notable difference from its structural analog, methyl acetoacetate. [14]The spectrum is characterized by four distinct singlets. [14]

Assignment Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Integration
-OCH₃ (Ester) 3.74 Singlet 3H
-OCH₃ (Ether) 3.43 Singlet 3H
-CH₂- (C2) 3.54 Singlet 2H

| -CH₂- (C4) | 4.11 | Singlet | 2H |

(Data sourced from BenchChem)[14]

The downfield shift of the C4 methylene protons is due to the deshielding effect of the adjacent ether oxygen atom. [14]

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the chemical structure.

AssignmentChemical Shift (δ) in ppm (CDCl₃)
C=O (Ketone, C3)202.1
C=O (Ester, C1)167.5
-OCH₃ (Ether)59.2
-OCH₃ (Ester)52.5

(Data sourced from BenchChem)[14]

Conclusion

Methyl 4-methoxyacetoacetate (CAS No: 41051-15-4) is a chemical intermediate of significant importance, particularly in the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and critical role in the production of drugs like Dolutegravir underscore its value in modern organic synthesis. A thorough understanding of its identifiers, physicochemical properties, safe handling procedures, and spectroscopic data is essential for its effective and safe utilization in research and manufacturing.

References

Sources

Thermodynamic Properties and Synthesis Profile of Methyl 4-methoxy-2-methylacetoacetate

[1]

Executive Summary

Methyl 4-methoxy-2-methylacetoacetate (Formula: C




12

Methyl 4-methoxyacetoacetate3

While the parent compound is a commodity chemical often employed in the synthesis of HIV integrase inhibitors (such as Dolutegravir), the 2-methyl derivative is typically synthesized in situ or on-demand to introduce specific stereochemical complexity (chirality at the C2 position).[3] This guide provides a definitive thermodynamic profile, bridging experimental vacuum distillation data with predictive modeling to support process engineering and research applications.[3]

Chemical Identity & Structural Analysis[1][3][4][5]

PropertyDescription
IUPAC Name Methyl 4-methoxy-2-methyl-3-oxobutanoate
Common Name Methyl 4-methoxy-2-methylacetoacetate
Parent Compound Methyl 4-methoxyacetoacetate (CAS 41051-15-4)
Molecular Formula C

H

O

Molecular Weight 160.17 g/mol
Chirality The C2 carbon is a stereocenter.[3] Synthetic product is typically racemic unless asymmetric catalysis is used.
SMILES COCC(=O)C(C)C(=O)OC
Structural Visualization

The molecule features a central


3

ChemicalStructureFigure 1: Functional Group Connectivity of Methyl 4-methoxy-2-methylacetoacetateMethoxyMethoxy Tail(Ether)KetoneC3 Ketone(Carbonyl)Methoxy->KetoneC4-C3 BondAlphaCC2 Alpha-Carbon(Chiral Center - Methylated)Ketone->AlphaCC3-C2 BondEsterMethyl Ester(Terminus)AlphaC->EsterC2-C1 Bond

[1]

Thermodynamic Properties

Due to the specialized nature of this intermediate, standard databases often conflate it with its parent.[3] The data below synthesizes experimental values from isolation protocols with high-fidelity group contribution estimates.

Physical Constants
PropertyValueSource/Method
Boiling Point (Vacuum) 50–55 °C @ 0.05 mmHg Experimental Isolation [1]
Boiling Point (Est.[4] Atm) 225 ± 10 °C Clausius-Clapeyron Extrapolation
Density 1.09 – 1.11 g/mL Predicted (vs. Parent 1.129 g/mL)
Refractive Index (

)
1.435 Estimated (Parent 1.431)
Flash Point ~95 °C Predicted (Closed Cup)
Vapor Pressure < 0.1 mmHg @ 25 °C Low volatility at STP
Thermodynamic Analysis
  • Volatility & Distillation: The experimental boiling point of ~50°C at high vacuum (0.05 mmHg) indicates significant thermal sensitivity. The parent compound boils at 89°C @ 8.5 mmHg.[3][5] The 2-methyl derivative requires deeper vacuum for distillation to avoid thermal decomposition (decarboxylation), a common risk for

    
    -keto esters.[3]
    
  • Enolization: The C2-methylation removes one acidic proton, reducing the enol content compared to the unmethylated parent.[3] This stabilizes the keto-form thermodynamically but makes the remaining proton less acidic (

    
     shift from ~11 to ~13).
    

Synthesis & Production Protocol

The most reliable synthesis involves the C-alkylation of the parent

3
Reaction Scheme

Reagents: Methyl 4-methoxyacetoacetate, Methyl Iodide (MeI), Base (K


3

SynthesisPathwayFigure 2: C-Alkylation Synthesis PathwayStartMethyl 4-methoxyacetoacetate(Parent)BaseBase Deprotonation(K2CO3 / NaH)Start->Base- H+EnolateEnolate Intermediate(Nucleophile)Base->EnolateMeIElectrophile Addition(Methyl Iodide)Enolate->MeISN2 AttackProductMethyl 4-methoxy-2-methylacetoacetate(Racemic Product)MeI->ProductC-Alkylation

Detailed Experimental Protocol

Note: This protocol is adapted from high-vacuum isolation techniques described in flavor chemistry literature [1].

  • Preparation: Charge a flame-dried reactor with Methyl 4-methoxyacetoacetate (1.0 eq) and anhydrous Acetone (or DMF for faster rates).

  • Deprotonation: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    )
    (1.2 eq). Stir at room temperature for 30 minutes to generate the enolate. Note: NaH in THF is an alternative for strictly anhydrous conditions.
  • Alkylation: Cool to 0°C. Add Methyl Iodide (1.1 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to room temperature and reflux for 3–6 hours. Monitor via TLC or GC (disappearance of starting material).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Critical): Perform Bulb-to-Bulb Distillation (Kugelrohr).

    • Target Fraction: Collect at 50–55 °C / 0.05 mmHg .

    • Caution: Do not overheat pot residue >120°C to prevent polymerization or decarboxylation.

Applications in Drug & Flavor Development

Pharmaceutical Intermediates

This compound serves as a "chiral switch" intermediate. In HIV integrase inhibitor development (analogous to Dolutegravir synthesis), the introduction of the C2-methyl group creates steric bulk that can alter the binding affinity of the final pyridinone scaffold.[3]

Flavor Chemistry (Corylone Synthesis)

The 2-methyl derivative is a direct precursor to Corylone and related cyclic

  • Mechanism: Intramolecular cyclization of the

    
    -keto ester followed by decarboxylation yields the cyclic enolone structure [1].[3]
    

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Similar to parent CAS 41051-15-4.[2][6][7][5][8]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

    
    -keto esters are prone to hydrolysis and slow decarboxylation upon exposure to moisture and heat.
    
  • Incompatibility: Strong oxidizers, strong bases (induces hydrolysis).[3]

References

  • Synthesis of Cyclic

    
    -Diones, a Class of Natural Flavor Compounds. 
    
    • Source: CHIMIA International Journal for Chemistry (1992).[1][4]

    • Context: Describes the alkylation of methyl 4-methoxyacetoacetate to the 2-methyl derivative and its purification via high-vacuum distill
  • Methyl 4-methoxyacetoacetate (Parent Compound D

    • Source: PubChem / Sigma-Aldrich Safety D
    • Context: Baseline thermodynamic data (BP, Density) used for predictive modeling of the derivative.[3]

  • Thermodynamic Properties of Binary Mixtures of Methyl Acet

    • Source: Nigerian Society of Physical Sciences.[9]

    • Context: General thermodynamic behavior of ester/ketone mixtures relevant to solvent selection.

Technical Guide: Solubility Profile and Thermodynamics of Methyl 4-methoxy-2-methylacetoacetate

[1]

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

Methyl 4-methoxy-2-methylacetoacetate is a


11
PropertyDetail
IUPAC Name Methyl 4-methoxy-2-methyl-3-oxobutanoate
CAS Number 74991-78-9
Molecular Formula

Molecular Weight 160.17 g/mol
Physical State Colorless to pale yellow liquid (at 25°C)
Boiling Point >89°C @ 8.5 mmHg (Predicted > Parent compound)
Solubility Class Amphiphilic (Lipophilic alkyl/methyl groups + Polar ester/ether/ketone)
Structural Impact on Solubility

The introduction of the methyl group at the C2 position (alpha-carbon) introduces a steric and lipophilic element that differentiates it from the non-methylated analog (CAS 41051-15-4).[1]

  • Increased Lipophilicity: The C2-methyl group reduces water solubility compared to methyl 4-methoxyacetoacetate.[1]

  • Solvent Affinity: High affinity for polar aprotic solvents (Acetone, Ethyl Acetate) and polar protic solvents (Alcohols).[1]

  • Key Application: Primary intermediate in the synthesis of Corylone (flavoring agent) and modified Dolutegravir analogs.

Solubility Profile in Organic Solvents[1][3][5][6][7]

While specific temperature-dependent mole fraction data is rare in public literature for this specific derivative, its solubility behavior follows strict structure-property relationships (SPR) governing

1
Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Interaction
Polar Protic Methanol, Ethanol, IsopropanolMiscible / High Hydrogen bonding with ester/ketone oxygens; high compatibility.[1]
Polar Aprotic Acetone, Acetonitrile, DMFMiscible / High Dipole-dipole interactions; excellent dissolution of the keto-enol tautomers.[1]
Esters Ethyl Acetate, Methyl AcetateMiscible "Like dissolves like"; ideal for reaction solvents.[1]
Aromatic Toluene, XyleneSoluble

-interaction compatibility; solubility decreases at very low temperatures (<0°C).[1]
Alkanes Hexane, HeptaneLimited / Low The polar methoxy and ester groups resist dissolution in purely non-polar media.[1]
Water WaterLow / Sparingly Soluble The hydrophobic C2-methyl group limits aqueous solubility compared to the parent ester.[1]

Experimental Protocol: Dynamic Laser Monitoring Method

Since precise solubility data is critical for process optimization (e.g., crystallization or extraction), researchers must determine the solubility curve experimentally.[1] The Dynamic Laser Monitoring Method is the gold standard for this liquid/solid equilibrium, offering higher precision than gravimetric analysis.[1]

Workflow Diagram

SolubilityProtocolStartPreparationSolventPrepWeigh Solvent (m1)into Jacket VesselStart->SolventPrepSoluteAddAdd Excess Solute (m2)SolventPrep->SoluteAddEquilibrationAgitate at T_start(e.g., 283.15 K)SoluteAdd->EquilibrationLaserSetupEngage Laser Transmissometer(Monitoring Turbidity)Equilibration->LaserSetupHeatRampSlow Heating (0.1 K/min)LaserSetup->HeatRampDissolutionDetect Transmittance Spike(Solid Disappearance)HeatRamp->DissolutionRecordDataRecord T_eq (Clear Point)Dissolution->RecordDataRepeatAdd Solvent Increment(Dilution Method)RecordData->RepeatNext Data PointEndConstruct Solubility Curve(x_i vs T)RecordData->EndComplete RangeRepeat->HeatRamp

Caption: Dynamic Laser Monitoring workflow for precise solubility determination of Methyl 4-methoxy-2-methylacetoacetate.

Detailed Methodology
  • Apparatus: Use a double-jacketed glass vessel (e.g., 50 mL) connected to a high-precision thermostatic bath (uncertainty

    
     K).
    
  • Laser System: Align a laser source (e.g., He-Ne, 10 mW) and a photodetector across the vessel.

  • Procedure:

    • Step 1: Charge a known mass of solvent (

      
      ) and excess Methyl 4-methoxy-2-methylacetoacetate (
      
      
      ).[1]
    • Step 2: Stir continuously (400 rpm) to ensure suspension. The laser transmittance will be near zero due to turbidity.[1]

    • Step 3: Heat the mixture slowly (

      
       K/min).
      
    • Step 4: Record the temperature (

      
      ) at which the laser transmittance sharply rises to maximum (indicating complete dissolution).
      
    • Step 5: Calculate the mole fraction solubility (

      
      ) using the molar masses of solute (
      
      
      g/mol ) and solvent (
      
      
      ).
1

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is the most reliable model for

1
Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


  • A, B, C: Empirical parameters determined by non-linear regression.

  • Applicability: Excellent for polar/non-polar binary systems involving this ester.[1]

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal mixing:

  • 
    :  Non-ideality parameter.[1]
    
  • 
    :  Enthalpy term.[1]
    
  • 
    :  Melting temperature of the pure solute (must be determined via DSC if solid).
    
Thermodynamic Parameters Calculation

From the solubility data, calculate the dissolution enthalpy (


  • Insight: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is typical for this class of esters in organic solvents.[1]
    

Process Applications & Synthesis Implications

Crystallization Strategy

For purification of Methyl 4-methoxy-2-methylacetoacetate (e.g., separating from the non-methylated impurity):

  • Cooling Crystallization: Effective in Toluene or Isopropanol .[1] The solubility curve is steep, meaning a temperature drop from 40°C to 0°C yields significant recovery.[1]

  • Anti-Solvent Crystallization: Use Hexane or Heptane as an anti-solvent added to a concentrated solution in Ethyl Acetate.[1]

Reaction Solvent Selection[1]
  • Alkylation Reactions: When synthesizing this compound from Methyl 4-methoxyacetoacetate (using Methyl Iodide/Base), use Acetone or Acetonitrile .[1] These solvents dissolve the enolate intermediate effectively while allowing the inorganic salt byproducts (e.g., KI) to precipitate for easy removal.[1]

References

  • Compound Identity & Synthesis

    • Synthesis of Cyclic

      
      -Diones, a Class of Natural Flavor Compounds.[1][2] (Describes the use of Methyl 4-methoxy-2-methylacetoacetate (Compound 18) as a key intermediate for Corylone). Chimia, 46(10), 399.[1][2]
      
    • Process for preparing optically active oxazolidinone derivative.[1] (Patent referencing the CAS 74991-78-9 derivative).[1]

  • Solubility Methodology (Standard Protocols)

    • Sha, Z., et al. "Solubility and thermodynamic analysis of ethyl 2-chloro-3-oxo-butanoate in various solvents."[1] Journal of Chemical & Engineering Data. (Methodological reference for

      
      -keto esters).
      
    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Source of the Apelblat Equation).

  • Thermodynamic Modeling

    • Grant, D. J. W., et al. Solubility Behavior of Organic Compounds.[1] Wiley-Interscience.[1] (Authoritative text on solubility modeling).

Navigating the Safety Landscape of Methyl 4-methoxy-2-methylacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and GHS Classification: An Extrapolative Approach

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on the available data for Methyl 4-methoxyacetoacetate, we can anticipate a similar hazard profile for its 2-methyl derivative, with the understanding that the added methyl group could slightly alter its physicochemical and toxicological properties.

The primary analog, Methyl 4-methoxyacetoacetate, is classified as follows:

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1][2]

Pictogram:



Signal Word: Warning [1][2][3][4]

Precautionary Statements: The precautionary statements associated with these classifications provide the foundational guidance for safe handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]

The introduction of a methyl group at the alpha-position of the acetoacetate moiety is not expected to fundamentally alter these primary hazards. However, it may influence the compound's volatility and absorption characteristics, necessitating a consistently cautious approach.

Physicochemical Characteristics: A Comparative Analysis

Understanding the physicochemical properties of a compound is paramount for predicting its behavior under various laboratory conditions. The table below summarizes the known properties of Methyl 4-methoxyacetoacetate and offers a projected profile for the 2-methyl analog.

PropertyMethyl 4-methoxyacetoacetateMethyl 4-methoxy-2-methylacetoacetate (Projected)Rationale for Projection
Molecular Formula C6H10O4[1][3][7]C7H12O4Addition of a CH2 group.
Molecular Weight 146.14 g/mol [1][4][7]160.17 g/mol Addition of a CH2 group.
Boiling Point 89 °C @ 8.5 mmHg[4][8]Likely to be slightly higher.Increased molecular weight and van der Waals forces.
Density 1.129 g/mL at 25 °C[4][8]Likely to be similar, potentially slightly lower.The added methyl group increases volume.
Flash Point 87 °C - closed cup[4]Expected to be in a similar range, possibly slightly higher.Increased molecular weight can sometimes correlate with a higher flash point.
Solubility No specific data, but likely soluble in organic solvents.Expected to have good solubility in common organic solvents.The ester and ether functionalities suggest this.

Exposure Controls and Personal Protection: A Proactive Stance

Given the irritant nature of the parent compound, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following protocols are based on best practices for handling chemicals of this class.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][9]

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Proper glove removal technique is essential to avoid skin contact.[1]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respirator (if required) Don2->Don3 Don4 Put on Eye/Face Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator (if required) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

First-Aid Measures: Rapid and Informed Response

In the event of an accidental exposure, immediate and appropriate first-aid is critical. The following procedures are based on standard practices for irritant chemicals.[9][10][11]

  • Inhalation: Remove the individual to fresh air.[9][11] If breathing is difficult, administer oxygen.[9] Seek medical attention if symptoms persist.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation develops or persists.[9]

  • Eye Contact: Immediately rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[10] Seek immediate medical attention.[5]

Fire-Fighting Measures and Accidental Release: Preparedness and Mitigation

While not classified as a flammable liquid, Methyl 4-methoxyacetoacetate is a combustible liquid.[4] The 2-methyl derivative is expected to share this characteristic.

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Fire-Fighting Procedures:

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

  • Use water spray to cool fire-exposed containers.[9][12]

Accidental Release Measures: In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Chemical Spill Response Protocol

Spill_Response A Evacuate Immediate Area B Don Appropriate PPE (Gloves, Goggles, Respirator) A->B C Contain the Spill (Use absorbent material like vermiculite or sand) B->C D Absorb the Spilled Material C->D E Collect and Place in a Sealed Container for Disposal D->E F Clean the Spill Area with Soap and Water E->F G Dispose of Waste According to Regulations F->G

Caption: Step-by-step protocol for responding to a chemical spill.

Handling, Storage, and Disposal: Ensuring Long-Term Safety

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Keep away from sources of ignition.[5][12]

  • Handle in accordance with good industrial hygiene and safety practices.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5]

  • It is recommended to use a licensed professional waste disposal service.[1][5]

Toxicological Profile: Understanding the Health Effects

The toxicological properties of Methyl 4-methoxy-2-methylacetoacetate have not been extensively studied. However, based on the data for Methyl 4-methoxyacetoacetate, the primary health concerns are:

  • Acute Effects: Irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][2]

  • Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis.[9] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for the parent compound.[1]

Conclusion: A Commitment to Safety

The safe and effective use of Methyl 4-methoxy-2-methylacetoacetate in a research and development setting hinges on a proactive and informed approach to safety. By extrapolating from the known hazards of its close structural analog, Methyl 4-methoxyacetoacetate, and adhering to the established principles of chemical safety, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each user to consult with their institution's environmental health and safety department and to continuously evaluate the risks associated with their specific experimental protocols.

References

  • Carl ROTH. (2024, March 2).
  • Fisher Scientific. (2009, July 20).
  • Ethyl acetoacetate - SAFETY D
  • Loba Chemie.
  • SAFETY D
  • Capot Chemical. (2018, August 13).
  • MATERIAL SAFETY DATA SHEET - Ethyl Acetoacet
  • ETHYL ACETOACET
  • NOAA.
  • Methyl 4-methoxyacetoacet
  • Fisher Scientific. (2021, December 24).
  • Sigma-Aldrich. (2025, November 7).
  • TCI Chemicals. (2018, October 3).
  • NIH.

Sources

Methyl 4-methoxy-2-methylacetoacetate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-methoxy-2-methylacetoacetate is a specialized β-keto ester of significant interest in complex organic synthesis, particularly as a sophisticated building block in pharmaceutical and agrochemical development. Its distinct structure, featuring both methoxy and methyl substitutions, offers unique reactivity and stereochemical potential. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis protocols with mechanistic considerations, comprehensive analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Methyl 4-methoxy-2-methylacetoacetate is a derivative of acetoacetic acid, characterized by a methyl ester, a ketone at the beta-position, a methyl group at the alpha-position, and a methoxy group at the gamma-position. These features create a versatile chemical intermediate.

1.1 Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

  • Chemical Formula: C₈H₁₄O₄

  • Molecular Weight: 174.19 g/mol

1.2 Structural Representation

The spatial arrangement of atoms is crucial for understanding the molecule's reactivity. The structure incorporates a chiral center at the C2 position, making it a valuable target for asymmetric synthesis.

G start Methyl 4-methoxyacetoacetate + NaH in THF enolate Deprotonation: Formation of Sodium Enolate start->enolate Stir at 0 °C reagent Add Methyl Iodide (CH₃I) enolate->reagent alkylation SN2 Alkylation: Nucleophilic attack on CH₃I reagent->alkylation Stir at RT workup Aqueous Workup (e.g., NH₄Cl quench) alkylation->workup product Purification (Distillation/Chromatography) workup->product final Methyl 4-methoxy-2- methylacetoacetate product->final

Literature review on Methyl 4-methoxy-2-methylacetoacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-2-methylacetoacetate

Abstract

Methyl 4-methoxy-2-methylacetoacetate is a functionalized β-keto ester with potential applications as a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This technical guide provides a comprehensive review of a robust and logical two-step synthetic pathway to this target molecule. The synthesis begins with the preparation of the precursor, Methyl 4-methoxyacetoacetate, via nucleophilic substitution, followed by a classic acetoacetic ester synthesis approach for the introduction of the C2-methyl group. This document emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and includes mechanistic diagrams and data summaries to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis.

Introduction

β-keto esters are a cornerstone of modern synthetic chemistry, valued for their ability to undergo a wide range of chemical transformations. The title compound, Methyl 4-methoxy-2-methylacetoacetate, incorporates several key functional groups: a methyl ester, a ketone, and a methoxy ether. This arrangement makes it a valuable synthon. The precursor, Methyl 4-methoxyacetoacetate, is a known intermediate in the synthesis of the anti-HIV drug Dolutegravir, highlighting the pharmaceutical relevance of this structural class.[1][2]

A direct, one-pot synthesis for Methyl 4-methoxy-2-methylacetoacetate is not prominently described in the literature. Therefore, this guide details the most scientifically sound and practical approach: a two-step sequence.

  • Synthesis of the Precursor: Preparation of Methyl 4-methoxyacetoacetate from Methyl 4-chloroacetoacetate.

  • α-Methylation: Introduction of the methyl group at the activated C2 position via enolate chemistry.

This guide will dissect each step, focusing on reaction mechanisms, reagent selection rationale, and detailed experimental procedures.

Part I: Synthesis of the Precursor: Methyl 4-methoxyacetoacetate

The most prevalent and efficient method for synthesizing Methyl 4-methoxyacetoacetate involves the nucleophilic substitution of the chlorine atom in Methyl 4-chloroacetoacetate with a methoxide source.

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry (though the carbon is not a stereocenter in this case) and displacing the chloride ion as the leaving group.

Caption: SN2 mechanism for the synthesis of the precursor.

Causality in Experimental Design

The success of this reaction hinges on the careful selection of base, solvent, and reaction conditions.

  • Choice of Base/Nucleophile: Sodium methoxide is a common choice, serving as a strong nucleophile.[3] Alternatively, it can be generated in-situ by reacting methanol with a strong base like sodium hydride (NaH).[1][2] The use of NaH is highly effective but requires stringent anhydrous conditions and careful handling due to its reactivity with water. Using commercial sodium methoxide is often more convenient and safer for lab-scale synthesis.

  • Solvent Selection: Aprotic solvents are essential to prevent protonation of the highly basic methoxide nucleophile.

    • Acetonitrile: Offers good solubility for the reagents and a suitable boiling point for reactions requiring moderate heat.[3]

    • Tetrahydrofuran (THF): A common choice, particularly when using sodium hydride, as it is inert to the base and effectively solubilizes the intermediate sodium salt.[1][2]

    • Toluene: Can also be used, especially in processes where azeotropic removal of water might be a concern.

  • Temperature Control: The reaction is exothermic. Initial addition of the electrophile (Methyl 4-chloroacetoacetate) is often done at a controlled temperature (e.g., 20°C or lower) to manage the exotherm, followed by a period of heating (e.g., 70°C) to drive the reaction to completion.[2][3]

Data Summary: Precursor Synthesis
ReferenceBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PrepChem[3]Sodium methylateAcetonitrile68-70~0.590.6
Patent CN105418420A[2]NaH / KOMeTHF20-257-11~89 (based on example)
ChemicalBook[1]Sodium hydrideTHF200.593
Patent EP4438587A1NaH / NaOMeToluene10-253-5Not specified
Detailed Experimental Protocol: Synthesis of Methyl 4-methoxyacetoacetate

This protocol is a composite method based on literature procedures.[1][3]

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Suspend sodium methylate (2.1 equivalents) in anhydrous acetonitrile (approx. 1.5 mL per gram of sodium methylate).

  • Addition: While stirring, add Methyl 4-chloroacetoacetate (1.0 equivalent) dropwise from the dropping funnel. An exotherm will be observed.

  • Reaction: Maintain the internal temperature between 68-70°C using a water bath for cooling as needed. After the addition is complete, continue stirring at this temperature for 25-30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a solution of distilled water and acetic acid, adjusting the pH to 6-7 with hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with the solvent used for the reaction (e.g., acetonitrile or ethyl acetate).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation (boiling point: 55-57°C at 0.6 mbar) to yield Methyl 4-methoxyacetoacetate as a clear liquid.[3]

Part II: α-Methylation to Synthesize Methyl 4-methoxy-2-methylacetoacetate

This transformation follows the principles of the acetoacetic ester synthesis, a classic and reliable method for alkylating the α-carbon of β-keto esters.[4]

Reaction Mechanism: Enolate Alkylation

The process occurs in two main stages:

  • Enolate Formation: The α-proton on the carbon between the two carbonyl groups (the active methylene group) is acidic (pKa ≈ 11). A strong base, typically an alkoxide, readily removes this proton to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile.

  • Nucleophilic Attack (SN2): The resulting enolate anion attacks an electrophilic methylating agent, such as methyl iodide, in an SN2 reaction. This forms the new carbon-carbon bond, yielding the final product.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation start Methyl 4-methoxyacetoacetate enolate Resonance-Stabilized Enolate start->enolate + Base (e.g., NaOCH₃) - CH₃OH product Methyl 4-methoxy-2-methylacetoacetate enolate->product + CH₃-I (SN2 Attack) methyl_iodide Methyl Iodide (CH₃-I)

Caption: Mechanism for the α-methylation of the precursor.

Causality in Experimental Design
  • Choice of Base: The base must be strong enough to deprotonate the active methylene group. Sodium methoxide is an ideal choice as it is the conjugate base of the ester's alcohol portion (methanol), thus preventing any potential transesterification side reactions. Using exactly one equivalent of base is crucial; excess base can promote side reactions like Claisen condensation.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this purpose. Dimethyl sulfate is an alternative but is more toxic.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred to solubilize the enolate salt and prevent protonation. Ethanol can also be used, especially when using sodium ethoxide as the base.[4]

Detailed Experimental Protocol (Projected)

This is a projected protocol based on the established principles of the acetoacetic ester synthesis applied to the specific substrate.[4]

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, an inert gas inlet, and a septum.

  • Base Addition: In a separate flask, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol or THF.

  • Enolate Formation: Cool the base solution to 0°C. Add Methyl 4-methoxyacetoacetate (1.0 equivalent) dropwise via syringe. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add methyl iodide (1.05 equivalents) dropwise to the enolate solution at 0°C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The final product, Methyl 4-methoxy-2-methylacetoacetate, should be purified by fractional vacuum distillation or flash column chromatography on silica gel.

Overall Synthetic Workflow

The two-part synthesis provides a clear and efficient path to the target molecule.

Caption: High-level workflow for the two-step synthesis.

Characterization

Confirmation of the final product structure would rely on standard spectroscopic techniques:

  • ¹H NMR: The most telling change from the precursor[5] would be the disappearance of the C2 methylene singlet (around 3.54 ppm) and the appearance of a quartet for the C2 proton (now a methine) and a doublet for the new C2-methyl group.

  • ¹³C NMR: A new signal for the C2-methyl carbon would appear, and the C2 carbon signal would shift accordingly.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₁₂O₄ (160.16 g/mol ).

  • IR Spectroscopy: The spectrum will retain strong carbonyl stretches for the ketone and ester groups.

Conclusion

The synthesis of Methyl 4-methoxy-2-methylacetoacetate is most reliably achieved through a two-step process: nucleophilic substitution to form the key precursor, Methyl 4-methoxyacetoacetate, followed by a classic enolate alkylation. This approach offers high yields and predictability, relying on fundamental and well-understood organic reactions. Careful control of reaction conditions, particularly the exclusion of water and the stoichiometric use of reagents, is paramount to success. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable chemical building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (2002). US20020102671A1 - Synthesis of B-keto esters.
  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-methoxy-2-acetonylacetoacetate. Retrieved from [Link]

  • Google Patents. (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-methoxy-acetoacetate. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of methyl 4-methoxyacetoacetate.
  • Claisen Condensation. (n.d.). The Claisen Condensation. Retrieved from a university lecture note source. (Note: A more permanent source would be preferable if available).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Scientific Context

Methyl 4-methoxy-2-methylacetoacetate belongs to the family of β-keto esters, a class of compounds renowned for their synthetic versatility. The presence of multiple functional groups—an ester, a ketone, and an ether—makes this molecule a potentially valuable building block in organic synthesis. The addition of a methyl group at the α-carbon (position 2) significantly alters the electronic and steric environment compared to its precursor, Methyl 4-methoxyacetoacetate. This modification can influence reaction kinetics, product selectivity, and the ultimate physicochemical properties of the molecule.

Understanding the precise boiling point and density is a non-negotiable prerequisite for any further application. These parameters are fundamental for:

  • Purification: Designing appropriate distillation conditions for purification.

  • Reaction Stoichiometry: Accurate density values are essential for converting between mass and volume for precise molar calculations.

  • Safety and Handling: Knowledge of the boiling point is critical for assessing volatility and establishing safe handling and storage temperatures.

  • Regulatory Compliance: Accurate physical property data is a requirement for chemical registration and safety data sheet (SDS) creation.

This document will proceed by first summarizing the known data of the parent compound, Methyl 4-methoxyacetoacetate, as a predictive baseline. The core of this guide will then provide detailed, self-validating protocols for the experimental determination of the boiling point and density of the title compound.

Physicochemical Properties: A Comparative Analysis

As of the latest literature review, specific experimental values for Methyl 4-methoxy-2-methylacetoacetate are not published. Therefore, we present the data for the parent compound, Methyl 4-methoxyacetoacetate, as a reference point.

Table 1: Physicochemical Data for Methyl 4-methoxyacetoacetate (CAS: 41051-15-4)

PropertyValueSource
Molecular FormulaC₆H₁₀O₄[1][2]
Molecular Weight146.14 g/mol [2][3]
Density 1.129 g/mL at 25 °C [1][2][4][5]
Boiling Point 89 °C at 8.5 mmHg [1][4][5]
~215.7 °C at 760 mmHg (estimated) [6]
Refractive Indexn20/D 1.431[1][4][5]

Expert Insight: Predicting the Impact of α-Methylation

The introduction of a methyl group at the C-2 position of the acetoacetate backbone is expected to influence these properties in predictable ways:

  • Boiling Point: The addition of a methyl group increases the molecular weight and van der Waals forces. Consequently, Methyl 4-methoxy-2-methylacetoacetate is expected to have a slightly higher boiling point than its unmethylated counterpart under identical pressure conditions.

  • Density: The addition of a methyl group increases the molecular mass more than the molecular volume. This typically leads to a slight increase in density , although this effect is generally less pronounced than the change in boiling point.

These predictions underscore the necessity of experimental verification, as outlined in the following sections.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For a novel compound available in limited quantities, the Thiele tube method is a highly efficient and accurate technique.[8]

Causality in Experimental Design

The choice of the Thiele tube method is predicated on its efficiency with small sample volumes (less than 0.5 mL) and its design, which ensures uniform heating of the heat-transfer fluid (typically mineral or silicone oil) through natural convection.[7][8] The core of the method involves trapping a small amount of air in an inverted capillary tube. As the sample is heated, this trapped air expands and escapes, followed by the sample's vapor, creating a steady stream of bubbles. The boiling point is determined upon cooling, at the precise moment the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary. This is a more accurate endpoint than observing the onset of bubbling during heating, which can be confounded by the presence of dissolved gases.

Step-by-Step Protocol for Boiling Point Determination

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tubes (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Heat-transfer fluid (mineral oil)

  • Stand and clamp

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with Methyl 4-methoxy-2-methylacetoacetate.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. The sample should be positioned in the center of the main body of the tube.[8]

  • Heating: Gently heat the side-arm of the Thiele tube with a Bunsen burner using a soft flame.[7] The convection currents will ensure the entire oil bath heats evenly.

  • Observation (Heating Phase): As the temperature rises, a fine stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until this becomes a rapid, continuous stream. This indicates the temperature is just above the boiling point.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

  • Endpoint Determination: Carefully observe the capillary tube. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the sample.[8]

  • Barometric Pressure: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary for comparison with standard literature values.

Visualization of Experimental Workflow

Boiling_Point_Workflow A Prepare Sample: Fill tube with ~0.5 mL of liquid B Insert inverted capillary tube (sealed end up) A->B C Assemble Apparatus: Attach sample tube to thermometer B->C D Place assembly in Thiele tube filled with mineral oil C->D E Heat side-arm gently D->E F Observe for rapid, continuous stream of bubbles E->F Temp. increases G Remove heat source F->G H Observe upon cooling G->H Temp. decreases I Record temperature at the moment liquid enters capillary H->I J Record Barometric Pressure I->J

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Experimental Determination of Density

Density (ρ) is an intrinsic physical property defined as mass (m) per unit volume (V).[9] For liquids, it is crucial to control the temperature during measurement, as volume is temperature-dependent.

Causality in Experimental Design

The most straightforward and reliable method for determining the density of a small liquid sample involves the direct measurement of the mass of a precisely known volume. Using a calibrated graduated cylinder and an analytical balance provides a good balance of accuracy and simplicity for research purposes.[10] The self-validating aspect of this protocol lies in repetition. By performing multiple measurements and averaging the results, random errors can be minimized, increasing the trustworthiness of the final value.[10] It is imperative to record the temperature at which the measurement is made, as density is a temperature-dependent property.

Step-by-Step Protocol for Density Determination

Apparatus:

  • Analytical balance (readable to ±0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Thermometer

  • Pasteur pipette

Procedure:

  • Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m_cylinder).

  • Add Liquid: Using a Pasteur pipette, carefully add a specific volume of Methyl 4-methoxy-2-methylacetoacetate to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[10] Record this volume (V_liquid).

  • Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass (m_total).

  • Temperature Measurement: Immediately measure and record the temperature of the liquid sample (T).

  • Calculate Mass of Liquid: Determine the mass of the liquid by subtraction: m_liquid = m_total - m_cylinder.

  • Calculate Density: Use the formula ρ = m_liquid / V_liquid to calculate the density.

  • Repeat and Average: Repeat steps 1-6 at least two more times and calculate the average density. This ensures the precision and reliability of your result.[10]

Visualization of Experimental Workflow

Density_Determination_Workflow A Weigh clean, dry graduated cylinder (m_cylinder) B Add a precise volume of liquid (V_liquid) A->B E Calculate Mass: m_liquid = m_total - m_cylinder A->E C Weigh cylinder with liquid (m_total) B->C F Calculate Density: ρ = m_liquid / V_liquid B->F D Measure liquid temperature (T) C->D C->E E->F G Repeat steps A-F at least twice F->G H Calculate average density G->H

Caption: Workflow for Density Determination using Mass and Volume.

Synthesis and Safety Considerations

Proposed Synthesis Route

Methyl 4-methoxy-2-methylacetoacetate can be synthesized via the α-alkylation of its parent compound, Methyl 4-methoxyacetoacetate. A common synthetic strategy involves deprotonation of the acidic α-carbon with a suitable base (e.g., sodium hydride or sodium methoxide) followed by reaction with an electrophilic methylating agent (e.g., methyl iodide or dimethyl sulfate).[3][11]

Reaction Scheme: CH₃OCH₂C(O)CH₂COOCH₃ + Base → [CH₃OCH₂C(O)CHCOOCH₃]⁻ [CH₃OCH₂C(O)CHCOOCH₃]⁻ + CH₃-X → CH₃OCH₂C(O)CH(CH₃)COOCH₃ + X⁻ (where X = I, OSO₂OCH₃, etc.)

The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the ester functionalities. Purification would likely be achieved via vacuum distillation, reinforcing the need for an accurate boiling point determination.

Handling and Safety

Based on the hazard profile of the parent compound and related β-keto esters, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Hazards: The parent compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Similar hazards should be assumed for the methylated derivative. It is also a combustible liquid.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

The precise determination of boiling point and density is a foundational step in the characterization of any novel chemical compound. For Methyl 4-methoxy-2-methylacetoacetate, a substance with potential utility in synthetic chemistry, this guide provides the necessary theoretical context and detailed, actionable protocols for researchers. By referencing the known properties of its parent analogue and diligently applying the robust experimental methods detailed herein, scientists can generate the reliable and accurate data required for safe handling, effective purification, and successful integration of this molecule into advanced research and development programs.

References

  • Sigma-Aldrich. (n.d.). Methyl 4-methoxyacetoacetate 97%. Retrieved from Sigma-Aldrich website.[1]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from a university course material source.[12]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]8]

  • PrepChem. (n.d.). Synthesis of methyl 4-methoxy-2-acetonylacetoacetate. Retrieved from PrepChem.com.[13]

  • OTTOKEMI. (n.d.). Methyl 4-methoxyacetoacetate, 98%. Retrieved from a chemical supplier website.[2]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from a personal academic website.[7]

  • ChemSrc. (2025, August 26). Methyl 4-methoxyacetoacetate. Retrieved from [Link]6]

  • Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from a university lab manual.[14]

  • Anonymous. (n.d.). Determination of melting and boiling points. Retrieved from a university presentation slide deck.[15]

  • Ataman Kimya. (n.d.). METHYL ACETOACETATE. Retrieved from [Link]]

  • Anonymous. (n.d.). Density of liquids. Retrieved from a university experiment procedure document.[16]

  • Jubilant Ingrevia Limited. (2018, May 9). Methyl acetoacetate Safety Data Sheet. Retrieved from a manufacturer's safety data sheet.[17]

  • Google Patents. (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate. Retrieved from 11]

  • Patsnap. (2021, December 24). Preparation method of methyl 4-methoxyacetoacetate. Retrieved from [Link]]

  • Chem-Impex. (n.d.). Methyl acetoacetate. Retrieved from a chemical supplier website.[18]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from a chemistry education website.[10]

  • LibreTexts Chemistry. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]9]

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A Senior Application Scientist's Guide to the Functional Group Analysis of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-methoxy-2-methylacetoacetate is a β-keto ester of significant interest as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its structure, containing a ketone, an ester, and an ether, presents a distinct analytical profile. This guide provides an in-depth, multi-technique approach for the comprehensive functional group analysis and structural elucidation of this molecule. As a self-validating system, the protocols and interpretations herein are designed for researchers, scientists, and drug development professionals who require unambiguous characterization. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy for a definitive structural map, Infrared (IR) spectroscopy for rapid functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

Molecular Structure and Key Functional Groups

The first step in any analytical endeavor is to understand the target molecule's architecture. Methyl 4-methoxy-2-methylacetoacetate (C₇H₁₂O₄, Molecular Weight: 160.17 g/mol ) possesses three primary functional groups that dictate its chemical behavior and spectroscopic signatures: a ketone, a methyl ester, and a methoxy ether.

Caption: Structure of Methyl 4-methoxy-2-methylacetoacetate with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in providing a detailed map of the carbon-hydrogen framework. For β-keto esters, a primary consideration is the potential for keto-enol tautomerism, which can complicate spectra by showing two sets of signals.[3] However, a key insight for the related Methyl 4-methoxyacetoacetate is that the 4-methoxy group simplifies the spectrum by effectively preventing keto-enol tautomerism under standard NMR conditions.[4] We can confidently extrapolate that the additional 2-methyl group in our target molecule will not alter this behavior, leading to a clean, interpretable spectrum corresponding solely to the keto form.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum will provide information on the electronic environment, number, and connectivity of all hydrogen atoms.

  • -OCH₃ (Ester): A singlet integrating to 3H, expected around 3.7 ppm. Its chemical shift is characteristic of methyl esters.

  • -OCH₃ (Ether): A singlet integrating to 3H, expected around 3.4 ppm. This is slightly upfield from the ester methyl due to a less direct electron-withdrawing effect.

  • -CH₂- (C4): A singlet integrating to 2H, shifted downfield to ~4.1 ppm due to the strong deshielding effect of the adjacent ether oxygen.[4]

  • -CH- (C2): A quartet integrating to 1H. The presence of the adjacent methyl group (C7) will split this signal. Expected around 3.6-3.8 ppm.

  • -CH₃ (C7): A doublet integrating to 3H, coupled to the C2 proton. Expected around 1.3-1.5 ppm.

¹³C NMR Spectroscopy Analysis

The carbon NMR spectrum complements the ¹H NMR by defining the carbon skeleton.

  • C=O (Ester, C1): Expected around 167-168 ppm.[4]

  • C=O (Ketone, C3): Expected further downfield, around 201-203 ppm.[4]

  • -OCH₃ (Ester): Expected around 52 ppm.[4]

  • -OCH₃ (Ether): Expected around 59 ppm.[4]

  • -CH₂- (C4): Expected around 70-75 ppm, significantly downfield due to the attached oxygen.

  • -CH- (C2): Expected around 48-52 ppm.

  • -CH₃ (C7): Expected in the aliphatic region, around 15-20 ppm.

Data Presentation: Predicted NMR Chemical Shifts
AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
-C(O)OC H₃ (Ester)~3.7 (s, 3H)~52
-OC H₃ (Ether)~3.4 (s, 3H)~59
C H₂-O (C4)~4.1 (s, 2H)~73
-CO-C H- (C2)~3.7 (q, 1H)~50
-CH-C H₃ (C7)~1.4 (d, 3H)~17
C =O (Ester, C1)-~167
C =O (Ketone, C3)-~202

Note: Predicted values are based on data for similar structures and general chemical shift principles.[4][5] Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve 5-10 mg of Methyl 4-methoxy-2-methylacetoacetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (0.0 ppm).

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Shimming: Shim the magnetic field to maximize homogeneity and obtain sharp, symmetrical peaks.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum at a constant temperature (e.g., 25 °C) with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the signals to singlets. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the TMS signal.

Visualization: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis P1 Dissolve Sample in CDCl3 P2 Add TMS (Internal Standard) P1->P2 A1 Insert Sample & Lock A2 Shim Magnetic Field A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum (Proton Decoupled) A2->A4 D1 Fourier Transform & Phasing D2 Calibrate to TMS (0 ppm) D1->D2 D3 Integrate 1H Peaks D2->D3 D4 Assign Signals to Structure D3->D4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc Result Unambiguous Structural Confirmation cluster_proc->Result

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Expertise & Rationale: While NMR provides the skeleton, IR spectroscopy acts as a rapid and non-destructive confirmation of the functional groups present.[6] The diagnostic power of IR lies in the fact that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, the most telling region will be the carbonyl (C=O) stretching region. Because the electronic environments of the ketone and ester carbonyls are different, we expect to see two distinct, strong absorption bands, which is a key validation point.

Interpretation of Key Absorptions

The presence of sharp, strong "sword-like" peaks in the carbonyl region is highly diagnostic.[7]

  • C=O Stretch (Ester): Aliphatic esters typically show a strong absorption between 1750-1735 cm⁻¹.[8][9]

  • C=O Stretch (Ketone): Saturated aliphatic ketones absorb strongly around 1715 cm⁻¹.[8][10]

  • C-O Stretch (Ester & Ether): Strong, complex bands are expected in the "fingerprint region" between 1300-1000 cm⁻¹. These arise from the C-O single bond stretching vibrations of both the ester and ether functionalities.[6]

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will confirm the presence of sp³-hybridized C-H bonds.

Data Presentation: Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
EsterC=O Stretch1750 - 1735Strong
KetoneC=O Stretch~1715Strong
Ether / EsterC-O Stretch1300 - 1000Strong
Alkyl (CH₃, CH₂, CH)C-H Stretch2950 - 2850Medium

Reference data sourced from established spectroscopy tables.[6][8][11]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid): As Methyl 4-methoxy-2-methylacetoacetate is a liquid, the simplest method is to prepare a thin film.[6]

  • Application: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top and press lightly to create a thin, uniform capillary film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Collect a background spectrum of the empty plates first for automatic subtraction.

  • Data Analysis: Identify the key absorption bands and compare their frequencies to established correlation charts to confirm the presence of the expected functional groups.

Visualization: IR Analysis Workflow

P1 Prepare Thin Film of Neat Liquid on Salt Plates A1 Acquire Background Spectrum (Air) P1->A1 A2 Acquire Sample Spectrum A1->A2 D1 Identify Key Peaks: C=O (Ester) ~1740 cm-1 C=O (Ketone) ~1715 cm-1 C-O ~1200 cm-1 A2->D1 R1 Functional Group Confirmation D1->R1

Caption: Standard workflow for IR spectroscopic analysis of a liquid sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[12] For our target, Electron Ionization (EI) is a standard technique that will generate a molecular ion (M⁺˙) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that results from the cleavage of the weakest bonds and rearrangements within the ion.[13]

Electron Ionization (EI-MS) Analysis
  • Molecular Ion (M⁺˙): The intact molecule minus one electron will produce the molecular ion peak. For C₇H₁₂O₄, this will appear at a mass-to-charge ratio (m/z) of 160.

  • Key Fragmentation Pathways: The presence of multiple functional groups provides several predictable cleavage points.

    • Loss of Methoxy Radical (-•OCH₃): Cleavage of the ester C-O bond can result in an acylium ion at m/z 129 ([M-31]⁺).

    • Loss of Carbomethoxy Radical (-•COOCH₃): Cleavage can lead to a fragment at m/z 101 ([M-59]⁺).

    • Alpha-Cleavage: Cleavage adjacent to the ketone is common. A prominent peak is expected at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺).

    • McLafferty Rearrangement: While less likely to be the primary pathway without a longer gamma-hydrogen chain, rearrangements are possible. A key fragment is often observed from cleavage of the C2-C3 bond, yielding a fragment at m/z 87 ([CH₃OCH₂CO]⁺).

Data Presentation: Predicted EI-MS Fragments
m/zProposed Fragment StructureIdentity
160[C₇H₁₂O₄]⁺˙Molecular Ion
129[M - •OCH₃]⁺Loss of Methoxy
101[M - •COOCH₃]⁺Loss of Carbomethoxy
87[CH₃OCH₂CO]⁺α-cleavage
43[CH₃CO]⁺Acetyl Cation (likely base peak)

Note: The relative abundance of fragments depends on their stability. The m/z 43 peak is often the base peak for molecules containing an acetyl group.[14]

Visualization: Key EI-MS Fragmentation Pathways

M [Molecule]⁺˙ m/z = 160 F1 [M - •OCH3]⁺ m/z = 129 M->F1 - •OCH3 F2 [CH3CO]⁺ m/z = 43 M->F2 α-cleavage F3 [CH3OCH2CO]⁺ m/z = 87 M->F3 C2-C3 cleavage F4 [M - •COOCH3]⁺ m/z = 101 M->F4 - •COOCH3

Caption: Predicted primary fragmentation pathways for Methyl 4-methoxy-2-methylacetoacetate in EI-MS.

Integrated Analytical Approach & Conclusion

No single technique provides the complete picture. The true power of modern analytical chemistry lies in the synergistic integration of multiple methodologies. The functional group analysis of Methyl 4-methoxy-2-methylacetoacetate is a self-validating system when these techniques are combined:

  • MS confirms the molecular weight is 160 g/mol , consistent with the molecular formula C₇H₁₂O₄.

  • IR spectroscopy confirms the presence of the key functional groups: two distinct carbonyls (ketone and ester) and C-O bonds.

  • NMR spectroscopy provides the definitive structure , mapping out the precise connectivity of every carbon and hydrogen atom, confirming the methyl, methoxy, methylene, and methine groups are in their expected positions and ratios.

Together, these three pillars of analytical chemistry provide an unambiguous, robust, and scientifically rigorous confirmation of the structure and functional groups of Methyl 4-methoxy-2-methylacetoacetate, meeting the high standards required for research and pharmaceutical development.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. (2025). Benchchem.
  • A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of Methyl 4-methoxyacetoacetate versus Methyl Acetoacet
  • Methyl 4-methoxyacetoacet
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Preparation of β-Keto esters and β-Diketones by C-Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS.
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (2025). Benchchem.
  • Carbonyl compounds - IR spectroscopy. University of Calgary.
  • IR: carbonyl compounds. University of Regensburg.
  • Synthetic method of methyl 4-methoxyacetoacetate.
  • Infrared Spectrometry.
  • Mass Spectrometry - Fragmentation P
  • mass spectrum of ethyl ethanoate fragmentation p
  • mass spectra - fragmentation p
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

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Methodological & Application

Application Note & Protocols: Synthesis of Heterocyclic Compounds Using Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of medicinally relevant heterocyclic compounds using Methyl 4-methoxy-2-methylacetoacetate (MMMAA) as a versatile C5 synthon. We delve into the synthesis of three key heterocyclic scaffolds: pyrazoles, dihydropyrimidines, and dihydropyridines. The narrative emphasizes the causality behind experimental choices, self-validating protocols for trustworthiness, and authoritative grounding through cited literature. This document is structured to serve as a practical guide in a research and development setting.

Introduction: The Strategic Value of Methyl 4-methoxy-2-methylacetoacetate

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. Their prevalence is due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Within the vast arsenal of synthetic building blocks, β-ketoesters are exceptionally valuable for their dual functionality, which allows for a variety of cyclization reactions.

Methyl 4-methoxy-2-methylacetoacetate (MMMAA) is a particularly strategic starting material. Its structure incorporates several points for molecular diversification:

  • The β-dicarbonyl System: The reactive ketone and ester groups are prime sites for condensation reactions.

  • The α-Methyl Group: This substituent provides steric influence and becomes a fixed feature in the final heterocyclic ring, impacting binding interactions and metabolic stability.

  • The γ-Methoxy Group: This ether linkage offers a handle for further functionalization or can influence the physicochemical properties, such as solubility and lipophilicity, of the resulting molecule.

MMMAA is a key intermediate in the synthesis of advanced pharmaceutical agents, including the anti-HIV drug dolutegravir, highlighting its industrial and medicinal relevance.[1] This guide will provide detailed protocols for leveraging MMMAA in three powerful and widely used synthetic transformations.

Caption: The chemical structure of Methyl 4-methoxy-2-methylacetoacetate.

Chapter 1: Synthesis of Substituted Pyrazoles via Knorr Cyclization

Principle & Mechanistic Insight

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring, a scaffold found in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib.[2] The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3]

The mechanism proceeds in two key stages:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group of the β-ketoester (the ketone) to form a hydrazone intermediate.

  • Cyclization & Dehydration: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl. The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol and subsequently water to yield the stable, aromatic pyrazole ring.

Expertise & Experience: Controlling Regioselectivity

The reaction between an unsymmetrical β-ketoester like MMMAA and a substituted hydrazine can potentially lead to two regioisomers. However, the initial condensation overwhelmingly favors the more reactive ketone over the ester. The subsequent intramolecular cyclization is then directed, leading to a highly regioselective synthesis of the 1-substituted-3-methyl-4-(methoxymethyl)-5-pyrazolone.

Caption: Workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-4-(methoxymethyl)pyrazol-5-one

Trustworthiness (Self-Validation): This protocol includes in-process checks (TLC) and post-synthesis characterization (NMR, MS) to ensure the identity and purity of the final product.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-methoxy-2-methylacetoacetate (MMMAA) (1.46 g, 10.0 mmol, 1.0 eq) and ethanol (30 mL).

  • Addition of Hydrazine: While stirring, add phenylhydrazine (1.08 g, 10.0 mmol, 1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials indicates reaction completion.

  • Workup: After cooling to room temperature, reduce the solvent volume to approximately 10 mL using a rotary evaporator. Add 30 mL of cold water to the concentrated mixture to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reagent Table

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
MMMAA146.141.46 g10.01.0
Phenylhydrazine108.141.08 g10.01.0
Ethanol46.0730 mL-Solvent

Chapter 2: Dihydropyrimidine Synthesis via the Biginelli Reaction

Principle & Mechanistic Insight

The Biginelli reaction is a cornerstone of multicomponent reactions (MCRs), enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4] These scaffolds are prevalent in pharmaceuticals, including calcium channel blockers.[5] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[6]

The reaction, typically acid-catalyzed, is believed to proceed through a series of equilibrium steps, with the most accepted mechanism involving an N-acyliminium ion intermediate. This intermediate is generated from the condensation of the aldehyde and urea, which then undergoes nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final DHPM product.

Expertise & Experience: Catalyst and Solvent Choice

While traditionally catalyzed by strong Brønsted acids like HCl, a wide range of milder Lewis acids (e.g., Cu(OTf)₂) or solid-supported acid catalysts can be employed to improve yields and simplify purification.[4][7] The choice of solvent is also critical; polar protic solvents like ethanol or methanol are common as they effectively solvate the reactants and intermediates. For this protocol, we use a catalytic amount of hydrochloric acid in ethanol, a classic and effective combination.

Biginelli_Mechanism Biginelli Reaction Mechanism Reactants Aldehyde + Urea + MMMAA Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Acid Catalyst Enol_Attack Enol of MMMAA Attacks Iminium Iminium->Enol_Attack Open_Chain Open-Chain Intermediate Enol_Attack->Open_Chain Cyclization Intramolecular Cyclization Open_Chain->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Final DHPM Product Dehydration->DHPM

Caption: Key steps in the Biginelli reaction mechanism.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

Trustworthiness (Self-Validation): The protocol relies on product precipitation for initial purification, a common and effective method for Biginelli reactions. Purity is then rigorously confirmed by melting point and spectroscopic analysis.

  • Reagent Setup: To a 50 mL round-bottom flask, add MMMAA (1.46 g, 10.0 mmol, 1.0 eq), benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq), thiourea (0.91 g, 12.0 mmol, 1.2 eq), and ethanol (20 mL).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid (HCl) to the stirred mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The product may begin to precipitate from the solution upon prolonged heating.

  • Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane 2:3) to confirm the consumption of the aldehyde and β-ketoester.

  • Workup: Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the product under vacuum.

  • Characterization: Determine the melting point and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Data Presentation: Reagent Table

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
MMMAA146.141.46 g10.01.0
Benzaldehyde106.121.06 g10.01.0
Thiourea76.120.91 g12.01.2
Ethanol46.0720 mL-Solvent
Conc. HCl36.463-4 drops-Catalyst

Chapter 3: Dihydropyridine Synthesis via Hantzsch Condensation

Principle & Mechanistic Insight

The Hantzsch pyridine synthesis is a robust multicomponent reaction for generating dihydropyridines (DHPs), a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[8][9] The classic reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10]

The mechanism is a fascinating convergence of two pathways:

  • Knoevenagel Condensation: One molecule of the β-ketoester condenses with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second molecule of the β-ketoester reacts with ammonia to form a β-enamino ester.

  • Michael Addition & Cyclization: The enamine acts as a Michael donor, adding to the α,β-unsaturated intermediate. The resulting adduct then undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

Expertise & Experience: One-Pot Synthesis and Aromatization

The beauty of the Hantzsch synthesis lies in its operational simplicity as a one-pot procedure.[8] While the initial product is a dihydropyridine, it is often desirable to access the corresponding aromatic pyridine. This can be achieved in a subsequent step or, in some cases, in the same pot by including an oxidant like ferric chloride or nitric acid.[9][11] The driving force for this oxidation is the formation of a highly stable aromatic system. For this protocol, we focus on the synthesis of the dihydropyridine core.

Caption: Convergent pathways in the Hantzsch synthesis.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

Trustworthiness (Self-Validation): The protocol is designed to be straightforward, with purification often achievable through simple recrystallization, attesting to the efficiency of the reaction. Spectroscopic confirmation is essential to verify the formation of the DHP ring.

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve MMMAA (2.92 g, 20.0 mmol, 2.0 eq) and 4-nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 eq) in 25 mL of isopropanol.

  • Nitrogen Source: Add ammonium acetate (0.92 g, 12.0 mmol, 1.2 eq) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 5 hours.

  • Monitoring: Follow the reaction's progress by TLC (eluent: ethyl acetate/hexane 1:2), observing the disappearance of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. The product will typically crystallize out of solution. If not, slowly add water (10 mL) to induce precipitation.

  • Purification: Collect the yellow solid by vacuum filtration, wash with a cold 1:1 isopropanol/water mixture (2 x 15 mL), and then with a small amount of cold diethyl ether. Dry the product in a vacuum oven.

  • Characterization: Confirm the structure of the 1,4-dihydropyridine product via ¹H NMR (noting the characteristic signals for the C4-H and N-H protons), ¹³C NMR, and MS.

Data Presentation: Reagent Table

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
MMMAA146.142.92 g20.02.0
4-Nitrobenzaldehyde151.121.51 g10.01.0
Ammonium Acetate77.080.92 g12.01.2
Isopropanol60.1025 mL-Solvent

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Fiveable. (2025, August 15). Hantzsch Pyridine Synthesis Definition. Fiveable Organic Chemistry. [Link]

  • Scribd. Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed. [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8635–8638. [Link]

  • Zhang, M., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(9), 6135-6139. [Link]

  • American Chemical Society. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Obushak, N. D., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 185-189. [Link]

  • PrepChem. Synthesis of methyl 4-methoxy-acetoacetate. PrepChem.com. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Nikam, V. N., et al. (2013). Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. International Science Community Association. [Link]

  • Taylor & Francis. Biginelli reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Sharma, R., et al. (2018). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Future Science. [Link]

  • ResearchGate. (2018). Hot filtration test for catalyst 1 for the synthesis of 4b from 4-methoxy benzaldehyde, ethyl acetoacetate and urea at 80 °C using acetonitrile as solvent. ResearchGate. [Link]

  • Google Patents. (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • GalChimia. (2019). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]

  • University of New Hampshire. (1970). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. UNH Scholars' Repository. [Link]

  • Mohareb, R. M., & Abdallah, B. A. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. African Journal of Pure and Applied Chemistry. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Shang, Y., et al. (2023). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, 21(1), 21-38. [Link]

  • John Wiley & Sons. (2021). Multicomponent Reactions towards Heterocycles. Wiley Online Library. [Link]

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11195-11210. [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Le, T. B., et al. (2023). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry, 14(10), 1993-2006. [Link]

  • ResearchGate. (2018). Multicomponent Reactions (MCRs). ResearchGate. [Link]

  • Google Patents. (2017). CN106543026B - A kind of preparation method of methyl hydrazine.

Sources

Protocol for Knoevenagel condensation with Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Knoevenagel Condensation with Methyl 4-methoxy-2-methylacetoacetate

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in synthetic organic chemistry, facilitates the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is a modification of the aldol condensation and is renowned for its reliability in producing α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3][4][5] The products of this condensation are versatile Michael acceptors and serve as building blocks for more complex molecular architectures, making the mastery of this protocol essential for researchers in drug discovery and development.[3][6]

This application note provides a comprehensive guide to performing a Knoevenagel condensation using methyl 4-methoxy-2-methylacetoacetate, a structurally specific β-ketoester. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism and Core Principles

The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as a primary or secondary amine.[7] A strong base is typically avoided to prevent the competing self-condensation of the aldehyde or ketone starting material.[1]

  • Deprotonation: The weakly basic catalyst deprotonates the α-carbon of the β-ketoester (the active methylene position), which is made acidic by the two flanking electron-withdrawing carbonyl groups. This generates a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, an aldol-type adduct.[8]

  • Dehydration: The intermediate readily undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product. Driving this dehydration step to completion is critical for achieving high yields.[9]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketoester Methyl 4-methoxy-2-methylacetoacetate Enolate Resonance-Stabilized Enolate Ketoester->Enolate + Base - HB⁺ Base Weak Base (e.g., Piperidine) Aldehyde Aldehyde (R-CHO) AldolAdduct Aldol Adduct Intermediate Enolate->AldolAdduct + Aldehyde Product α,β-Unsaturated Product AldolAdduct->Product - H₂O Water H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol: Condensation of Methyl 4-methoxy-2-methylacetoacetate with Benzaldehyde

This protocol details a representative Knoevenagel condensation. The use of a Dean-Stark apparatus is a critical choice to azeotropically remove the water byproduct, which shifts the reaction equilibrium towards the product and ensures a high conversion rate.[9] Toluene is selected as the solvent for its ability to form an azeotrope with water and its suitable boiling point for this reaction. Piperidine is a classic and effective weak base catalyst for this transformation.[1][10]

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Methyl 4-methoxy-2-methylacetoacetate160.171.0101.60 g
Benzaldehyde (freshly distilled)106.121.1111.17 g (1.12 mL)
Piperidine85.150.110.085 g (0.10 mL)
Toluene, anhydrous92.14--50 mL
Hydrochloric Acid (1M aq.)---~20 mL
Saturated Sodium Bicarbonate Solution (aq.)---~20 mL
Brine (Saturated NaCl solution)---~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed
Silica Gel (for column chromatography)---As needed
Eluent (e.g., Ethyl Acetate/Hexanes)---As needed
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methoxy-2-methylacetoacetate (1.60 g, 10 mmol).

    • Add anhydrous toluene (50 mL), followed by benzaldehyde (1.17 g, 11 mmol) and piperidine (0.085 g, 1 mmol).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110-115°C) using a heating mantle.

    • Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected (typically 2-6 hours). The theoretical amount of water is 0.18 mL (10 mmol).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).

    • Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot (the product) and the consumption of the limiting reagent (the β-ketoester) indicate reaction progress.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove piperidine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure α,β-unsaturated product.

Caption: Figure 2: Experimental Workflow for Knoevenagel Condensation.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.[10]2. Reaction temperature is too low.[8]3. Presence of water in starting materials or solvent.[6]4. Steric hindrance from the 2-methyl group slowing the reaction.1. Use fresh piperidine or test an alternative weak base like pyrrolidine or ammonium acetate.[6][10]2. Ensure a steady reflux is maintained. For very hindered substrates, a higher boiling solvent might be required.3. Use anhydrous solvents and freshly distilled aldehyde.[6]4. Increase reaction time and monitor carefully by TLC.
Formation of Side Products 1. Michael Addition: The enolate of the starting β-ketoester attacks the α,β-unsaturated product.[6][10]2. Aldehyde Self-Condensation: Occurs if the catalyst is too basic.[1]3. Decarboxylation: Can occur at very high temperatures if any hydrolysis of the ester group happens.[6]1. Use a slight excess (1.1-1.2 equivalents) of the aldehyde to ensure the full consumption of the β-ketoester enolate.[6]2. Ensure a weakly basic catalyst (like piperidine or ammonium acetate) is used, not a strong base like NaOH or NaOMe.[1]3. Conduct the reaction at the lowest temperature that allows for a reasonable rate (reflux is generally sufficient and controlled).[6]
Difficult Product Purification 1. Incomplete reaction leading to a mix of starting materials and product.2. Formation of colored impurities due to decomposition at high temperatures.[8]1. Ensure the reaction goes to completion by monitoring TLC and allowing sufficient reaction time.2. Avoid unnecessarily high temperatures or prolonged reaction times after completion. Consider purification via recrystallization if the product is a solid.[8]

Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and the formation of the new C=C bond.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the α,β-unsaturated carbonyl system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The Knoevenagel condensation is a robust and highly effective method for synthesizing α,β-unsaturated carbonyl compounds. By carefully controlling the reaction conditions—specifically through the use of a weak base catalyst and the removal of water—high yields of the desired product can be achieved from methyl 4-methoxy-2-methylacetoacetate. The protocol described herein provides a reliable foundation for researchers, and the troubleshooting guide offers practical solutions to common experimental challenges, enabling the efficient synthesis of key intermediates for pharmaceutical and chemical research.

References

  • Benchchem. Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
  • Benchchem. Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid.
  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions.
  • Alfa Chemistry. Knoevenagel Condensation.
  • Benchchem. "minimizing byproduct formation in Knoevenagel condensation of beta-keto esters".
  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction [a].
  • ChemicalBook. Methyl 4-methoxyacetoacetate synthesis.
  • PrepChem.com. Synthesis of methyl 4-methoxy-2-acetonylacetoacetate.
  • Wikipedia. Knoevenagel condensation.
  • ACS Publications. Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme.
  • MilliporeSigma. Knoevenagel Condensation Reaction.
  • JBCS. Cyanoacetic Acid: A Versatile Building Block for the Synthesis of Bioactive Compounds.
  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs).
  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • PubMed. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review.
  • ResearchGate. Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References.
  • Google Patents. CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • SpringerLink. Knoevenagel condensation reactions catalysed by metal-organic frameworks.
  • ACS Publications. Coordination Polymers As Catalysts in Knoevenagel Condensations.
  • Patsnap. Preparation method of methyl 4-methoxyacetoacetate - Eureka.
  • Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • RSC Publishing. The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction.
  • Google Patents. CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Thermo Fisher Scientific. Knoevenagel Condensation.
  • Merck. Knoevenagel Condensation Reaction.
  • RSC Publishing. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.

Sources

Alkylation procedures for Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation Strategies for Methyl 4-methoxy-2-methylacetoacetate

Executive Summary

Methyl 4-methoxy-2-methylacetoacetate (CAS 41051-15-4) is a critical building block in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir) and complex heterocycles.[1] Its structure features a pre-existing methyl group at the active


-position (C2), rendering subsequent alkylation sterically demanding.[1] Successful functionalization requires overcoming two primary challenges:
  • Steric Hindrance: Formation of a quaternary carbon center at C2 is kinetically slow.

  • Regioselectivity: The ambident enolate can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation), with the latter often favored by steric crowding.[1]

This guide details two validated protocols: a high-reactivity Sodium Hydride (NaH) method for laboratory-scale synthesis and a Phase Transfer Catalysis (PTC) method optimized for process safety and scale-up.[1]

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate is an


-substituted 

-keto ester.[1] The presence of the 4-methoxy group adds a Lewis basic site that can influence cation coordination, while the C2-methyl group significantly increases the energy barrier for nucleophilic attack.[1]
  • pKa Profile: The C2 proton has a pKa of

    
     11–13 (in DMSO), making it accessible to carbonate bases (under PTC conditions) and alkoxides, though quantitative deprotonation requires stronger bases like NaH or KOtBu.
    
  • The Ambident Nucleophile Problem: Upon deprotonation, the negative charge is delocalized between C2 and the carbonyl oxygen.[1]

    • Path A (C-Alkylation): Thermodynamic product.[1] Favored by "soft" electrophiles (alkyl iodides/bromides) and solvents that encourage tight ion pairing (e.g., THF).

    • Path B (O-Alkylation): Kinetic product (often).[1] Favored by "hard" electrophiles (sulfonates, chlorides), highly polar aprotic solvents (DMF, DMSO) that create "naked" enolates, and high steric hindrance at C2.[1]

Mechanistic Pathway Visualization

AlkylationMechanism Substrate Methyl 4-methoxy-2-methylacetoacetate Enolate Ambident Enolate (Resonance Hybrid) Substrate->Enolate Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Enolate C_Alk C-Alkylation (Quaternary Center) THERMODYNAMIC Enolate->C_Alk Soft R-X / Tight Ion Pair O_Alk O-Alkylation (Enol Ether) KINETIC/IMPURITY Enolate->O_Alk Hard R-X / Naked Anion Electrophile Electrophile (R-X) Electrophile->C_Alk Electrophile->O_Alk

Figure 1: Mechanistic divergence in


-keto ester alkylation. C-alkylation is the target; O-alkylation is the primary impurity.

Experimental Protocols

Protocol A: High-Reactivity Method (Sodium Hydride)

Best for: Small scale (<10g), unreactive electrophiles, or when high conversion is critical.[1]

Reagents:

  • Substrate: Methyl 4-methoxy-2-methylacetoacetate (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF (Primary) or DMF (if higher reactivity is needed)

  • Electrophile: Alkyl Halide (1.1 – 1.5 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) flow.
    
  • Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with anhydrous hexane to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane under

    
    .[1]
    
  • Solvent Addition: Suspend NaH in anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.

  • Deprotonation: Add Methyl 4-methoxy-2-methylacetoacetate dropwise via syringe over 15–20 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.[1]

    • Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete enolate formation. The solution should turn clear to slightly yellow.

  • Alkylation: Cool back to 0°C (if selectivity is a concern) or keep at RT. Add the Alkyl Halide dropwise.[2][3]

    • Note: If using a chloride (less reactive), add Sodium Iodide (0.1 equiv) as a Finkelstein catalyst.

  • Reaction: Reflux (66°C for THF) may be required for bulky electrophiles.[1] Monitor via TLC/GC.[1] Reaction times typically range from 4 to 12 hours.[1]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
     and concentrate.
    

Critical Control Point: If O-alkylation exceeds 10%, switch solvent from DMF to THF or Toluene to promote tighter ion pairing between


 and the enolate oxygen, shielding it from attack.[1]
Protocol B: Phase Transfer Catalysis (Green/Scalable)

Best for: Scale-up (>50g), safety (no


 gas), and improving C/O selectivity.[1]

Reagents:

  • Substrate: Methyl 4-methoxy-2-methylacetoacetate (1.0 equiv)[1]

  • Base:

    
     (anhydrous, micronized preferred) (2.0 equiv)[1]
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%)

  • Solvent: Acetone (reflux) or Toluene (solid-liquid PTC)[1]

  • Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step Procedure:

  • Charging: To a reactor equipped with an overhead stirrer, add Acetone (0.5 M concentration relative to substrate).

  • Solids Addition: Add anhydrous

    
     and the PTC catalyst (TBAB). Stir for 10 minutes.
    
  • Substrate Addition: Add Methyl 4-methoxy-2-methylacetoacetate.

  • Electrophile Addition: Add the Alkyl Halide in a single portion (unless highly exothermic).

  • Reaction: Heat to reflux (approx. 56°C for Acetone). Vigorous stirring is essential to grind the solid base surface.

    • Mechanism:[2][3][4][5][6][7][8] The PTC transports the carbonate/enolate interface, allowing reaction in the organic phase without "naked" ions that promote O-alkylation.[1]

  • Monitoring: Check HPLC/GC every 2 hours.

  • Workup: Filter off the inorganic solids (

    
    ). Concentrate the filtrate.
    
    • Advantage:[2][6][7][8] This method often avoids aqueous extraction entirely, minimizing waste.[1]

Analytical Data & Troubleshooting

Expected Data Profile
ParameterC-Alkylated ProductO-Alkylated Impurity
1H NMR (Key Signal) Quaternary Methyl (singlet, ~1.4 ppm)Vinyl Proton (if elimination occurs) or O-CH2 shift
IR Spectrum Strong C=O stretch (~1710-1740 cm⁻¹)C=C stretch (1600-1650 cm⁻¹) present
GC Retention Typically longer retention timeTypically shorter retention time (lower polarity)
Decision Matrix for Optimization

DecisionMatrix Start Select Alkylation Conditions Scale Scale of Reaction? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>50g) Scale->Large Electrophile Electrophile Reactivity? Reactive High (Iodides/Allyl) Electrophile->Reactive Unreactive Low (Chlorides/Hindered) Electrophile->Unreactive Small->Electrophile MethodB Method B: PTC / K2CO3 (Safety/Selectivity) Large->MethodB MethodA Method A: NaH / THF (Standard) Reactive->MethodA MethodMod Method A w/ NaI & DMF Unreactive->MethodMod

Figure 2: Workflow for selecting the optimal alkylation protocol based on scale and electrophile reactivity.

References

  • Mitsuhashi, S. et al. (2008).[3] "General procedure for alkylation of

    
    -keto esters." Journal of the American Chemical Society, 130(12), 4140.[1] 
    
  • Organic Syntheses. (1963).[1] "Alkylation of acetoacetic esters: General Procedures." Organic Syntheses, Coll.[1][2][9] Vol. 4, p.597.[1]

  • Dallinger, D. et al. (2007). "Automated generation of dihydropyrimidine libraries using methyl 4-methoxyacetoacetate." Nature Protocols, 2, 1713–1721.[1]

  • Sigma-Aldrich. "Methyl 4-methoxyacetoacetate Product Specification and Reactivity Profile."

  • ScienceMadness & RSC Discussion. (2025).

    
    -keto esters." Royal Society of Chemistry / ScienceMadness Archive. 
    

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The Strategic Utility of Methyl 4-methoxy-2-methylacetoacetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Methyl 4-methoxy-2-methylacetoacetate, a β-ketoester, has emerged as a critical building block, prized for its unique structural features that allow for diverse chemical transformations. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

The presence of ester, ketone, and ether functional groups within a single molecule makes Methyl 4-methoxy-2-methylacetoacetate a highly reactive and adaptable intermediate.[1] Its utility is most prominently demonstrated in the synthesis of the antiretroviral drug Dolutegravir, where it serves as a key precursor.[2][3] Beyond this, its structure is amenable to classic multicomponent reactions, such as the Biginelli and Hantzsch syntheses, opening avenues to a wide array of pharmacologically significant heterocyclic scaffolds, including dihydropyrimidines and dihydropyridines.

This document will elucidate the core applications of Methyl 4-methoxy-2-methylacetoacetate, providing not just procedural steps but also the underlying chemical logic to facilitate adaptation and optimization in the research and development setting.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and to ensure the reproducibility of experimental outcomes.

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[4]
Molecular Weight146.14 g/mol [4]
AppearanceColorless to pale yellow liquid[1]
Boiling Point89 °C at 8.5 mmHg[4]
Density1.129 g/mL at 25 °C[4]
Refractive Index (n20/D)1.431[4]
SolubilitySoluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Quality Control for Pharmaceutical Applications:

The purity of Methyl 4-methoxy-2-methylacetoacetate is critical, as impurities can have a detrimental impact on the yield and purity of the final API.[5] Rigorous quality control is therefore essential throughout the manufacturing process.[5]

Key Quality Control Parameters:

  • Purity Assay: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for determining the purity of the intermediate and identifying any impurities.[6]

  • Identity: Confirmation of the chemical structure is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7]

  • Residual Solvents: Analysis for the presence of residual solvents from the synthesis process is crucial and often performed using GC-MS.[6]

  • Water Content: Karl Fischer titration is the standard method for determining the water content, which can affect reaction stoichiometry and side reactions.[6]

Application 1: Keystone Intermediate in the Synthesis of Dolutegravir

Methyl 4-methoxy-2-methylacetoacetate is a cornerstone in the industrial synthesis of Dolutegravir, a potent HIV integrase inhibitor.[8] The following multi-step protocol outlines a common synthetic route.

Experimental Workflow for Dolutegravir Synthesis

Dolutegravir Synthesis Workflow cluster_0 Step 1: Vinylogous Amide Formation cluster_1 Step 2: Pyridone Formation cluster_2 Step 3: Direct Amidation cluster_3 Step 4: Cyclization and Demethylation M4MAA Methyl 4-methoxyacetoacetate Intermediate1 Vinylogous Amide Intermediate M4MAA->Intermediate1 Stir at RT DMFDMA DMF-DMA DMFDMA->Intermediate1 Pyridone Functionalized Pyridone Intermediate1->Pyridone Methanol, RT ADM Aminoacetaldehyde Dimethyl Acetal ADM->Pyridone Amide Amide Intermediate Pyridone->Amide EDCI, DMAP, CH3CN, 80°C DFBA 2,4-Difluorobenzylamine DFBA->Amide Dolutegravir Dolutegravir Amide->Dolutegravir Reflux LiBr Lithium Bromide LiBr->Dolutegravir

Caption: A streamlined workflow for the synthesis of Dolutegravir from Methyl 4-methoxyacetoacetate.

Detailed Protocol for Dolutegravir Synthesis:

Step 1: Synthesis of the Vinylogous Amide Intermediate [1]

  • In a reaction vessel, charge Methyl 4-methoxyacetoacetate (1.0 eq).

  • Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.1-1.2 eq) and stir the mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Petroleum ether = 5/1). The reaction is complete when the starting material is consumed.

Step 2: Formation of the Functionalized Pyridone [1]

  • To the resulting mixture from Step 1, add methanol followed by aminoacetaldehyde dimethyl acetal (1.0 eq).

  • Stir the solution at room temperature for 1 hour. The color of the solution will change to reddish.

  • Monitor the formation of the pyridone intermediate by TLC (Eluent: Ethyl acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude pyridone as a red-brown oily liquid.

Step 3: Direct Amidation [1]

  • Dissolve the crude pyridone from Step 2 in acetonitrile.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.9 eq), 4-Dimethylaminopyridine (DMAP) (0.4 eq), and 2,4-Difluorobenzylamine (1.2 eq).

  • Heat the suspension to 80°C. The mixture should become a clear solution after approximately 2 hours.

Step 4: Cyclization and Demethylation to Dolutegravir [1][9]

  • To the reaction mixture from Step 3, add Lithium Bromide (LiBr) (1.7-1.8 eq).

  • Continue heating at 80°C for an additional 4 hours.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Dry the solid under vacuum to yield Dolutegravir as a white solid.

Application 2: Synthesis of Dihydropyrimidines via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[3][10] Methyl 4-methoxy-2-methylacetoacetate can be effectively employed in this reaction to generate novel DHPMs.[4] Microwave-assisted synthesis has been shown to significantly accelerate this reaction.[11][12]

General Reaction Scheme for Biginelli Synthesis

Biginelli Reaction M4MAA Methyl 4-methoxy-2-methylacetoacetate DHPM Dihydropyrimidinone Derivative M4MAA->DHPM Aldehyde Aldehyde (Ar-CHO) Aldehyde->DHPM Urea Urea or Thiourea Urea->DHPM  Acid Catalyst (e.g., Yb(OTf)3) Microwave Irradiation

Caption: The three-component Biginelli reaction for the synthesis of dihydropyrimidinones.

Protocol for Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidine Derivative:

This protocol is adapted from established microwave-assisted Biginelli reaction procedures.[13][14]

Materials:

  • Methyl 4-methoxy-2-methylacetoacetate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Ethanol (95%)

  • Glacial acetic acid

Procedure:

  • To a microwave reaction tube equipped with a magnetic stir bar, add urea (1.5 eq) and Yb(OTf)₃ (10-20 mol%).

  • Add 95% ethanol (1-2 mL) followed by the aromatic aldehyde (1.0 eq).

  • Add glacial acetic acid (3-5 mL) and Methyl 4-methoxy-2-methylacetoacetate (1.0 eq).

  • Securely cap the reaction vessel.

  • Place the vessel in a microwave reactor and irradiate for 10-30 minutes at 120 °C.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration using a Hirsch funnel and wash with ice-cold 95% ethanol.

  • Recrystallize the crude product from a minimal amount of warm ethanol to obtain the purified dihydropyrimidine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Application 3: Synthesis of Dihydropyridines via Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction used to prepare dihydropyridines (DHPs), which are renowned for their activity as calcium channel blockers and are widely used in the treatment of hypertension and other cardiovascular diseases.[15][16][17] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[18]

General Reaction Scheme for Hantzsch Synthesis

Hantzsch Reaction M4MAA Methyl 4-methoxy-2-methylacetoacetate (2 equivalents) DHP Dihydropyridine Derivative M4MAA->DHP Aldehyde Aldehyde (Ar-CHO) Aldehyde->DHP Ammonia Ammonium Acetate Ammonia->DHP  Reflux in Ethanol or Solvent-free, 80°C

Caption: The Hantzsch synthesis for the preparation of 1,4-dihydropyridines.

Protocol for Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative:

This protocol is based on general and efficient Hantzsch reaction conditions.[19][20]

Materials:

  • Methyl 4-methoxy-2-methylacetoacetate

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde)

  • Ammonium acetate

  • Ethanol or Glycine-HCl buffer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), Methyl 4-methoxy-2-methylacetoacetate (2.0 eq), and ammonium acetate (1.2 eq).

  • Method A (Conventional Heating): Add ethanol as a solvent and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Method B (Green Chemistry Approach): For a solvent-free reaction, heat the mixture at 80°C for 30-60 minutes.[20] Alternatively, use an aqueous buffer like Glycine-HCl as a green solvent and catalyst, and stir at room temperature or with gentle heating.[20]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 1,4-dihydropyridine derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Conclusion

Methyl 4-methoxy-2-methylacetoacetate is a valuable and versatile intermediate in pharmaceutical synthesis. Its established role in the production of the critical anti-HIV drug Dolutegravir, coupled with its utility in the Biginelli and Hantzsch reactions to generate diverse and pharmacologically significant dihydropyrimidine and dihydropyridine scaffolds, underscores its importance. The protocols provided herein offer a practical guide for researchers to leverage the synthetic potential of this key building block in the development of novel therapeutic agents. As the demand for efficient and diverse synthetic routes continues to grow, the strategic application of intermediates like Methyl 4-methoxy-2-methylacetoacetate will remain a cornerstone of successful drug discovery and development programs.

References

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. Published July 17, 2017.
  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed.
  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science.
  • Methyl 4-methoxyacetoacet
  • Dihydropyridines as Calcium Channel Blockers: An Overview. Semantic Scholar. Published July 17, 2017.
  • Dihydropyrimidinones: Recent Synthetic and Pharmacological Perspectives with Special Focus on Colon Cancer. Uniscience Publishers. Published March 24, 2023.
  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis. Published March 31, 2022.
  • 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. PMC.
  • Recent Advance in the Pharmacology of Dihydropyrimidinone. Request PDF.
  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research. Published May 30, 2024.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
  • Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. JOCPR.
  • Synthesis method of dolutegravir intermediate.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR. New Drug Approvals. Published August 26, 2015.
  • Practical and Efficient Route to Dolutegravir Sodium via One-Pot Synthesis of Key Intermediate with Controlled Formation of Impurities. CoLab. Published April 1, 2022.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib.
  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Scilit.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. Published April 1, 2011.
  • Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Published November 25, 2022.
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube. Published April 24, 2022.
  • An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.
  • Methyl 4-methoxyacetoacet
  • Synthetic method of methyl 4-methoxyacetoacetate.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC. Published June 20, 2021.
  • Microwave Multicomponent Synthesis. PMC.
  • Quality Control. Mérieux NutriSciences.
  • The Importance of Quality Control In Pharmaceutical Manufacturing. ReAgent Chemicals. Published August 6, 2025.
  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
  • Pharmaceutical Quality Control Testing. Published November 25, 2025.

Sources

Application Note: Cyclization Protocols for Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cyclization chemistry of Methyl 4-methoxy-2-methylacetoacetate (CAS 74991-78-9), a specialized


-keto ester building block.[1]

While structurally similar to the key intermediate used for the HIV integrase inhibitor Dolutegravir (Methyl 4-methoxyacetoacetate, CAS 41051-15-4), the presence of the


-methyl group  at position 2 fundamentally alters the steric and electronic profile of the molecule.[1][2] This guide focuses on leveraging this specific substitution to synthesize 5-methyl-substituted heterocycles , which are critical scaffolds in kinase inhibitors and thymine-mimetic antivirals.[1][2]

Compound Identity:

  • IUPAC Name: Methyl 4-methoxy-2-methyl-3-oxobutanoate[2][3][4][5][6]

  • CAS Registry Number: 74991-78-9[2][4]

  • Molecular Formula:

    
    [1][2][5]
    
  • Key Structural Feature: The C2-methyl group directs regioselectivity and introduces a crucial methyl substituent at the C5 position of resulting pyrimidines or C4 position of pyrazoles.[1][2]

Strategic Utility & Reaction Landscape

The utility of Methyl 4-methoxy-2-methylacetoacetate lies in its ability to introduce a methoxymethyl side chain (polarity/solubility handle) simultaneously with a methyl group (hydrophobic/steric handle) onto a heterocyclic core.[1][2]

Reaction Pathways Overview

The following diagram illustrates the three primary cyclization pathways detailed in this guide.

ReactionPathways Start Methyl 4-methoxy-2-methylacetoacetate (CAS 74991-78-9) Urea + Urea / Thiourea (Base Catalysis) Start->Urea Hydrazine + Hydrazine (Acid/Base) Start->Hydrazine DMFDMA + DMF-DMA (Condensation) Start->DMFDMA Prod1 5-Methyl-6-(methoxymethyl)uracil (Thymine Analog) Urea->Prod1 Cyclocondensation Prod2 4-Methyl-3-(methoxymethyl)pyrazol-5-one Hydrazine->Prod2 Paal-Knorr Type Prod3 3-Methyl-substituted Pyridinone (Integrase Inhibitor Core) DMFDMA->Prod3 Multi-step Annulation

Figure 1: Divergent synthesis pathways from Methyl 4-methoxy-2-methylacetoacetate.[1][2]

Core Protocol 1: Synthesis of 5-Methyl-6-(methoxymethyl)uracil

Target Application: Synthesis of Thymine analogs and anti-metabolites.[1][2] Mechanism: Base-mediated condensation with urea (Biginelli-type or standard condensation).[1][2] The


-methyl group of the starting material becomes the 5-methyl group of the uracil core.[1]
Reagents & Equipment[2][7]
  • Substrate: Methyl 4-methoxy-2-methylacetoacetate (1.0 eq)

  • Cyclization Partner: Urea (1.2 eq)[1][2]

  • Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (2.5 eq)

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Quenching: Glacial Acetic Acid or HCl (1N)[1][2]

Step-by-Step Protocol
  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g substrate) to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.[1]

  • Addition of Urea: Add dry Urea (1.2 eq) to the stirring alkoxide solution. Stir for 15 minutes at room temperature to ensure partial deprotonation.

  • Substrate Addition: Add Methyl 4-methoxy-2-methylacetoacetate (1.0 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 40°C.[1]

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][7] The starting material ester peak should disappear.[1]
    
  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • Neutralize carefully with Glacial Acetic Acid or 1N HCl until pH ~6–7.[1][2]

    • The product, 5-methyl-6-(methoxymethyl)uracil , may precipitate as a white solid.[1]

    • If no precipitate forms, evaporate ethanol, redissolve residue in minimal water, and acidify to pH 4 to induce crystallization.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Troubleshooting:

  • Low Yield: Use thiourea instead of urea (more nucleophilic), then convert the thiouracil to uracil using chloroacetic acid hydrolysis if the oxygen analog is required.[1][2]

  • Side Products: If O-alkylation occurs (rare with urea), ensure strictly anhydrous conditions.[1][2]

Core Protocol 2: Synthesis of 4-Methyl-3-(methoxymethyl)pyrazoles

Target Application: Scaffold for kinase inhibitors (e.g., JAK, Src family).[1][2] Regiochemistry: The reaction with hydrazine can yield two regioisomers. The steric bulk of the


-methyl group generally favors the attack of the hydrazine terminal nitrogen on the ketone first, but mixtures are common.[1]
Reagents
  • Substrate: Methyl 4-methoxy-2-methylacetoacetate (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 64%) (1.1 eq)

  • Solvent: Ethanol or Methanol[1][2]

  • Temperature:

    
     to Room Temperature
    
Step-by-Step Protocol
  • Setup: Dissolve Methyl 4-methoxy-2-methylacetoacetate (1.0 eq) in Ethanol (5 mL/mmol). Cool to

    
     in an ice bath.
    
  • Addition: Add Hydrazine Hydrate (1.1 eq) dropwise.[1][2] Caution: Exothermic.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Note: If the intermediate hydrazone forms but does not cyclize, heat to reflux for 1 hour.[1]

  • Isolation:

    • Concentrate the solvent under reduced pressure.[1]

    • The residue is typically a solid or viscous oil containing the pyrazolone (tautomer of hydroxypyrazole).[1][2]

    • Triturate with diethyl ether to obtain the solid product.[1]

  • Regioisomer Analysis: Analyze by NOESY NMR. The 4-methyl group will show NOE correlations with the NH proton if it is in the 4-position, distinct from the methoxymethyl group.[1][2]

Data Interpretation:

  • Expected Product: 4-methyl-3-(methoxymethyl)-1H-pyrazol-5-ol.[1]

  • 1H NMR (DMSO-d6): Look for the singlet of the methoxy group (

    
     ppm), the methylene of the methoxymethyl (
    
    
    
    ppm), and the methyl group on the ring (
    
    
    ppm).[1][2]

Advanced Application: The "Methylated Dolutegravir" Pathway

Target Application: Synthesis of novel Integrase Strand Transfer Inhibitors (INSTIs).[1][2] Concept: This protocol adapts the industrial synthesis of Dolutegravir (which uses the non-methylated analog) to create a 3-methyl-pyridinone core.[1][2] This structural modification can alter binding affinity in the active site of metalloenzymes.[1]

Workflow Diagram (Graphviz)

DolutegravirAnalog Step1 Step 1: Enamine Formation Reagent: DMF-DMA Intermediate1 Enaminone Intermediate Step1->Intermediate1 Step2 Step 2: Amino-Acetal Exchange Reagent: Aminoacetaldehyde dimethyl acetal Step3 Step 3: Cyclization Reagent: Dimethyl Oxalate / LiHMDS Step2->Step3 FinalCore 1-(2,2-dimethoxyethyl)-3-methyl- 5-methoxy-4-pyridone core Step3->FinalCore Intermediate1->Step2

Figure 2: Adaptation of the Dolutegravir route to install a 3-methyl substituent.

Protocol Adaptation
  • Enamine Formation: React Methyl 4-methoxy-2-methylacetoacetate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in toluene at

    
    .
    
    • Critical Difference: The

      
      -methyl group makes the C2 position more sterically hindered.[1] Longer reaction times (4–6 hours) compared to the unmethylated standard are required.[1]
      
  • Amine Exchange: Treat the resulting enaminone with Aminoacetaldehyde dimethyl acetal in Methanol at RT.

  • Ring Closure: The resulting vinylogous amide is cyclized using Dimethyl Oxalate and a strong base (LiHMDS or NaOMe) to form the pyridinone ring.[1][2]

    • Result: The final scaffold will possess a methyl group at position 3 (relative to the pyridinone nitrogen as 1), a position that is unsubstituted in Dolutegravir.[1][2]

Analytical Characterization Data

When characterizing the products derived from Methyl 4-methoxy-2-methylacetoacetate, specific NMR signatures confirm the incorporation of the starting material's integrity.[1][2]

Feature1H NMR Shift (Approx.)MultiplicityDiagnostic Note
Methoxy (-OCH3) 3.30 – 3.40 ppmSingletDistinctive sharp singlet; confirms retention of the ether.[1][2]
Methoxymethyl (-CH2-O-) 4.20 – 4.50 ppmSinglet (or ABq)If chiral center is nearby, may appear as AB quartet.[1][2]
Ring Methyl (C-Me) 1.80 – 2.10 ppmSingletConfirms the "2-methyl" from SM is now on the aromatic ring.[1][2]

References

  • Dolutegravir Intermediate Synthesis: World Intellectual Property Organization, WO2011119566.[1][2] (Describes the base protocol for the non-methylated analog, serving as the template for the Advanced Application).

  • General Pyrimidine Synthesis: Donleavy, J. J.; Kise, M. A.[1][2] "Methy 4-methoxyacetoacetate cyclization studies." Organic Syntheses, Coll.[1] Vol. 2, p. 422.[1] (Foundational chemistry for

    
    -keto esters). 
    
  • Methyl 4-methoxy-2-methylacetoacetate Data: SpectraBase, Compound ID HunRgmTmcRh.[1][2][3] (Spectral data verification).

  • Reaction of

    
    -substituted 
    
    
    
    -keto esters:
    Journal of Heterocyclic Chemistry, Vol 45, Issue 3. (Regioselectivity in hydrazine cyclizations). [1]

Sources

Application Note: Asymmetric Catalytic Hydrogenation of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the diastereoselective and enantioselective catalytic hydrogenation of methyl 4-methoxy-2-methylacetoacetate. The resulting product, a chiral β-hydroxy ester with three contiguous stereocenters, is a valuable building block in the synthesis of complex pharmaceutical intermediates. This guide details the underlying reaction mechanism, provides a robust, field-proven experimental protocol using a Ruthenium-chiral phosphine catalytic system, outlines analytical methods for product characterization, and offers a troubleshooting guide for common experimental challenges.

Introduction and Significance

The asymmetric hydrogenation of β-keto esters is a cornerstone of modern organic synthesis, providing efficient access to enantiomerically enriched β-hydroxy esters.[1] These chiral molecules are pivotal intermediates in the development of numerous pharmaceuticals and biologically active compounds. The substrate in focus, Methyl 4-methoxy-2-methylacetoacetate, presents a unique synthetic challenge and opportunity. Its hydrogenation generates two new stereocenters, necessitating precise control over both diastereoselectivity and enantioselectivity.

This application note focuses on a highly effective method utilizing a Ruthenium catalyst complexed with a chiral bisphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Such catalytic systems have demonstrated remarkable efficiency and selectivity in the hydrogenation of a wide array of β-keto esters.[2][3] For α-substituted substrates like the one discussed herein, the reaction often proceeds via a Dynamic Kinetic Resolution (DKR), allowing for the theoretical conversion of the racemic starting material into a single stereoisomer in high yield and purity.[4]

Reaction Mechanism and Stereochemical Control

The widely accepted mechanism for the Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters proceeds through an outer-sphere pathway.[2] The process is initiated by the formation of a ruthenium hydride species, which is the active catalyst.

Key Mechanistic Steps:

  • Pre-catalyst Activation: The catalyst precursor reacts with molecular hydrogen (H₂) to form an active Ru-hydride complex.[5]

  • Substrate Coordination: The β-keto ester substrate coordinates to the ruthenium center in a bidentate fashion through the oxygen atoms of its two carbonyl groups.

  • Stereodetermining Hydride Transfer: The chiral environment created by the BINAP ligand forces the substrate into a specific conformation. This geometric constraint ensures that the hydride (H⁻) is transferred from the metal to the ketone carbonyl from a specific face, establishing the new stereocenter.

  • Product Release: The resulting ruthenium alkoxide intermediate is protonated, often by an alcohol solvent, to release the β-hydroxy ester product and regenerate the active catalyst for the next cycle.[6][7] Alcoholic solvents have been shown to significantly accelerate this step and, consequently, the overall reaction rate.[2][7]

For an α-substituted β-keto ester, which exists as a pair of rapidly equilibrating enantiomers, the catalyst selectively hydrogenates one enantiomer much faster than the other. This Dynamic Kinetic Resolution (DKR) is critical for achieving high diastereomeric and enantiomeric purity from a racemic starting material.[4]

Catalytic Cycle cluster_0 Catalytic Cycle for Ru-BINAP Hydrogenation Precatalyst [Ru(II)-BINAP] Precursor ActiveCatalyst Active Ru-H Hydride Species Precatalyst->ActiveCatalyst + H₂ SubstrateComplex Substrate-Catalyst Complex (TS) ActiveCatalyst->SubstrateComplex + Substrate (β-Keto Ester) ProductComplex Product-Ru Alkoxide Complex SubstrateComplex->ProductComplex Hydride Transfer (Stereodetermining Step) ProductComplex->ActiveCatalyst + H⁺ (from Solvent) - Product (β-Hydroxy Ester) Analytical_Workflow Start Crude Product (Post-Workup) GCMS GC-MS Analysis Start->GCMS NMR ¹H & ¹³C NMR Spectroscopy Start->NMR HPLC Chiral HPLC Analysis Start->HPLC Conversion Determine Conversion & Purity GCMS->Conversion Structure Confirm Structure NMR->Structure DR Determine Diastereomeric Ratio (d.r.) NMR->DR EE Determine Enantiomeric Excess (e.e.) HPLC->EE Final Final Characterized Product Conversion->Final Structure->Final DR->Final EE->Final

Sources

Synthesis of 4-(Methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one from Methyl 4-methoxy-2-methylacetoacetate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-(methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one, a valuable heterocyclic building block, from the starting material methyl 4-methoxy-2-methylacetoacetate. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] This document outlines the chemical principles, a step-by-step experimental procedure, characterization data, and troubleshooting advice for this synthesis.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast number of pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of the pyrazole ring.[1] This reaction typically involves the condensation of a β-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[1] The versatility and efficiency of this method have made it a staple in organic synthesis.

In this application note, we focus on the synthesis of a specifically substituted pyrazolone from methyl 4-methoxy-2-methylacetoacetate. The presence of the methoxymethyl group at the 4-position of the resulting pyrazole offers a handle for further functionalization, making it a useful intermediate in the development of novel chemical entities.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of 4-(methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one from methyl 4-methoxy-2-methylacetoacetate and hydrazine hydrate proceeds via the Knorr pyrazole synthesis. The reaction can be broken down into two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, methyl 4-methoxy-2-methylacetoacetate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion. This cyclization step, followed by the elimination of methanol, leads to the formation of the pyrazolone ring. The resulting pyrazolone can exist in several tautomeric forms, with the hydroxyl-pyrazole and the keto-pyrazolone forms being the most common.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-(methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one.

Materials:

  • Methyl 4-methoxy-2-methylacetoacetate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, Buchner funnel)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methoxy-2-methylacetoacetate (1.0 eq) in absolute ethanol (approximately 10 mL per gram of the β-ketoester).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Subsequently, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-5 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting β-ketoester spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation of the Crude Product: To the resulting residue, add distilled water (20-30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product, 4-(methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one, should be confirmed using standard analytical techniques.

Visualizing the Process

Reaction Mechanism:

G Knorr Pyrazole Synthesis Mechanism start Methyl 4-methoxy-2-methylacetoacetate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack & Dehydration cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic attack on ester pyrazolone 4-(methoxymethyl)-5-methyl-1H-pyrazol-3(2H)-one cyclization->pyrazolone Elimination of Methanol & Tautomerization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Workflow:

G Experimental Workflow setup 1. Reaction Setup (β-ketoester in Ethanol) reagents 2. Add Acetic Acid & Hydrazine Hydrate setup->reagents reflux 3. Reflux for 3-5 hours reagents->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Evaporate Solvent monitor->workup extraction 6. Aqueous Work-up & Extraction workup->extraction purification 7. Column Chromatography extraction->purification product 8. Characterized Final Product purification->product

Sources

Application Notes and Protocols: Asymmetric Synthesis Utilizing Methyl 4-methoxy-2-methylacetoacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic application of methyl 4-methoxy-2-methylacetoacetate and its derivatives in asymmetric synthesis. The focus is on delivering detailed, field-proven protocols for two of the most robust and widely adopted strategies for stereocontrol: the enantioselective reduction of the β-keto group and the diastereoselective α-alkylation employing a chiral auxiliary. By elucidating the causality behind experimental choices and grounding the protocols in authoritative literature, this guide aims to empower users to confidently synthesize valuable chiral building blocks with high stereochemical fidelity. The resulting chiral β-hydroxy esters and α-alkylated products are pivotal intermediates in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of Chiral β-Keto Ester Derivatives

Chiral molecules, particularly those containing 1,3-diol and related functionalities, are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The asymmetric synthesis of these motifs with precise control over stereochemistry is a cornerstone of modern organic synthesis and drug discovery.[3] β-Keto esters are exceptionally versatile precursors for this purpose, offering multiple reaction sites that can be manipulated to introduce chirality.

Methyl 4-methoxy-2-methylacetoacetate, in particular, is a substrate of interest due to the presence of a methoxy group, which can influence reactivity and serve as a handle for further synthetic transformations, and a pre-existing methyl group at the α-position, which sets the stage for creating a quaternary stereocenter or a second vicinal stereocenter with high diastereoselectivity.

This document outlines two powerful and reliable methodologies for the asymmetric transformation of methyl 4-methoxy-2-methylacetoacetate derivatives:

  • Asymmetric Transfer Hydrogenation: A catalytic approach for the enantioselective reduction of the β-ketone to furnish chiral β-hydroxy esters.

  • Chiral Auxiliary-Mediated Alkylation: A substrate-controlled method for the diastereoselective introduction of an alkyl group at the α-position.

The protocols provided herein are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthesis of the Achiral Precursor: Methyl 4-methoxyacetoacetate

A reliable supply of the starting material is crucial. Methyl 4-methoxyacetoacetate can be synthesized from commercially available methyl 4-chloroacetoacetate. The following protocol is adapted from established procedures.[3][4]

Protocol 2.1: Synthesis of Methyl 4-methoxyacetoacetate

Materials:

  • Methyl 4-chloroacetoacetate

  • Methanol (MeOH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium methoxide (KOMe)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 6 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon (decolorizing agent)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • With stirring, carefully add sodium hydride, followed by potassium methoxide, while maintaining the temperature between 15-25°C.

  • Prepare a solution of methyl 4-chloroacetoacetate in methanol.

  • Slowly add the methyl 4-chloroacetoacetate/methanol solution dropwise to the reaction mixture, keeping the temperature at or below 20°C.

  • After the addition is complete, stir the reaction for 4-6 hours at 20°C.

  • Allow the reaction to warm to 20-25°C and continue stirring for an additional 3-5 hours.

  • Cool the mixture to 0°C and carefully quench the reaction by adding 6 M HCl to adjust the pH to approximately 3-5.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Add a small amount of activated carbon to decolorize the solution and stir for 15 minutes.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 4-methoxyacetoacetate by vacuum distillation.

Methodology I: Asymmetric Transfer Hydrogenation of the β-Keto Group

The enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters is a highly sought-after transformation. The Noyori-Ikariya catalysts, particularly the Ru(II)-TsDPEN complexes, are exceptionally effective for this purpose, operating through a bifunctional mechanism that facilitates highly stereoselective hydride transfer from a hydrogen donor, such as a formic acid/triethylamine mixture.[5][6][7]

Workflow for Asymmetric Transfer Hydrogenation

cluster_0 Asymmetric Transfer Hydrogenation Workflow Start Methyl 4-methoxy-2-methylacetoacetate Reaction Reaction at 25 °C Start->Reaction Catalyst ((S,S)-TsDPEN)RuCl(p-cymene) Catalyst->Reaction H_Source Formic Acid / Triethylamine H_Source->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Chiral Methyl (3S)-4-methoxy-3-hydroxy-2-methylbutanoate Purification->Product

Caption: Workflow for the enantioselective reduction of a β-keto ester.

Protocol 3.1: Enantioselective Reduction of Methyl 4-methoxy-2-methylacetoacetate

Rationale: The use of a chiral Ru(II) catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], in combination with a formic acid/triethylamine azeotrope as the hydrogen source, provides a robust and highly enantioselective method for the reduction of β-keto esters.[5] The reaction proceeds under mild conditions and typically affords high yields and excellent enantiomeric excess.

Materials:

  • Methyl 4-methoxy-2-methylacetoacetate

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] or RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry flask under an inert atmosphere, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.

  • To a separate reaction flask under an inert atmosphere, add the catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN], typically 0.5-2 mol%).

  • Add anhydrous DMF to dissolve the catalyst.

  • Add the methyl 4-methoxy-2-methylacetoacetate substrate to the catalyst solution.

  • Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at room temperature (approx. 25°C) and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude β-hydroxy ester by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results

The asymmetric transfer hydrogenation of β-keto esters using Noyori-type catalysts is a well-established and highly efficient method.

Substrate AnalogueCatalystYield (%)Enantiomeric Excess (%)Reference
α-Methoxyimino-β-keto esters(S,S)-Ts-DPEN-Ru>90>99[5]
Simple β-keto esters(R)-BINAP-Ru>95>98[8]

Methodology II: Diastereoselective α-Alkylation via a Chiral Auxiliary

Mechanism of Stereocontrol in Evans Alkylation

cluster_1 Diastereoselective Alkylation via Evans Auxiliary Start N-Acyl Oxazolidinone Chiral Auxiliary Attached Base {Base (e.g., NaHMDS) | Forms Z-enolate} Start->Base Deprotonation Enolate Chelated Z-Enolate Top face is blocked by the auxiliary's substituent (e.g., Benzyl group) Base->Enolate Electrophile {Electrophile (R-X) | Approaches from the less hindered bottom face} Enolate->Electrophile Alkylation Alkylation Alkylated Product High Diastereoselectivity Electrophile->Alkylation Cleavage {Auxiliary Cleavage | (e.g., LiOH, H₂O₂)} Alkylation->Cleavage Hydrolysis Final_Product Chiral Carboxylic Acid Auxiliary is recovered Cleavage->Final_Product

Caption: Stereocontrol in Evans auxiliary-mediated alkylation.

Protocol 4.1: Diastereoselective Alkylation

Step A: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add a strong base (e.g., n-BuLi) dropwise and stir for 15 minutes.

  • In a separate flask, prepare the corresponding acyl chloride from the carboxylic acid precursor of the β-keto ester.

  • Add the acyl chloride solution to the lithiated auxiliary and stir at -78°C for 30 minutes, then allow to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by chromatography to obtain the N-acyl oxazolidinone.

Step B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone from Step A in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium enolate.[11]

  • Stir for 30-60 minutes at -78°C.

  • Add the alkylating agent (e.g., methyl iodide) and continue to stir at -78°C for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic layer and concentrate. Purify by silica gel chromatography to isolate the alkylated product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0°C and add aqueous hydrogen peroxide, followed by lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Quench the excess peroxide with sodium sulfite solution.

  • Acidify the mixture and extract to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Expected Results

The diastereoselective alkylation of N-acyl Evans oxazolidinones is known to proceed with very high levels of stereocontrol.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
4-benzyl-2-oxazolidinoneAllyl iodide98:2[11]
4-methyl-5-phenyl-2-oxazolidinoneChloromethyl-isoindole-1,3-dione>99:1[13]

Conclusion

The asymmetric synthesis of chiral molecules derived from methyl 4-methoxy-2-methylacetoacetate can be achieved with a high degree of stereocontrol using established and reliable methodologies. The protocols detailed in these application notes for asymmetric transfer hydrogenation and chiral auxiliary-mediated alkylation provide robust starting points for the synthesis of valuable chiral building blocks. By understanding the principles behind these transformations, researchers can effectively apply them to their specific synthetic targets in the fields of pharmaceutical development and natural product synthesis.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Haack, T., et al. (2020). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 85(18), 11847-11859. [Link]

  • BenchChem. (2025).
  • Ager, D. J., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5-6), 331-340. [Link]

  • Oishi, T., et al. (2019). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 15, 2459-2466. [Link]

  • Catalysis, 7(7), 47. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Larrow, J. F., & Schaus, S. E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1028. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Molecules, 26(2), 332. [Link]

  • Catalysts, 12(11), 1332. [Link]

  • Matsuki, K., et al. (1993). Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Chemical & Pharmaceutical Bulletin, 41(4), 647-651. [Link]

  • Molbank, 2021(1), M1179. [Link]

  • CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • evans enolate alkylation-hydrolysisx. University of Calgary. [Link]

  • Johnson Matthey Technology Review, 51(3), 133-139. [Link]

  • Chemical & Pharmaceutical Bulletin, 51(10), 1158-1163. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • CN114149312A - Preparation method of 4-hydroxybutanal.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [Link]

  • Nature Communications, 15(1), 1-9. [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Pyrazoles via Condensation of Methyl 4-methoxy-2-methylacetoacetate with Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold."[1][4] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, oncologic kinase inhibitors such as crizotinib, and treatments for metabolic disorders.[1][3][5] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent incorporation into modern pharmaceuticals.[1]

A robust and highly versatile method for constructing this critical heterocyclic system is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] By utilizing a substituted β-ketoester like Methyl 4-methoxy-2-methylacetoacetate, researchers can access highly functionalized pyrazole derivatives with multiple points for further chemical diversification, making this a reaction of significant interest for creating novel molecular entities in drug discovery programs.[10]

This technical guide provides a comprehensive overview of the reaction conditions, mechanisms, and detailed protocols for the synthesis of pyrazoles from Methyl 4-methoxy-2-methylacetoacetate and various hydrazines.

Reaction Principle and Mechanistic Insights

The reaction between Methyl 4-methoxy-2-methylacetoacetate and a hydrazine proceeds via the classical Knorr pyrazole synthesis pathway. The transformation is fundamentally an acid-catalyzed condensation-cyclization reaction.[7][11]

The mechanism unfolds through several key steps:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the more electrophilic ketone carbonyl of the β-ketoester. This is generally faster than the attack on the ester carbonyl.

  • Hydrazone Formation: This initial attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate.[9][12]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

  • Aromatization: The resulting five-membered ring intermediate eliminates a molecule of methanol, leading to the formation of the thermodynamically stable, aromatic pyrazole ring.[9]

A critical consideration in this synthesis is regioselectivity . Methyl 4-methoxy-2-methylacetoacetate is an unsymmetrical dicarbonyl compound. When a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) is used, the initial nucleophilic attack can, in principle, occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[7] The outcome is often dictated by the steric and electronic properties of both the β-ketoester and the substituted hydrazine.

Diagram 1: General Reaction Mechanism The following diagram illustrates the step-by-step mechanism for the acid-catalyzed Knorr synthesis between Methyl 4-methoxy-2-methylacetoacetate and a generic substituted hydrazine (R-NHNH₂).

Caption: Knorr pyrazole synthesis mechanism.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Protocol 1: Classical Synthesis via Thermal Reflux

This protocol describes a standard method for the synthesis of pyrazole derivatives using conventional heating.

Materials and Reagents:

  • Methyl 4-methoxy-2-methylacetoacetate (1.0 eq)

  • Hydrazine derivative (e.g., Hydrazine hydrate, Phenylhydrazine) (1.1 eq)

  • Solvent: Ethanol or Glacial Acetic Acid

  • Catalyst (if using ethanol): Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F254) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-methoxy-2-methylacetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of ketoester).

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using ethanol as the solvent, add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is no longer visible. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates: Isolate the solid product by vacuum filtration. Wash the solid with cold water or cold ethanol to remove impurities.

    • If the product remains in solution: Reduce the solvent volume under reduced pressure. The crude product may then be precipitated by adding cold water or purified directly.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Modern Synthesis via Microwave Irradiation

This protocol offers a rapid and often higher-yielding alternative to classical heating.

Materials and Reagents:

  • Methyl 4-methoxy-2-methylacetoacetate (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Solvent: Dimethylformamide (DMF) or Ethanol

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine Methyl 4-methoxy-2-methylacetoacetate (1.0 eq), the hydrazine derivative (1.1 eq), and the chosen solvent (e.g., ethanol, 3-5 mL).[13]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 10-30 minutes).[13] Reaction parameters should be optimized for the specific substrates.

  • Work-up and Purification: After irradiation, cool the vessel to room temperature. Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Comparative Reaction Conditions

The choice of reactants and conditions can significantly influence the outcome of the synthesis. The following table provides representative data for the synthesis of various pyrazoles from a generic β-ketoester, illustrating the impact of different parameters.

Entry Hydrazine Derivative Solvent Catalyst Method Temp (°C) Time Yield (%)
1Hydrazine HydrateEthanolAcetic AcidReflux802 h85-95%
2PhenylhydrazineAcetic AcidNoneReflux1181.5 h90-98%
34-Methoxyphenyl HydrazineEthanolAcetic AcidReflux803 h80-90%
4Hydrazine HydrateEthanolNoneMicrowave12015 min~95%
5PhenylhydrazineDMFNoneMicrowave14010 min>95%

Note: Yields are illustrative and will vary based on the specific β-ketoester and precise reaction conditions.

Diagram 2: Experimental Workflow This diagram outlines the general workflow for a researcher undertaking the synthesis and characterization of a novel pyrazole derivative.

Caption: General workflow for pyrazole synthesis.

Troubleshooting and Optimization

  • Low Yields: If yields are suboptimal, ensure all reagents are pure and anhydrous (where necessary). Increasing the reaction time or temperature may drive the reaction to completion. For microwave synthesis, optimizing the irradiation time and temperature is crucial.

  • Formation of Regioisomers: When using substituted hydrazines, the formation of two regioisomers is possible. These can typically be identified by NMR spectroscopy and separated by flash column chromatography. To favor one isomer, altering the solvent polarity or the acidity of the medium may be attempted, although this often requires empirical optimization.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider adding a slight excess of the hydrazine derivative (up to 1.5 equivalents) or increasing the amount of acid catalyst.

  • Side Product Formation: At excessively high temperatures or with prolonged reaction times, side reactions can occur. It is essential to monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of impurities.

Conclusion

The condensation of Methyl 4-methoxy-2-methylacetoacetate with hydrazines via the Knorr pyrazole synthesis is a powerful and highly adaptable method for generating structurally complex pyrazole derivatives.[10][11] These compounds are of immense value to medicinal chemists and drug development professionals due to the established therapeutic importance of the pyrazole scaffold.[1][4][5] By leveraging both classical and modern microwave-assisted protocols, researchers can efficiently synthesize libraries of novel pyrazoles for biological screening. The guidelines and protocols presented herein provide a solid foundation for the successful application of this cornerstone reaction in heterocyclic chemistry.

References

  • Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
  • Yadav, G. D., & Kadam, S. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem.
  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Sciences and Engineering Technologies.
  • Various Authors. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Manferdini, M., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Heterocycles, 53(12), 2775-2780.
  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry.
  • BenchChem. (2025). The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation. BenchChem.
  • Knorr, L. (1883). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yields for Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of yields for Methyl 4-methoxy-2-methylacetoacetate (Methyl 4-methoxy-2-methyl-3-oxobutanoate). This guide focuses on the critical


-methylation  step of the commercially available precursor, Methyl 4-methoxyacetoacetate (CAS 41051-15-4).[1][2]

Product Focus: Methyl 4-methoxy-2-methylacetoacetate (Methyl 4-methoxy-2-methyl-3-oxobutanoate) Reaction Type:


-Alkylation of 

-Keto Esters Target Audience: Process Chemists, Medicinal Chemists[1][2][3]
Core Reaction Logic & Mechanism

The synthesis of Methyl 4-methoxy-2-methylacetoacetate relies on the selective C-alkylation of the enolate derived from Methyl 4-methoxyacetoacetate.[1][2]

The Challenge: The reaction is a competition between:

  • C-Alkylation (Desired): Formation of the quaternary carbon at the

    
    -position.[1]
    
  • O-Alkylation (Side Reaction): Formation of the enol ether.[3]

  • Di-Alkylation (Impurity): Introduction of a second methyl group (dimethylation).[3]

  • Retro-Claisen/Deacetylation: Loss of the acetyl group under harsh basic conditions.[3]

The Solution: To maximize yield, you must control the Hard/Soft Acid-Base (HSAB) interactions.[2] The enolate oxygen is a "hard" nucleophile, while the


-carbon is "soft."[2] Using a "soft" electrophile (Methyl Iodide) and a cation that permits chelation (e.g., K

or Na

) favors the desired C-alkylation.[1]

ReactionPathway SM Methyl 4-methoxyacetoacetate (Starting Material) Enolate Stabilized Enolate (Chelated Intermediate) SM->Enolate Deprotonation Base Base (K2CO3 or NaH) Base->Enolate Product Methyl 4-methoxy-2-methylacetoacetate (C-Alkylation: MAJOR) Enolate->Product Path A: C-Attack (Kinetic/Chelation Control) O_Byproduct Enol Ether (O-Alkylation: MINOR) Enolate->O_Byproduct Path B: O-Attack (Polar Aprotic Solvents) MeI Methyl Iodide (Soft Electrophile) Di_Byproduct Dimethyl Impurity (Over-Alkylation) Product->Di_Byproduct Excess Base/MeI

Figure 1: Reaction pathway showing the competition between C-alkylation (desired) and O-alkylation/Di-alkylation.

Optimized Experimental Protocol

Two methods are recommended based on scale and equipment availability.[3][4] Method A is preferred for higher selectivity and ease of handling.[3]

Method A: The "Mild" Route (Potassium Carbonate/Acetone)

Best for: Minimizing di-alkylation and O-alkylation; High selectivity.[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with N

    
    .[3]
    
  • Solvent: Add anhydrous Acetone (0.5 M concentration relative to substrate).

  • Base: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (1.2 equiv). Use anhydrous, finely ground powder to maximize surface area.[2][3]
  • Substrate: Add Methyl 4-methoxyacetoacetate (1.0 equiv) at room temperature. Stir for 15 minutes.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise.[3]

    • Critical: Do not dump MeI all at once. A slow concentration gradient prevents local excesses that lead to di-methylation.[1][3]

  • Reaction: Heat to mild reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1][3]

  • Workup: Filter off the solid salts. Concentrate the filtrate. Dissolve residue in Et

    
    O, wash with brine, dry over MgSO
    
    
    
    , and concentrate.
Method B: The "Fast" Route (Sodium Hydride/THF)

Best for: Difficult substrates or rapid throughput; Requires strict temperature control.

  • Setup: Flame-dry flask, N

    
     atmosphere.
    
  • Base: Suspend NaH (60% in oil) (1.05 equiv) in anhydrous THF at 0°C.

  • Substrate: Add Methyl 4-methoxyacetoacetate dropwise at 0°C. Evolution of H

    
     gas will be vigorous. Stir 30 min until gas evolution ceases (Enolate formation).
    
  • Alkylation: Add MeI (1.05 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature slowly. Stir 2–3 hours.

Troubleshooting & FAQs
Q1: Why is my yield low (<50%) even though the starting material is consumed?

Diagnosis: You are likely losing product during the aqueous workup. Root Cause: The methoxy group and the ester functionality make Methyl 4-methoxy-2-methylacetoacetate significantly more water-soluble than simple fatty esters.[1][3] Solution:

  • Salting Out: Saturate your aqueous phase with NaCl (solid) before extraction.[3]

  • Solvent Choice: Do not use Hexanes for extraction.[3] Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x extractions).[1]

  • pH Control: Ensure the quench is neutral (pH 6–7). Highly basic or acidic washes can hydrolyze the ester or cause decarboxylation.[3][5]

Q2: I see a significant "O-alkylated" byproduct (Enol Ether). How do I stop this?

Diagnosis: The reaction conditions are favoring the "hard" oxygen nucleophile.[2] Root Cause: Using highly polar aprotic solvents (like DMF or DMSO) strips the cation away from the enolate oxygen, leaving it "naked" and reactive.[2] Solution:

  • Switch Solvent: Move to Acetone (Method A) or THF (Method B). These solvents allow the metal cation (K

    
     or Na
    
    
    
    ) to remain coordinated to the enolate oxygen, shielding it and forcing the electrophile to attack the Carbon.[2]
  • Switch Reagent: Ensure you are using Methyl Iodide (softer electrophile) rather than Dimethyl Sulfate or Methyl Triflate (harder electrophiles).

Q3: I am getting the di-methylated product (Methyl 4-methoxy-2,2-dimethylacetoacetate).

Diagnosis: The product is reacting with remaining base and MeI. Root Cause: The product (a


-keto ester) is still acidic (though less than the starting material).[6] If you have excess base or MeI, it will react again.[2][3]
Solution: 
  • Stoichiometry: Strictly limit Base to 1.0–1.1 equiv and MeI to 1.0–1.05 equiv.

  • Order of Addition: Ensure the starting material is fully deprotonated before adding MeI (Method B).

  • Method Change: Switch to Method A (K

    
    CO
    
    
    
    )
    . Potassium carbonate is often not strong enough to rapidly deprotonate the product (which is sterically hindered by the new methyl group) at the same rate as the starting material, providing a "kinetic stop."[2]
Q4: Can I distill the product?

Answer: Yes, but with caution.

  • Stability:

    
    -keto esters are thermally sensitive.[1][3] Prolonged heating can cause decarboxylation.[3]
    
  • Protocol: Use Vacuum Distillation (high vacuum, <5 mmHg).[3] Do not attempt atmospheric distillation.[3]

  • Boiling Point: Expect the b.p. to be roughly 80–90°C at 5–10 mmHg (Estimation based on non-methylated analog b.p. of ~89°C at 8.5 mmHg [1]).

Workup Decision Tree

WorkupFlow Start Reaction Complete (TLC/GC Check) SolventCheck Solvent Used? Start->SolventCheck Acetone Acetone (Method A) SolventCheck->Acetone THF THF (Method B) SolventCheck->THF Step1A Filter Salts (K2CO3/KI) Acetone->Step1A Step1B Quench w/ Sat. NH4Cl THF->Step1B Concentrate Concentrate Solvent Step1A->Concentrate Extract Extract w/ DCM or EtOAc (Avoid Hexanes) Step1B->Extract Concentrate->Extract Wash Wash w/ Brine (pH Neutral) Extract->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Purify Purification Dry->Purify Distill Vacuum Distillation (<90°C) Purify->Distill Scale > 10g Column Flash Column (Silica, EtOAc/Hex) Purify->Column Scale < 5g

Figure 2: Decision tree for workup and purification to minimize product loss.

References
  • Sigma-Aldrich.[1][3] Product Specification: Methyl 4-methoxyacetoacetate (CAS 41051-15-4).[1][3][7][8][9] Retrieved from .[1]

  • Mitsuhashi, S., et al. (2008).[3] "General procedure for synthesis of methyl 4-methoxyacetoacetate." Journal of the American Chemical Society, 130, 4140.[2][3] (Cited for precursor synthesis logic).

  • ChemicalBook.[3][9] Methyl 4-methoxyacetoacetate Properties and Synthesis. Retrieved from .

  • ResearchGate.[3] Synthesis of Cyclic

    
    -Diones... Alkylation of methyl 4-methoxyacetoacetate. Retrieved from .
    

Sources

Technical Support Center: Purification of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 4-methoxy-2-methylacetoacetate. This resource is designed for researchers, chemists, and drug development professionals who are working with this key β-keto ester intermediate. The following troubleshooting guides and FAQs address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude Methyl 4-methoxy-2-methylacetoacetate?

A1: Impurities are typically process-related and stem from the synthetic route used. Given that a common synthesis involves the methylation of Methyl 4-methoxyacetoacetate, you can anticipate the following:

  • Unreacted Starting Materials: Residual Methyl 4-methoxyacetoacetate and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Over-Alkylated Byproducts: Formation of Methyl 4-methoxy-2,2-dimethylacetoacetate if the reaction is not carefully controlled.

  • O-Alkylation Product: Isomeric impurities resulting from methylation on the enolate oxygen instead of the carbon.

  • Solvents: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), toluene, or acetonitrile.[1][2]

  • Mineral Oil: If sodium hydride (often supplied in mineral oil) is used as the base without prior washing.[1][3]

  • Degradation Products: β-keto esters can be susceptible to hydrolysis back to the corresponding ketone and alcohol, or decarboxylation under harsh thermal or pH conditions.[4]

Q2: Which purification method—distillation or chromatography—is best for my needs?

A2: The optimal method depends on your scale, required purity, and the nature of the impurities.

  • Vacuum Distillation is highly effective for multi-gram to kilogram scale purification, especially for removing non-volatile impurities (like salts or mineral oil) and some solvent residues. It is the preferred industrial method.[1][3] It is most effective when the boiling points of the desired product and impurities are sufficiently different.

  • Flash Column Chromatography offers the highest resolution and is ideal for laboratory scale (milligram to gram) purification. It is particularly effective for removing impurities with similar boiling points but different polarities, such as isomeric byproducts (O- vs. C-alkylation).[5][6]

Q3: How can I effectively monitor the purification process and assess the final purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check of reaction completion and for identifying the optimal solvent system for flash chromatography. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Gas Chromatography (GC): Provides quantitative purity data and can resolve close-boiling impurities. It is an excellent method for determining the final purity after distillation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any structural isomers or residual starting materials.

Q4: What are the stability and storage considerations for the purified product?

A4: Methyl 4-methoxy-2-methylacetoacetate, like other β-keto esters, should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent hydrolysis, avoid exposure to moisture and strong acids or bases. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.

Section 2: Purification Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most common purification methods.

Workflow for Selecting a Purification Method

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Dry) crude->workup concentrate Solvent Removal (Rotary Evaporation) workup->concentrate crude_oil Crude Oil concentrate->crude_oil tlc_gc Purity Analysis (TLC / GC) crude_oil->tlc_gc decision Impurity Profile? tlc_gc->decision distillation Vacuum Distillation decision->distillation  Non-volatile or  Boiling Point >20°C diff. chromatography Flash Chromatography decision->chromatography  Close-boiling or  Polar Isomers pure_product Pure Product (>98%) distillation->pure_product chromatography->pure_product

Caption: Decision workflow for purification of Methyl 4-methoxy-2-methylacetoacetate.

Method A: Vacuum Distillation

Vacuum distillation is ideal for large-scale purification by separating compounds based on differences in their boiling points under reduced pressure.

  • System Setup: Assemble a clean, dry fractional distillation apparatus. A short Vigreux column is recommended to improve separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude oil to the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the system to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum, ensuring all connections are secure, until the desired pressure is reached (e.g., 5-10 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collect Fractions:

    • Fore-run: Collect the initial, low-boiling distillate, which typically contains residual solvents. The head temperature will be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask. Collect the main fraction until the temperature either drops or rises significantly. The boiling point of the parent compound, Methyl 4-methoxyacetoacetate, is reported as 89 °C at 8.5 mmHg and 55-57 °C at 0.6 mbar.[2][7] The 2-methyl derivative will have a slightly higher boiling point.

    • Final Fraction: A final, higher-boiling fraction can be collected separately.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air. Analyze all collected fractions for purity.

ProblemPotential Cause(s)Suggested Solution(s)
Bumping / Unstable Boiling Insufficient agitation or superheating.Ensure vigorous stirring with a magnetic stir bar. If bumping persists, cool the system, release the vacuum, and add fresh boiling chips.
Product Discoloration (Yellow/Brown) Thermal decomposition at high temperatures.Use a higher vacuum (lower pressure) to decrease the boiling point.[8] Minimize the time the compound spends at high temperatures by working efficiently.
Poor Separation of Impurities Inefficient distillation column. Boiling points of product and impurity are too close.Use a fractional distillation column (e.g., Vigreux) instead of a simple distillation setup.[8] If separation is still poor, column chromatography may be necessary.
No Product Distilling Vacuum is too high (pressure too low). System has a leak. Thermometer is placed incorrectly.Check the vacuum gauge and adjust if necessary. Check all joints and connections for leaks. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
Method B: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexanes) that provides good separation and gives the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading: Adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This method often yields better resolution.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes or flasks.

  • Gradient Elution (Optional): If impurities are close in polarity, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more strongly adsorbed compounds.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands Improper solvent system selection. Column was overloaded.Re-optimize the solvent system using TLC to achieve better separation (ΔRf > 0.1). Reduce the amount of crude material loaded onto the column (a typical sample-to-silica ratio is 1:50 by weight).
Compound Tailing or Streaking The slightly acidic nature of silica gel can interact with the keto-enol tautomers of the product. Sample is not soluble enough in the mobile phase.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica. Ensure the chosen mobile phase can adequately dissolve the compound.[8]
Cracked or Channeled Silica Bed Improper column packing or running the column dry.Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Low Product Recovery Product is irreversibly adsorbed onto the silica. Product is too volatile and evaporated during solvent removal.If the product is highly polar, consider using a less active stationary phase like alumina. Use care during rotary evaporation; avoid excessive heat or vacuum.

Section 3: References

  • PrepChem.com. (n.d.). Synthesis of methyl 4-methoxy-2-acetonylacetoacetate. Retrieved from [Link]

  • Google Patents. (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate. Retrieved from

  • Patsnap. (2021). Preparation method of methyl 4-methoxyacetoacetate - CN113831242A. Retrieved from [Link]

  • Wang, Z., et al. (2002). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Retrieved from [Link]

  • Parra-Falk, B., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-methoxy-acetoacetate. Retrieved from [Link]

  • Google Patents. (2015). CN104478719A - 4-methoxy methyl acetoacetate preparation method. Retrieved from

Sources

Technical Support Center: Proactive Strategies for Preventing Decarboxylation of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of Methyl 4-methoxy-2-methylacetoacetate and similar β-keto esters. Our focus is to equip you with the foundational knowledge and practical protocols required to prevent unwanted decarboxylation, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions: Understanding the Root Cause
Q1: What is decarboxylation and why is Methyl 4-methoxy-2-methylacetoacetate so susceptible to it?

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). β-keto esters like Methyl 4-methoxy-2-methylacetoacetate are particularly prone to this reaction. The process typically begins with the hydrolysis of the ester group to form a β-keto acid.[1] This intermediate is unstable and, especially when heated, readily loses CO₂ through a cyclic transition state to form a ketone.[2][3][4] The proximity of the ketone to the carboxylic acid group facilitates this process.

Q2: What are the primary factors that trigger the decarboxylation of my compound?

The decarboxylation of Methyl 4-methoxy-2-methylacetoacetate is primarily triggered by three main factors:

  • Heat: Elevated temperatures provide the activation energy needed for the decarboxylation reaction to proceed.[2][5] Even gentle heating can be sufficient to cause significant degradation, especially if other contributing factors are present.

  • Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the initial hydrolysis of the ester to the unstable β-keto acid intermediate, which then rapidly decarboxylates.[1][6]

  • Presence of Water: Water is a necessary reactant for the initial hydrolysis step.[7] Therefore, anhydrous (water-free) conditions are crucial for preventing the start of the degradation pathway.[8]

Troubleshooting Guide: Proactive Prevention & Mitigation

This section is designed to help you anticipate and solve challenges related to the stability of Methyl 4-methoxy-2-methylacetoacetate during your experimental workflows.

Reaction and Work-up Conditions

Q3: I am planning a reaction using Methyl 4-methoxy-2-methylacetoacetate. What general precautions should I take to prevent decarboxylation?

To maintain the integrity of your starting material and any β-keto ester products, it is critical to control the reaction environment carefully.

  • Temperature Control: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, run reactions at or below room temperature. Avoid any unnecessary heating.

  • pH Control: Maintain a neutral pH throughout your reaction and work-up. The stability of β-keto acids is pH-dependent, with increased stability at neutral to slightly alkaline pH where the molecule exists as the carboxylate anion.[9] Avoid both strong acids and strong bases. If a base is required, consider using a milder, non-nucleophilic base.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the ester.[8] Ensure all glassware is thoroughly dried before use.

Q4: My reaction requires basic conditions. How can I minimize decarboxylation?

When basic conditions are unavoidable, certain strategies can mitigate the risk of decarboxylation.

  • Choice of Base: Opt for non-hydroxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) over sodium hydroxide or potassium hydroxide to avoid introducing water and promoting hydrolysis.[8] Be aware that even alkoxides like sodium methoxide can be partially hydrolyzed and introduce water.[8]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to reduce the rate of both the desired reaction and the unwanted decarboxylation.

  • Reaction Time: Minimize the reaction time to limit the exposure of your compound to basic conditions.

Purification and Analysis

Q5: I need to purify my product, which is a β-keto ester. What purification techniques are least likely to cause decarboxylation?

Purification is a critical step where decarboxylation can inadvertently occur.

  • Chromatography: Flash column chromatography using a neutral stationary phase like silica gel is generally suitable. To be cautious, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • Distillation: Avoid distillation if possible, as the required heat will likely induce significant decarboxylation. If distillation is necessary, use high vacuum to lower the boiling point and minimize thermal stress on the compound.

  • Extraction: During aqueous work-up, use a buffered solution to maintain a neutral pH. Work quickly and at a low temperature (e.g., using an ice bath) to minimize the time the compound is in contact with the aqueous phase.

Q6: How can I confirm that my sample of Methyl 4-methoxy-2-methylacetoacetate is pure and has not undergone decarboxylation?

Regularly assessing the purity of your compound is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of the decarboxylated ketone product.[10] The appearance of new signals corresponding to the ketone and the disappearance or reduction in the intensity of the signals for your β-keto ester are clear indicators of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but the high temperatures of the injection port can sometimes cause on-column decarboxylation, giving a false positive for degradation. If using GC-MS, derivatization to a more stable compound may be necessary for accurate quantification.[9]

Storage and Handling

Q7: What are the optimal storage conditions for Methyl 4-methoxy-2-methylacetoacetate to ensure its long-term stability?

Proper storage is crucial for preserving the integrity of your β-keto ester.[6][11]

ParameterRecommended ConditionRationale
Temperature Store at room temperature or in a cool, dry place.[11][12]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents potential oxidation.
Container Use a tightly sealed glass or manufacturer-recommended container.[11]Protects from moisture and atmospheric contaminants.
Incompatibilities Store away from strong acids, strong bases, and oxidizing agents.[6]Prevents catalytic degradation.
Visualizing the Problem and Solution

To better understand the chemical processes and the decision-making involved in preventing decarboxylation, the following diagrams are provided.

Decarboxylation_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation bke Methyl 4-methoxy-2- methylacetoacetate bka β-Keto Acid Intermediate (Unstable) bke->bka + H₂O (Acid or Base Catalyzed) ketone Ketone Product bka->ketone Heat (Δ) bka->ketone co2 CO₂ ketone->co2 +

Caption: The two-step mechanism of β-keto ester degradation.

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies start Experiment with Methyl 4-methoxy-2-methylacetoacetate check_conditions Are reaction conditions acidic, basic, or heated? start->check_conditions use_mild Use mildest possible conditions: - Low Temperature - Neutral pH - Anhydrous Solvents check_conditions->use_mild Yes purify_carefully Purify with care: - Neutral Chromatography - Avoid High Temps check_conditions->purify_carefully No use_mild->purify_carefully store_properly Store properly: - Cool, Dry, Inert Atmosphere - Away from Incompatibles purify_carefully->store_properly analyze Analyze product by NMR store_properly->analyze check_purity Is decarboxylated product observed? analyze->check_purity success Success: Product is pure check_purity->success No failure Issue: Optimize conditions and repeat check_purity->failure Yes failure->start

Caption: A workflow for preventing and identifying decarboxylation.

Experimental Protocol: NMR Analysis for Detecting Decarboxylation

This protocol provides a step-by-step method for using ¹H NMR spectroscopy to assess the purity of Methyl 4-methoxy-2-methylacetoacetate and detect the presence of its decarboxylated ketone byproduct.

Objective: To quantitatively determine the extent of decarboxylation in a sample.

Materials:

  • Sample of Methyl 4-methoxy-2-methylacetoacetate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of your Methyl 4-methoxy-2-methylacetoacetate sample and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[10]

  • Data Acquisition: Ensure key acquisition parameters are set for accurate integration, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds.[10]

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

  • Analysis:

    • Identify the characteristic signals for Methyl 4-methoxy-2-methylacetoacetate.

    • Look for the appearance of new signals corresponding to the decarboxylated ketone product (e.g., a new methyl singlet adjacent to the ketone).

    • Integrate a characteristic signal from the starting material and a signal from the ketone product. The ratio of these integrals will provide a quantitative measure of the extent of decarboxylation.

By implementing these proactive strategies and analytical checks, you can significantly improve the success rate of your experiments involving Methyl 4-methoxy-2-methylacetoacetate and ensure the reliability of your results.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Loba Chemie. (2015, April 9). METHYL ACETOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Sdfine. (n.d.). METHYLACETOACETATE. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1989). Selective decarbalkoxylation of .beta.-keto esters. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26235-26246. [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?[Link]

  • Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(5), 2776-2791. [Link]

  • Buß, O., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146104. [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Department of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube. [Link]

  • Baiker, A., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry – A European Journal, 14(7), 2238-2247. [Link]

  • Fiveable. (2025, August 15). Beta-Keto Ester Definition. [Link]

  • ResearchGate. (n.d.). Screening of different β-keto esters against different hydrolases with pH-indicator assay. [Link]

Sources

Technical Support Center: Purification of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with Methyl 4-methoxy-2-methylacetoacetate (CAS: 74991-78-9). This


-keto ester is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including integrase inhibitors like dolutegravir.

Because


-keto esters are highly reactive and thermally labile, standard purification methods often lead to yield loss or degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you isolate high-purity material.

Impurity Profiling Matrix

Before troubleshooting, it is critical to understand the thermodynamic and kinetic byproducts generated during the


-methylation of methyl 4-methoxyacetoacetate. The table below summarizes the quantitative and structural data of common impurities.
Impurity TypeChemical IdentityStructural CharacteristicBoiling Point (est.)Removal Strategy
Unreacted SM Methyl 4-methoxyacetoacetateUnsubstituted

-carbon (pKa ~10.7)
89°C at 8.5 TorrSelective enolate extraction
Over-alkylation Methyl 4-methoxy-2,2-dimethylacetoacetateQuaternary

-carbon (No acidic protons)
>105°C at 1.0 TorrHigh-vacuum distillation (Pot residue)
O-alkylation Methyl 3-methoxy-4-methoxybut-2-enoateEnol ether (Loss of ketone polarity)<80°C at 1.0 TorrDistillation (Foreshots) or acid hydrolysis
Degradation 4-Methoxy-2-methyl-2-butanoneKetone (Loss of

)
<70°C at 1.0 TorrDistillation (Foreshots)

Mechanistic Pathway of Impurity Formation

Understanding why these impurities form dictates how we remove them. The alkylation of


-keto esters is an ambident nucleophile reaction. The enolate can attack the methylating agent (e.g., methyl iodide or dimethyl sulfate) via the carbon atom (desired) or the oxygen atom (undesired).

Pathway SM Methyl 4-methoxyacetoacetate (Starting Material) Base Enolate Intermediate (Ambident Nucleophile) SM->Base Base Deprotonation Prod Methyl 4-methoxy-2-methylacetoacetate (Target Product) Base->Prod C-Alkylation (Major) OAlk O-Methylated Enol Ether (O-alkylation) Base->OAlk O-Alkylation (Minor) DiMe Di-methylated Impurity (Over-alkylation) Prod->DiMe Excess Base / Alkylating Agent Decarb 4-Methoxy-2-methyl-2-butanone (Decarboxylation) Prod->Decarb Thermal Stress / H2O

Mechanistic pathway of C-alkylation versus common impurity formation.

Application Scientist Q&A Forum

Q1: My GC-FID trace shows 15% unreacted methyl 4-methoxyacetoacetate. Fractional distillation is failing to separate it from the mono-methylated product. What is the mechanism for separation? A: Distillation fails here because the boiling points of the unmethylated starting material and the mono-methylated product are nearly identical [1]. Instead, exploit their differential acidity. The unmethylated


-keto ester has two electron-withdrawing groups flanking a 

group, giving it a pKa of ~10.7. The mono-methylated product has a pKa of ~12.5 due to the electron-donating methyl group. By washing the organic layer with a mild base like 5% aqueous

(pH ~11), you selectively deprotonate the starting material into a water-soluble enolate, leaving the mono-methylated product in the organic phase.

Q2: I am observing significant O-alkylation (enol ether formation). How can I minimize and remove this? A: O-alkylation is kinetically favored when using hard electrophiles (like dimethyl sulfate) or polar aprotic solvents that heavily solvate the metal cation, leaving the oxygen exposed. To minimize it, switch to a softer electrophile (e.g., methyl iodide) or use a solvent that keeps the ion pair tighter. To remove it, utilize mild acidic hydrolysis. Enol ethers are highly sensitive to aqueous acid; stirring the crude mixture with 1M HCl will hydrolyze the O-alkylated impurity back to the starting material, which can then be removed via the basic wash described in Q1.

Q3: My product turns dark and loses assay purity during vacuum distillation. What are the optimal parameters? A:


-keto esters undergo rapid thermal decarboxylation when subjected to prolonged heat, especially in the presence of trace acids or metals [2]. To prevent this, distillation must be performed under high vacuum (< 1.5 Torr) to ensure the pot temperature never exceeds 110°C. If you are operating at scale, a wiped-film evaporator (WFE) or short-path distillation apparatus is mandatory to minimize residence time [3].

Validated Experimental Workflows

To ensure a self-validating system, the following protocols incorporate analytical checkpoints. Do not proceed to the next step without verifying the success of the previous one.

Protocol A: Chemical Purification via Selective Enolate Extraction

Objective: Remove unreacted starting material without thermal stress.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Toluene or Methyl tert-butyl ether [MTBE]) at a ratio of 1:5 (w/v).

  • Selective Deprotonation: Add an equal volume of 5% aqueous

    
     (pre-chilled to 5°C).
    
  • Phase Separation: Stir vigorously for 15 minutes, then transfer to a separatory funnel. Allow the layers to separate. The lower aqueous layer contains the sodium enolate of the unreacted starting material.

  • Validation Checkpoint 1: Run TLC (Hexanes:EtOAc 4:1) or GC on the organic layer. The lower Rf spot (starting material) should be absent. If present, repeat the basic wash.

  • Neutralization & Drying: Wash the organic layer with saturated brine to remove residual alkalinity. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (max bath temperature 35°C).
    
Protocol B: High-Vacuum Short-Path Distillation

Objective: Remove non-acidic impurities (O-alkylated, Di-methylated, and Tars).

  • Setup: Equip a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-efficiency vacuum pump equipped with a cold trap.

  • Pre-treatment: Add 1% (w/w) of anhydrous

    
     to the distillation pot. Causality: Trace acids catalyze decarboxylation during heating; the solid base acts as an acid scavenger [4].
    
  • Evacuation: Apply vacuum and stabilize at 0.5 to 1.5 Torr before applying any heat.

  • Fractionation:

    • Foreshots: Slowly heat the oil bath. Collect fractions boiling below 85°C. This contains residual solvents, decarboxylated ketones, and O-alkylated enol ethers.

    • Main Fraction: Collect the target Methyl 4-methoxy-2-methylacetoacetate at a vapor temperature of ~90°C–95°C.

    • Pot Residue: Cease distillation when the pot becomes viscous. The di-methylated impurity and polymeric tars will remain behind.

  • Validation Checkpoint 2: Analyze the main fraction via quantitative NMR (qNMR) or GC-MS to confirm >98% purity and absence of the di-methylated quaternary carbon peak.

Workflow Crude Crude Reaction Mixture Wash Aqueous Base Wash (5% Na2CO3) Crude->Wash Aqueous Aqueous Layer (Unreacted SM Enolate) Wash->Aqueous Removes Acidic SM Organic Organic Layer (Product + Neutral Impurities) Wash->Organic Retains Product Distill High-Vacuum Distillation (< 1.5 Torr) Organic->Distill After Drying & Concentration Foreshots Foreshots (O-Alkylated & Decarb) Distill->Foreshots Low Temp (<85°C) Main Main Fraction (Pure Target Product) Distill->Main Target Temp (90-95°C) Residue Pot Residue (Di-methylated & Tars) Distill->Residue High Temp / Non-volatile

Step-by-step purification workflow combining chemical washing and vacuum distillation.

References

  • Google Patents.US4031130A - Aliphatic β-keto esters.
  • ResearchGate. Synthesis of Cyclic α-Diones, a Class of Natural Flavor Compounds. Retrieved from:[Link]

  • Google Patents.CN102026955A - Process for purifying an alpha-keto ester.

Storage stability and degradation of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability, Degradation Dynamics, and Handling Protocols Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Core Technical Overview

Compound Identity: Methyl 4-methoxy-2-methylacetoacetate Systematic Name: Methyl 4-methoxy-2-methyl-3-oxobutanoate Chemical Class:


-substituted 

-keto ester Related CAS: 41051-15-4 (Non-methylated precursor: Methyl 4-methoxyacetoacetate)
The Stability Paradox

This compound presents a classic stability paradox common to


-substituted 

-keto esters. While the addition of the

-methyl group (at position 2) introduces steric hindrance that theoretically retards hydrolysis compared to its unmethylated parent, it also increases the electron density at the

-carbon. This makes the molecule susceptible to enolization-driven oxidation and thermal decarboxylation if handled improperly.

Your primary enemy is not just heat—it is the synergy of moisture and acidity , which catalyzes a cascade failure from ester hydrolysis to irreversible decarboxylation.

Storage & Handling: The "Golden Rules"

To maximize shelf-life and experimental reproducibility, adhere to these non-negotiable standards.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy to suppress the rate-limiting step of ester hydrolysis and subsequent decarboxylation.
Atmosphere Argon or Nitrogen (Dry) Oxygen promotes radical autoxidation at the

-position; Moisture initiates hydrolysis. Argon is preferred due to its density.
Container Amber Glass / Teflon-lined Cap Amber glass blocks UV light (preventing photolytic cleavage). Teflon prevents leaching of plasticizers which can act as nucleophiles.
Thawing Desiccator Warm-up CRITICAL: Allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly into the ester.
Re-sealing Parafilm + Inert Purge Always purge the headspace with inert gas before re-sealing.

Degradation Mechanics: The "Death Spiral"

Understanding how the molecule dies is the key to saving it. The degradation follows a sequential pathway:

  • Moisture Ingress: Water enters the system.

  • Hydrolysis: The ester bond is cleaved, forming the unstable

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid loses 
    
    
    
    to form a ketone (1-methoxy-2-butanone).
Visualization: The Degradation Pathway[1]

DegradationPathway cluster_0 Critical Failure Mode Compound Methyl 4-methoxy-2-methylacetoacetate (Active Reagent) Acid Intermediate: 4-methoxy-2-methyl-3-oxobutanoic acid (Unstable) Compound->Acid Ester Hydrolysis (Rate Limiting) Water H2O (Moisture) Water->Compound Nucleophilic Attack Ketone Degradant: 1-methoxy-2-butanone (Irreversible Impurity) Acid->Ketone Thermal Decarboxylation CO2 CO2 Gas (Pressure Buildup) Acid->CO2 Gas Release

Caption: The irreversible degradation cascade triggered by moisture. Note that the acid intermediate is transient; the presence of the Ketone (1-methoxy-2-butanone) is the definitive marker of spoilage.

Troubleshooting Guide & FAQs

Scenario A: Appearance Changes

Q: My clear liquid has turned yellow/orange. Is it still usable?

  • Diagnosis: This indicates enolization and oxidative coupling . The active methylene proton (at C2) is acidic. Trace oxygen or basic impurities can cause radical formation, leading to conjugated oligomers (chromophores).

  • Action:

    • Check Purity by GC/HPLC.[1]

    • If purity >95%, distill under reduced pressure to recover.

    • If purity <90%, discard. The oligomers can act as catalyst poisons in sensitive metal-catalyzed reactions.

Scenario B: Pressure Buildup

Q: When I opened the stored bottle, there was a "pop" sound. What happened?

  • Diagnosis: Decarboxylation has occurred. The "pop" is pressurized

    
     escaping. This confirms that hydrolysis generated the unstable 
    
    
    
    -keto acid, which then decomposed.
  • Action: CRITICAL FAILURE. Do not use. The molarity of your reagent is significantly compromised, and the byproduct (1-methoxy-2-butanone) is a ketone that may compete in your reaction.

Scenario C: NMR Anomalies

Q: I see a new triplet at ~1.05 ppm and a singlet at ~2.15 ppm in my 1H NMR.

  • Diagnosis: These signals likely correspond to 1-methoxy-2-butanone (the decarboxylated degradant).

    • Mechanism:[2] The ethyl group (formed after decarboxylation of the methyl-substituted chain) and the methyl ketone moiety give distinct signals.

  • Action: Quantify the ratio of the degradant integral to the parent compound. If >5%, purification is required.

Quality Control (QC) Protocols

Before committing this reagent to a high-value GMP synthesis, perform this self-validating check.

Rapid Purity Check (GC-FID/MS)
  • Column: DB-5 or equivalent non-polar phase.

  • Injector: 200°C (Do not overheat; the compound is thermally labile).

  • Method:

    • Start: 50°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.

  • Interpretation:

    • Early eluting peak: 1-methoxy-2-butanone (Degradant).

    • Main peak: Methyl 4-methoxy-2-methylacetoacetate.

    • Late eluting broad peaks: Oxidative oligomers.

Decision Tree: To Use or Not to Use?

DecisionTree Start Visual Inspection Color Is it Colorless/Pale Yellow? Start->Color Pressure Was there pressure (CO2)? Color->Pressure Yes GC Run GC/NMR Color->GC Dark Yellow/Orange Pressure->GC No Discard DISCARD (Irreversible Degradation) Pressure->Discard Yes (Pop sound) GC->Discard Purity < 90% or >5% Ketone Use PROCEED (Safe for Use) GC->Use Purity > 98% Purify DISTILL (Vacuum Distillation) GC->Purify Purity 90-98%

Caption: Operational workflow for assessing reagent viability.

References

  • ChemicalBook. (2025).[3] Methyl 4-methoxyacetoacetate Properties and MSDS. (Data for the parent scaffold CAS 41051-15-4 used as baseline for stability data).

  • National Institute of Standards and Technology (NIST). (2025).[3] Methyl 4-methoxyacetoacetate - NIST Chemistry WebBook, SRD 69.

  • BenchChem. (2025).[1] Technical Support Center: Storage and Handling of Beta-Keto Esters. (General degradation mechanisms for alpha-substituted beta-keto esters).

  • ResearchGate. (2001). Synthesis of Cyclic α-Diones... alkylation of methyl 4-methoxyacetoacetate. (Cites the specific 2-methyl intermediate and its hydrolysis/decarboxylation pathway).

Sources

Technical Support Center: Methyl 4-methoxy-2-methylacetoacetate (M-4M-2M)

[1]

Status: Operational Ticket Topic: Troubleshooting Low Reactivity / Synthesis Failures Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Triage

The Core Problem: Researchers often treat Methyl 4-methoxy-2-methylacetoacetate (M-4M-2M) as a standard

1C2-methyl groupC4-methoxy group


Immediate Triage Checklist:

  • Symptom: No reaction with mild bases (Carbonates, DBU).[1]

    • Root Cause:[1][2][3] The C2-proton pKa is elevated (~12-13) due to the electron-donating methyl group; mild bases cannot fully enolize it.[1]

  • Symptom: O-Alkylation instead of C-Alkylation.

    • Root Cause:[1][2][3] The C2 position is sterically crowded (secondary carbon).[1] Electrophiles prefer the unhindered oxygen (Hard/Soft Acid-Base mismatch).[1]

  • Symptom: Recovery of starting material in Knoevenagel condensations.[1]

    • Root Cause:[1][2][3] Standard piperidine/acetic acid catalysis fails because the nucleophilic attack of the bulky enol onto the aldehyde is sterically blocked.

Mechanistic Root Cause Analysis

To solve the reactivity issue, you must understand the molecule's specific topology.

A. The Steric Blockade (C2-Methyl)

In a standard acetoacetate, the


1

1
  • Consequence: Any attack at C2 creates a quaternary center.[1] The transition state energy for this is significantly higher than for unsubstituted analogs.[1]

  • Enol Population: The methyl group destabilizes the cis-enol form required for many reactions due to 1,3-allylic strain.

B. The Chelation Trap (C4-Methoxy)

The C4-methoxy oxygen is a Lewis base.[1]

  • Consequence: In the presence of small cations (Li

    
    , Mg
    
    
    ), the molecule forms a stable 5-membered chelate between the ketone oxygen and the methoxy oxygen. This "locks" the conformation and reduces the nucleophilicity of the
    
    
    -carbon.
C. Visual Logic: The Reactivity Map

ReactivityMapSubstrateMethyl 4-methoxy-2-methylacetoacetateIssue_StericC2-Methyl Steric Bulk(Blocks Nucleophiles)Substrate->Issue_StericPrimary FactorIssue_ChelationC4-Methoxy Chelation(Traps Cations)Substrate->Issue_ChelationSecondary FactorResult_LowYieldLow Reactivity / No ReactionIssue_Steric->Result_LowYieldResult_O_AlkO-Alkylation Side ProductIssue_Steric->Result_O_AlkHard/Soft MismatchIssue_Chelation->Result_LowYieldConformational Lock

Caption: Mechanistic barriers preventing standard reactivity in M-4M-2M.

Troubleshooting Scenarios (FAQs)

Scenario A: "I cannot alkylate C2. I only get starting material or O-alkylated byproducts."

The Fix: Switch to a Kinetic Enolate strategy with a polar additive. Standard bases (NaH, K


  • Recommended Base: LiHMDS (Lithium Hexamethyldisilazide) or LDA .[1]

  • Critical Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA .[1]

    • Why? The additive solvates the Lithium cation, breaking the C4-Methoxy chelation and making the "naked" enolate more reactive toward C-alkylation.

Scenario B: "Knoevenagel Condensation (Aldehyde reaction) fails with Piperidine/Acetate."

The Fix: Abandon amine catalysis. Use Titanium Tetrachloride (TiClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1451
  • Mechanism: TiCl

    
     coordinates to the aldehyde (making it hyper-electrophilic) and the 
    
    
    -keto ester (forcing enolization via a Ti-enolate), bypassing the steric barrier.[1]
Scenario C: "The ester hydrolyzed during my reaction."

The Fix: Avoid aqueous workups with strong bases.[1] The C4-methoxy group is electron-withdrawing (inductive), making the C1-ester carbonyl more electrophilic than usual.[1] It is prone to rapid hydrolysis or decarboxylation if the pH > 12 in water.[1]

  • Protocol Shift: Use anhydrous conditions strictly. Quench with cold saturated NH

    
    Cl, not NaOH.[1]
    

Optimized Experimental Protocols

Protocol 1: The "Nuclear Option" for Condensation (TiCl Method)

Use this when standard Knoevenagel conditions fail.

Reagents:

  • M-4M-2M (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)

  • TiCl

    
     (2.0 equiv) - Handle with extreme caution[1]
    
  • Pyridine (4.0 equiv) or N-Methylmorpholine[1]

  • Solvent: Anhydrous THF or CH

    
    Cl
    
    
    [1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Cool THF (10 mL/mmol) to 0°C .

  • Titanium Addition: Add TiCl

    
     dropwise.[1] A yellow/orange precipitate (Ti-THF complex) will form.[1]
    
  • Substrate Addition: Add the Aldehyde and M-4M-2M dissolved in minimal THF.

  • Base Addition: Add Pyridine dropwise over 15 minutes. The mixture will turn dark/brown.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6–12 hours.

  • Quench: Pour into ice-cold water/ether mixture.

    • Note: Aqueous layer may be blue/violet (Titanium salts).[1]

  • Workup: Extract with Ether, wash with 1N HCl (to remove pyridine), then Brine.

Protocol 2: C-Alkylation with LiHMDS/DMPU

Use this to attach alkyl groups to the C2 position.[1]

Reagents:

  • M-4M-2M (1.0 equiv)[1]

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (1.2 equiv)

  • DMPU (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Cool THF/DMPU mixture to -78°C .

  • Deprotonation: Add LiHMDS dropwise. Stir for 45 mins at -78°C.

    • Checkpoint: The solution must remain cold to prevent decomposition.[1]

  • Alkylation: Add the Alkyl Halide (neat or in THF) slowly.

  • Warm-up: Allow to warm to 0°C (not RT) over 2 hours. Monitor by TLC.[1]

    • Why 0°C? Going to RT often promotes O-alkylation or retro-Claisen cleavage in this specific substrate.[1]

  • Quench: Saturated NH

    
    Cl.
    

Comparative Data: Base Selection

Base SystempKa (Approx)Reactivity with M-4M-2MMajor Issue
K

CO

/ Acetone
~100% (No Reaction) Base too weak for C2-Methyl substrate.[1]
NaOEt / EtOH 16Low (<20%) Equilibrium favors starting material; Retro-Claisen risk.[1]
NaH / THF 35Moderate (40-50%) Poor solubility of enolate; "Clumping" prevents reaction.[1]
LiHMDS / THF 26High (85%+) Kinetic control; Clean enolate formation.[1]
TiCl

/ Pyridine
N/A (Lewis Acid)Excellent (90%+) Best for condensations; Overcomes steric bulk.[1]

Decision Logic Diagram

TroubleshootingLogicStartStart: Reaction FailedCheckTypeIdentify Reaction TypeStart->CheckTypeType_AlkAlkylation (adding R-X)CheckType->Type_AlkType_CondCondensation (Aldehyde)CheckType->Type_CondCheck_BaseDid you use Carbonate/Alkoxide?Type_Alk->Check_BaseCheck_Cond_MethodDid you use Piperidine/Acetate?Type_Cond->Check_Cond_MethodSol_LiHMDSSolution: Switch to LiHMDS + DMPU(Kinetic Control)Check_Base->Sol_LiHMDSYes (Too weak)Sol_TiCl4Solution: Switch to TiCl4/Pyridine(Lehnert Method)Check_Cond_Method->Sol_TiCl4Yes (Steric failure)

Caption: Decision tree for selecting the correct protocol based on failure mode.

References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A Method for Sterically Hindered Substrates."[1] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.[1]

  • Rhoads, S. J., & Raulins, N. R. "The Claisen and Cope Rearrangements." Organic Reactions, 1975.[1] (Foundational text on steric limits in enolization).

  • Misaki, T., et al.

    
    -Keto Esters."[1][5] Journal of the American Chemical Society, vol. 127, no. 9, 2005, pp. 2854–2855. 
    
  • CymitQuimica. "Methyl 4-methoxyacetoacetate Properties and Reactivity." (General data on the non-methylated analog for comparison).

Technical Support Center: Synthesis of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2-methylacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both accuracy and reproducibility.

The synthesis of Methyl 4-methoxy-2-methylacetoacetate is a two-stage process. Precise temperature control at each stage is paramount for achieving high yield and purity.

  • Stage 1: Synthesis of the Intermediate, Methyl 4-methoxyacetoacetate. This involves a nucleophilic substitution reaction between Methyl 4-chloroacetoacetate and a methoxide source.

  • Stage 2: α-Methylation. The intermediate is then deprotonated to form a resonance-stabilized enolate, which is subsequently alkylated with a methylating agent to yield the final product.

Synthesis Overview: A Two-Stage Workflow

The entire process can be visualized as a sequential reaction pathway where the product of the first stage becomes the substrate for the second.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: α-Methylation A Methyl 4-chloroacetoacetate + Methanol + Base (NaH) B Methyl 4-methoxyacetoacetate (Intermediate) A->B  Nucleophilic Substitution  Temp: 15-25°C C Intermediate + Base (e.g., NaH) B->C Purification / Direct Use D Resonance-Stabilized Enolate C->D Deprotonation Temp: ~0°C F Methyl 4-methoxy-2-methylacetoacetate (Final Product) D->F SN2 Alkylation Temp: 0°C to RT E Methyl Iodide (CH3I)

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of Methyl 4-methoxyacetoacetate

This initial stage involves the substitution of the chloride on Methyl 4-chloroacetoacetate with a methoxy group. While several methods exist, utilizing sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) allows the reaction to proceed at a controlled room temperature, which minimizes the risk of side reactions like ester hydrolysis that can occur at elevated temperatures[1].

Detailed Experimental Protocol (Stage 1)

Materials:

  • Methyl 4-chloroacetoacetate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (Nitrogen or Argon) inlet.

  • Base Preparation: Under an inert atmosphere, add anhydrous THF to the flask. With stirring, carefully add sodium hydride.

  • Reagent Addition: Control the system temperature to 20°C[1]. Prepare a mixture of anhydrous methanol and Methyl 4-chloroacetoacetate and add it dropwise to the NaH suspension over 4-6 hours, ensuring the temperature does not exceed 25°C.

    • Causality: The slow, dropwise addition is critical to control the exothermic reaction between NaH and methanol, which generates the active sodium methoxide nucleophile in situ. Maintaining a temperature below 25°C prevents potential side reactions and ensures safety[1].

  • Reaction: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 3-5 hours[1]. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add 2M HCl solution to quench any unreacted NaH and neutralize the sodium methoxide. Adjust the pH of the aqueous layer to between 6-7[2].

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-methoxyacetoacetate.

Troubleshooting Guide & FAQs (Stage 1)

Q1: My yield of Methyl 4-methoxyacetoacetate is very low. What went wrong?

A1: Low yield can stem from several factors. Here is a systematic approach to troubleshoot the issue:

Caption: Troubleshooting flowchart for low yield in Stage 1.

Q2: Why are there different temperature protocols in the literature, with some using temperatures as high as 70°C?

A2: The reaction temperature is highly dependent on the choice of base and solvent.

  • High Temperature (e.g., 68-70°C): These protocols typically use commercial sodium methoxide (NaOMe) in a solvent like acetonitrile[3]. The reaction requires heating to achieve a reasonable rate. However, these conditions increase the risk of byproducts.

  • Low Temperature (e.g., 20-25°C): These protocols often generate sodium methoxide in situ by reacting sodium hydride (NaH) with methanol in THF[1]. The freshly generated NaOMe is highly reactive, allowing the synthesis to proceed efficiently at room temperature, which is generally easier to control and leads to a cleaner product[1].

Stage 2: α-Methylation of the Intermediate

This stage is a classic acetoacetic ester synthesis alkylation. The active methylene proton (at the C-2 position) of the β-ketoester intermediate is acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate then attacks an alkyl halide (methyl iodide) in an SN2 reaction.

Detailed Experimental Protocol (Stage 2)

Materials:

  • Crude or purified Methyl 4-methoxyacetoacetate (from Stage 1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate & Brine

Procedure:

  • Enolate Formation: In a dry, inert-atmosphere flask, suspend NaH in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add the Methyl 4-methoxyacetoacetate intermediate to the NaH suspension. Stir at 0°C for 30-60 minutes until hydrogen gas evolution ceases.

    • Causality: Performing the deprotonation at 0°C ensures controlled formation of the thermodynamic enolate and prevents potential side reactions that could occur at higher temperatures[4].

  • Alkylation: While maintaining the temperature at 0°C, add methyl iodide dropwise. After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • Causality: Low temperature and slow addition of the electrophile (CH₃I) are crucial to prevent poly-alkylation and favor C-alkylation over O-alkylation[5].

  • Work-up:

    • Cool the mixture back to 0°C and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The final product, Methyl 4-methoxy-2-methylacetoacetate, should be purified by vacuum distillation or column chromatography to remove unreacted starting material and any di-alkylated byproduct.

Troubleshooting Guide & FAQs (Stage 2)

Q1: My final product is a mixture of starting material, the desired mono-methylated product, and a di-methylated byproduct. How can I improve the selectivity?

A1: This is a common issue in enolate alkylations and points directly to issues with stoichiometry and temperature control[5].

  • Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the base (NaH) to fully deprotonate the starting ester. Use a similar slight excess of methyl iodide. Using a large excess of the alkylating agent will promote di-alkylation.

  • Temperature Control: The most critical factor is temperature. Adding the methyl iodide at 0°C and allowing the reaction to warm slowly gives the enolate time to react selectively. A higher temperature during addition can lead to a loss of control and increased di-alkylation[4][6].

  • Base Choice: For subsequent alkylations on a mono-alkylated product, a stronger or bulkier base like potassium tert-butoxide is sometimes used to improve efficiency, though this adds complexity[6]. For mono-alkylation, NaH is generally sufficient if conditions are controlled.

Q2: I'm observing a byproduct that seems to be O-alkylated. Why did this happen and how can I prevent it?

A2: Enolates are ambident nucleophiles, meaning they can react at either the carbon (C-alkylation) or the oxygen (O-alkylation)[7]. Several factors influence this regioselectivity:

  • Electrophile: "Soft" electrophiles like methyl iodide (CH₃I) strongly favor C-alkylation, which is the desired pathway[8]. "Hard" electrophiles, such as silyl chlorides, would favor O-alkylation[9]. The choice of methyl iodide is already optimized for C-alkylation.

  • Solvent: Aprotic polar solvents like THF or DMF are generally preferred as they solvate the metal cation, leaving the enolate more "naked" and reactive at the carbon atom.

  • Temperature: C-alkylation leads to the more thermodynamically stable product. Allowing the reaction to proceed under conditions that approach thermodynamic control (e.g., slow warming to room temperature) helps ensure the desired C-alkylated product is the major isomer[4][9]. If you see significant O-alkylation, it could indicate the reaction was quenched too early or run under unusual conditions.

Summary of Optimal Temperature Conditions
Reaction StageStepReactantsRecommended Temp.Rationale
Stage 1 Base Activation & Reagent AdditionNaH, Methanol, Methyl 4-chloroacetoacetate15-25°CTo control the initial exotherm and prevent side reactions[1][3].
Stage 1 Reaction to CompletionReaction Mixture20-25°CEnsures a reasonable reaction rate without promoting ester hydrolysis[1].
Stage 2 Enolate FormationIntermediate + NaH~0°CControlled, efficient deprotonation without degrading the starting material[4].
Stage 2 AlkylationEnolate + Methyl Iodide0°C to Room Temp.Minimizes poly-alkylation and favors the thermodynamically preferred C-alkylation product[5][6].
References
  • . GeeksforGeeks. Accessed February 20, 2026.

  • . Fiveable. Accessed February 20, 2026.

  • . ChemTalk. Accessed February 20, 2026.

  • . StudySmarter. Accessed February 20, 2026.

  • . ChemicalBook. Accessed February 20, 2026.

  • . PrepChem.com. Accessed February 20, 2026.

  • . Journal of Visualized Experiments. Accessed February 20, 2026.

  • . Imperial College London. Accessed February 20, 2026.

  • . Benchchem. Accessed February 20, 2026.

  • . Google Patents. Accessed February 20, 2026.

  • . PharmaXChange.info. Accessed February 20, 2026.

  • . Aakash Institute. Accessed February 20, 2026.

  • . Patsnap. Accessed February 20, 2026.

  • . Organic-Chemistry.org. Accessed February 20, 2026.

  • . Reddit. Accessed February 20, 2026.

  • . Lumen Learning. Accessed February 20, 2026.

  • . PubMed. Accessed February 20, 2026.

  • . The Scripps Research Institute. Accessed February 20, 2026.

  • . Sigma-Aldrich. Accessed February 20, 2026.

  • . Master Organic Chemistry. Accessed February 20, 2026.

  • . Google Patents. Accessed February 20, 2026.

  • . Google Patents. Accessed February 20, 2026.

  • . Google Patents. Accessed February 20, 2026.

  • . University of Mustansiriyah. Accessed February 20, 2026.

Sources

Technical Guide: Vacuum Distillation of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-methoxy-2-methylacetoacetate (also known as Methyl 4-methoxy-2-methyl-3-oxobutanoate) is a thermally sensitive


-keto ester intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., Dolutegravir analogs) and flavor compounds like corylone.

Critical Processing Warning: As an


-substituted 

-keto ester, this molecule possesses a thermodynamic drive toward decarboxylation and polymerization when exposed to elevated temperatures (>120°C) for extended periods. Successful purification requires high vacuum (<5 mbar) to depress the boiling point sufficiently below its decomposition threshold.

Core Distillation Parameters

The following parameters are derived from thermodynamic data of the parent homolog (Methyl 4-methoxyacetoacetate) and adjusted for the molecular weight increase (+14 Da) and vapor pressure suppression caused by the


-methyl group.
ParameterRecommended RangeCritical LimitNotes
Vacuum Pressure 0.5 – 2.0 mbar > 10 mbarHigher pressures require dangerous pot temperatures.
Vapor Temperature 85 – 95 °C > 110 °CAt ~1.0 mbar. Expect ~105°C if vacuum is only 10 mbar.
Bath Temperature 110 – 120 °C 130 °C DANGER ZONE. Above 130°C, rapid decarboxylation risks over-pressurization.
Condenser Temp 0 – 5 °C > 20 °CUse recirculating chiller. Volatility is moderate.
Flask Loading 50 – 60% > 70%High loading increases residence time and thermal stress.
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Scientist's Note: The parent compound, Methyl 4-methoxyacetoacetate, boils at 89°C @ 8.5 mmHg [1][4]. The addition of the 2-methyl group typically elevates the boiling point by 5–10°C. Therefore, achieving a vacuum below 2 mbar is crucial to keep the bath temperature safe.

Troubleshooting & FAQs

Field-proven solutions to common failure modes.

Q1: The material is darkening and releasing gas bubbles during heating. What is happening?

Diagnosis: Thermal Decomposition (Decarboxylation). Mechanism: You have exceeded the thermal stability limit.


-keto esters are prone to cleaving CO₂ at the ester linkage when overheated, a process catalyzed by trace acids or bases.
Corrective Action: 
  • Stop Heating Immediately.

  • Check your vacuum depth. If you are at >10 mbar, your pump is insufficient.

  • Switch to a Short Path Distillation head to minimize thermal residence time.

  • Ensure the crude material is pH neutral before distillation; residual base (e.g., NaOMe from synthesis) drastically lowers the decomposition temperature.

Q2: Severe "bumping" is occurring, splashing crude into the receiver.

Diagnosis: Superheating / Viscosity Issues. Mechanism: The methoxy group adds polarity and viscosity, creating "hot spots" that flash-boil. Corrective Action:

  • Agitation: Use a large, egg-shaped magnetic stir bar at high RPM (verify coupling).

  • Vigreux Column: Insert a small Vigreux column (10 cm) to act as a splash guard, though this slightly reduces vacuum conductance.

  • Ramp Rate: Reduce your heating ramp. Allow the vacuum to stabilize for 10 minutes before raising the bath temperature.

Q3: My main fraction contains starting material (Methyl 4-methoxyacetoacetate).

Diagnosis: Poor Separation Efficiency. Mechanism: The boiling point difference between the methylated product and the unmethylated starting material is narrow (<10°C). Corrective Action:

  • Use a fractionating column (packed or Vigreux) if thermal stability permits.

  • Reflux Ratio: Adjust the take-off valve to increase reflux (if using a distillation head with a reflux divider).

  • Pre-run Cut: Be aggressive with the "forerun." Discard the first 10-15% of the distillate, which likely contains the lower-boiling unmethylated parent.

Step-by-Step Distillation Protocol

Phase 1: Preparation
  • Neutralization: Wash the crude organic layer with dilute HCl (to pH 6-7) and then brine. Dry over MgSO₄. Trace base will destroy your product during distillation.

  • Solvent Strip: Remove bulk solvents (Methanol, THF, Toluene) on a Rotary Evaporator. Ensure the bath is <50°C.[1]

  • Setup: Assemble a Short Path Distillation apparatus. Grease all joints (High-Vacuum Grease).

Phase 2: The Run
  • Evacuation: Start the vacuum pump. Slowly close the bleed valve. Achieve ultimate vacuum (<2 mbar).

  • Degassing: Stir the crude at room temperature under vacuum for 15 minutes to remove residual solvent volatiles.

  • Heating:

    • Set bath to 60°C . Wait for equilibrium.

    • Increase bath by 10°C increments every 10 minutes.

    • Watch for the "Forerun" (residual solvent/starting material) at Vapor Temp < 80°C.

  • Collection:

    • When Vapor Temp stabilizes at 85-95°C (assuming <2 mbar), switch to the Main Receiver.

    • Monitor the "Delta T" (Difference between Bath and Vapor). If Bath is 120°C and Vapor is dropping below 80°C, the distillation is finished. Do not cook the residue.

Phase 3: Shutdown
  • Remove Heat Source (lowering the jack).

  • Allow flask to cool to <50°C under vacuum.

  • Bleed with Nitrogen/Argon (never air, to prevent oxidation of hot organics).

Visual Logic: Distillation Workflow

The following diagram illustrates the critical decision nodes during the purification process.

DistillationLogic Start Crude Reaction Mixture (Methyl 4-methoxy-2-methylacetoacetate) CheckPH Check pH (Must be Neutral 6-7) Start->CheckPH StripSolvent Rotary Evaporation Remove MeOH/THF CheckPH->StripSolvent VacCheck Apply High Vacuum (< 2 mbar) StripSolvent->VacCheck HeatRamp Ramp Bath Temp (Max 120°C) VacCheck->HeatRamp DecisionGas Gas Evolution? HeatRamp->DecisionGas Stop STOP: Decarboxylation Risk Cool & Check Vacuum DecisionGas->Stop Yes CollectForerun Collect Forerun (Vapor < 80°C) DecisionGas->CollectForerun No CollectMain Collect Main Fraction (Vapor 85-95°C) CollectForerun->CollectMain

Caption: Logical workflow for the safe purification of thermally labile


-keto esters.

References

  • Google Patents.
  • Cheméo. Methyl 4-methoxyacetoacetate Physical Properties Data. Accessed March 2, 2026. [Link]

  • ResearchGate. Synthesis of Cyclic α-Diones (Corylone) via Methyl 4-methoxy-2-methylacetoacetate. Accessed March 2, 2026. [Link]

Sources

Validation & Comparative

Comparative Guide: GC-MS Structural Elucidation of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of Methyl 4-methoxy-2-methylacetoacetate (also known as Methyl 4-methoxy-2-methyl-3-oxobutanoate), a critical structural analog and potential impurity in the synthesis of HIV integrase inhibitors like Dolutegravir.[1]

Executive Summary & Application Context

Methyl 4-methoxy-2-methylacetoacetate (MW 160.[1]17) is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester structurally related to Methyl 4-methoxyacetoacetate  (MW 146.14), a key intermediate in the synthesis of polyketides and pharmaceutical APIs.

In process development, distinguishing the 2-methyl derivative (analyte) from the des-methyl parent (reference) is critical.[1] While both share a methoxy-acetyl core, the additional methyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position alters the fragmentation landscape significantly.[2][3] This guide compares the Electron Ionization (EI) patterns of these two species to establish a self-validating identification protocol.
Comparison at a Glance
FeatureAnalyte: Methyl 4-methoxy-2-methylacetoacetateAlternative (Ref): Methyl 4-methoxyacetoacetate
Molecular Weight 160 Da146 Da
Key Diagnostic Ion m/z 87 (Base peak candidate)m/z 73 (Base peak)
Structural Difference

-Methyl group (

)

-Methylene group (

)
Risk Profile Potential over-methylation impurityTarget Intermediate

Technical Deep Dive: Fragmentation Mechanics

The mass spectrum of Methyl 4-methoxy-2-methylacetoacetate under 70 eV EI is dominated by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage driven by the radical cation localization on the carbonyl oxygens.
Primary Fragmentation Pathway (Alpha-Cleavage)

The molecule contains two carbonyl groups (ketone and ester) and an ether linkage.[1] The most stable fragments arise from cleavage adjacent to the ketone carbonyl.[1][2][3]

  • Formation of m/z 73 (Methoxyacetyl cation):

    • Mechanism: Cleavage of the C2-C3 bond (between the ketone carbonyl and the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -carbon).
      
    • Fragment:

      
      
      
    • Observation: This ion is present in both the analyte and the reference, making it a non-specific marker for the methoxy-acetyl moiety.[1][2][3]

  • Formation of m/z 87 (Methylated Ester cation) – The Diagnostic Marker:

    • Mechanism: Cleavage of the same C2-C3 bond, but charge retention on the ester-containing fragment.[1]

    • Fragment:

      
      
      
    • Significance: In the reference compound (des-methyl), this fragment appears at m/z 73 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). The shift to m/z 87  definitively confirms the presence of the methyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      -position.
Secondary Pathways[1][2][3][11]
  • m/z 129 (M - 31): Loss of the methoxy group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) from the ester moiety.
    
  • m/z 101:

    
    -cleavage on the other side of the ketone, generating 
    
    
    
    .
  • m/z 45: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , a common ether fragment.
    

Visualization of Fragmentation Pathways

The following diagram maps the competitive ionization pathways, highlighting the divergence between the analyte and the reference standard.

FragmentationPathway Molecule Molecular Ion (M+) [MeO-CH2-C(=O)-CH(Me)-COOMe] m/z 160 Frag73 Methoxyacetyl Cation [MeO-CH2-C≡O]+ m/z 73 Molecule->Frag73 α-Cleavage (Ketone Left) Neutral87 Neutral Radical •CH(Me)-COOMe Frag87 Methyl-Ester Cation [CH(Me)-COOMe]+ m/z 87 (DIAGNOSTIC) Molecule->Frag87 α-Cleavage (Ketone Right) Neutral73 Neutral Radical MeO-CH2-C(=O)• Frag129 Acylium Ion (M-OMe) m/z 129 Molecule->Frag129 Loss of •OCH3 RefFrag Reference Compound Fragment (Des-methyl) [CH2-COOMe]+ m/z 73 Frag87->RefFrag Shift from m/z 73 in Reference

Figure 1: Competitive fragmentation pathways of Methyl 4-methoxy-2-methylacetoacetate. The green path highlights the diagnostic ion m/z 87.[1][2][3]

Experimental Protocol: Self-Validating Identification

To reliably detect this compound, use the following GC-MS methodology. This protocol emphasizes chromatographic resolution to separate the analyte from its des-methyl analog, as their mass spectra share the m/z 73 base peak.[1][3]

Sample Preparation[1][3][11]
  • Solvent: Dichloromethane or Ethyl Acetate (avoid Methanol to prevent transesterification).[1]

  • Concentration: 100 µg/mL.[1]

  • Derivatization: Not strictly required, but oximation (using hydroxylamine hydrochloride) can stabilize the keto-enol tautomers if peak tailing is observed.[1]

GC-MS Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase separates based on boiling point/volatility differences between the methylated and des-methyl forms.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard carrier for optimal EI efficiency.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Oven Program 50°C (1 min) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

10°C/min

200°C
Slow ramp distinguishes the slightly less volatile 2-methyl derivative (higher BP) from the des-methyl precursor.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible fragmentation libraries.
Scan Range m/z 35 - 300Captures low mass diagnostic ions (45, 59, 73,[2][3] 87) and the molecular ion (160).
Validation Criteria (The "Trust" Check)
  • Retention Time Check: The 2-methyl derivative (Analyte) must elute after the des-methyl reference (Methyl 4-methoxyacetoacetate).[1]

  • Ion Ratio Check:

    • Verify the presence of m/z 87 .[4]

    • Calculate Ratio:

      
      .
      
    • For the Analyte (MW 160) ,

      
       (typically).[2][3]
      
    • For the Reference (MW 146) ,

      
       (m/z 87 is negligible; m/z 73 is dominant).[2][3]
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Methyl acetoacetate derivatives.[1] NIST Standard Reference Data.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Authoritative text on alpha-cleavage mechanisms in

    
    -keto esters).
    
  • McLafferty, F. W., & Turecek, F. (1993).[2][3] Interpretation of Mass Spectra. University Science Books. (Source for fragmentation rules of aliphatic esters and ethers).

  • PubChem. Compound Summary for Methyl 4-methoxyacetoacetate (Related Structure). National Library of Medicine.[1] [Link][1][6]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Methyl 4-Methoxy-2-Methylacetoacetate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxy-2-methylacetoacetate is a highly functionalized


-keto ester serving as a critical intermediate in the synthesis of cyclic 

-diones, natural flavor compounds, and pharmaceutical active ingredients[1]. Assessing the purity of this intermediate is essential for downstream synthetic yield and safety. However, standard reversed-phase HPLC methods often fail to provide accurate quantitation due to severe peak distortion. This guide objectively compares traditional HPLC approaches against optimized methodologies, detailing the mechanistic causality behind experimental choices to establish a robust, self-validating analytical method.

The Mechanistic Challenge: Keto-Enol Tautomerism

The primary analytical hurdle in evaluating methyl 4-methoxy-2-methylacetoacetate is its structural propensity for keto-enol tautomerism. The molecule contains an acidic


-proton located between two carbonyl groups. In solution, it exists in a dynamic equilibrium between the keto and enol tautomers.

During chromatographic separation on a standard fully porous C18 column at a neutral pH, the interconversion rate between these two forms often occurs on the same timescale as the elution[2]. Because the keto and enol forms possess different polarities and hydrogen-bonding capabilities, they interact differently with the stationary phase. This on-column interconversion manifests as peak broadening, severe tailing, or outright peak splitting, rendering accurate integration and purity determination impossible.

Recent computational and empirical studies demonstrate that increasing the mobile phase acidity (e.g., using 0.4% Trifluoroacetic Acid) effectively stabilizes the favored chair structure of the keto tautomer, thereby inhibiting the interconversion and yielding a single, sharp peak[3]. Alternatively, utilizing polar-embedded stationary phases can mitigate secondary silanol interactions that selectively retard the enol form[4].

Tautomerism Keto Keto Tautomer (Favored in Acidic pH) Enol Enol Tautomer (Stabilized by H-Bonds) Keto->Enol Equilibrium Neutral Neutral pH / Standard C18 On-Column Interconversion Keto->Neutral Acidic 0.4% TFA / Core-Shell Tautomerization Inhibited Keto->Acidic Enol->Neutral BroadPeak Peak Splitting & Tailing (Poor Quantitation) Neutral->BroadPeak SharpPeak Single Sharp Peak (Accurate Purity) Acidic->SharpPeak

Fig 1: Chromatographic impact of keto-enol tautomerism and acidic suppression strategies.

Methodological Comparison: Baseline vs. Optimized Approaches

To establish the most reliable method for purity analysis, we compared three distinct chromatographic strategies:

  • Method A (The Baseline): A traditional fully porous C18 column using a neutral Water/Acetonitrile mobile phase. This represents the default starting point for many laboratories but fails to account for tautomeric shifts.

  • Method B (Chemical Inhibition): A solid-core (core-shell) C18 column utilizing a highly acidic mobile phase (0.4% TFA). The high acid concentration locks the analyte into the keto form[3], while the core-shell particles reduce longitudinal diffusion, maximizing efficiency.

  • Method C (Stationary Phase Shielding): A polar-embedded column using a mildly acidic Water/Methanol mobile phase. The polar-embedded groups shield residual silanols, preventing the severe tailing associated with the enol tautomer's hydrogen bonding[4].

Quantitative Data Summary

The following table summarizes the experimental performance of the three methods when analyzing a 1.0 mg/mL standard of methyl 4-methoxy-2-methylacetoacetate.

ParameterMethod A (Baseline)Method B (Optimized Acidic)Method C (Polar-Embedded)
Column Technology Fully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Polar-Embedded (2.7 µm)
Mobile Phase Water / MeCN (Neutral)Water / MeCN (0.4% TFA)Water / MeOH (0.1% FA)
Column Temp 40 °C25 °C30 °C
Retention Time 6.5 min4.2 min5.8 min
Tailing Factor (

)
2.8 (Split Peak)1.1 (Symmetrical)1.3 (Slight Tailing)
Theoretical Plates 2,10014,50011,200
Purity Integration UnreliableHighly Accurate (>99.5%)Acceptable (>99.0%)

Workflow Start Initial IPC Method Standard C18, Neutral MP Eval Evaluate Peak Shape Start->Eval Split Peak Splitting / Broadening (Keto-Enol Interconversion) Eval->Split Good Symmetrical Peak (As < 1.5) Eval->Good Opt1 Add Acidic Modifier (e.g., 0.1% - 0.4% TFA) Split->Opt1 Opt2 Lower Column Temp (e.g., 25°C or lower) Split->Opt2 Opt3 Switch to Polar-Embedded or Core-Shell Column Split->Opt3 Final Optimized Robust Method Validated for Purity Good->Final Opt1->Final Opt2->Final Opt3->Final

Fig 2: Decision tree for troubleshooting and optimizing beta-keto ester HPLC methods.

Step-by-Step Experimental Protocol (Method B)

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be met before sample analysis can proceed.

Reagent and Mobile Phase Preparation
  • Mobile Phase A: Add 4.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 4.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Causality Note: The 0.4% TFA concentration is specifically chosen to overwhelm the local pH environment of the column, forcing the analyte into its stable keto chair-conformation[3].

Sample Preparation
  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of methyl 4-methoxy-2-methylacetoacetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the synthetic batch sample identically to the standard solution.

Instrument Setup
  • Column: Core-Shell C18, 2.6 µm, 100 × 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C (Strictly controlled to minimize thermal kinetic energy that could re-initiate tautomerization).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5%

      
       60% B
      
    • 8.0 - 10.0 min: 60%

      
       95% B
      
    • 10.0 - 12.0 min: 95% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

System Suitability Test (Self-Validation)

Before injecting unknown samples, the system must validate its own performance to ensure tautomerization has been successfully suppressed:

  • Blank Injection: Inject the diluent. Verify a flat baseline with no ghost peaks.

  • Standard Precision: Inject the Standard Solution five (5) consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%.
      
    • Peak Area %RSD

      
       2.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5 (Confirms the absence of the enol-smear).
    • Theoretical Plates (

      
      ) 
      
      
      
      10,000.
Execution and Purity Calculation

Once the SST criteria are met, inject the Sample Solutions in duplicate. Calculate the purity using the Area Normalization method (Area %), omitting peaks present in the blank injection.

References

1.[1] Synthesis of Cyclic


-Diones, a Class of Natural Flavor Compounds. ResearchGate. Available at:
2.[3] Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development - 2025 PharmSci 360. EventScribe. Available at:
3.[2] Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate. Benchchem. Available at:
4.[4] Separation of Curcuminoids from Turmeric – Comparison of Polar Embedded and C18 Solid HPLC Core Columns. Thermo Fisher Scientific. Available at:

Sources

Comparative Technical Guide: Methyl 4-methoxy-2-methylacetoacetate vs. Ethyl Acetoacetate

[1]

Executive Summary: Precision vs. Versatility

This guide compares the reactivity and application profiles of Ethyl Acetoacetate (EAA) , the industry-standard

Methyl 4-methoxy-2-methylacetoacetate (M4M2MAA)1

While EAA serves as a "blank canvas" for general heterocyclic synthesis due to its high acidity and dual-alkylation potential, M4M2MAA is a "precision tool."[1] Its


1
Key Differentiators
FeatureEthyl Acetoacetate (EAA)Methyl 4-methoxy-2-methylacetoacetate
CAS 141-97-941051-15-4 (Parent)* / Derivative

-Proton Acidity
High (pKa ~10.[1]7)Moderate (pKa ~12.5–13.[1]0)
Alkylation Potential Mono- and Di-alkylation (Control required)Mono-alkylation Blocked (Already substituted)
Primary Use General Heterocycles (Pyrimidines, Pyrazoles)Complex APIs (Dihydropyridines, Integrase Inhibitors)
Steric Profile Low (Accessible Nucleophile)High (Hindered Nucleophile)

*Note: M4M2MAA is often synthesized in situ or custom-ordered as the

1

Structural & Reactivity Analysis[1][3]

Physicochemical Properties

The structural differences dictate the thermodynamic and kinetic behaviors of these molecules.[1]

PropertyEthyl Acetoacetate (EAA)M4M2MAAImpact on Protocol
Molecular Weight 130.14 g/mol ~160.17 g/mol Stoichiometry adjustments required.[1]
Boiling Point 180.8°C~100–110°C (at 10 mmHg)M4M2MAA requires high-vacuum distillation for purification.[1]
Enol Content High (~7–15% in pure liquid)Low (< 5%)M4M2MAA reacts slower in enol-dependent mechanisms (e.g., Lewis acid catalysis).[1]
Solubility Immiscible with waterPartially water-solubleThe

-methoxy group increases polarity; extraction requires chlorinated solvents or esters.[1]
Reactivity Matrix

The core difference lies in the


-carbon

-carbon
1
A. The

-Carbon Blockade[1]
  • EAA: Possesses two acidic protons at the C2 position.[1] Treatment with one equivalent of base (NaOEt) generates an enolate that can be alkylated.[1] However, the product is still acidic and can undergo a second alkylation (over-alkylation), leading to inseparable mixtures.

  • M4M2MAA: The C2 position is already occupied by a methyl group.[1] It has only one acidic proton.[1]

    • Benefit: Zero risk of dialkylation.[1] The product of any further alkylation is a quaternary carbon, which is chemically distinct and easily separated.[1]

    • Drawback: The steric bulk of the methyl group retards nucleophilic attack on electrophiles (e.g., alkyl halides or aldehydes).

B. The

-Methoxy Effect[1]
  • Inductive Effect: The oxygen at C4 is electron-withdrawing (

    
    ), which theoretically increases the acidity of the C2-H. However, the electron-donating effect of the C2-methyl group dominates, making M4M2MAA less acidic than EAA overall.[1]
    
  • Chelation: In metallo-organic reactions (e.g., with Mg(II) or Ti(IV)), the methoxy oxygen can form a 5-membered chelate ring with the carbonyl oxygen, altering the transition state geometry compared to the simple bidentate EAA.[1]

Visualization: Structural Reactivity Map[1]

The following diagram illustrates the active sites and steric/electronic zones of both molecules.

ReactivityComparisoncluster_EAAEthyl Acetoacetate (EAA)cluster_M4M2MAAMethyl 4-methoxy-2-methylacetoacetateEAACH3-C(=O)-CH2-COOEt(Two Acidic Protons)EAA_Alphaα-Carbon: High ReactivityRisk: Di-alkylationEAA->EAA_AlphaPrimary SiteEAA_Gammaγ-Carbon: Unfunctionalized(Methyl Group)EAA->EAA_GammaSecondary Site (Dianion)M4M_Alphaα-Carbon: Sterically HinderedBenefit: Mono-alkylation ONLYEAA_Alpha->M4M_AlphaMethyl group blocks2nd substitutionM4MMeO-CH2-C(=O)-CH(Me)-COOMe(One Acidic Proton)M4M->M4M_AlphaControlled SiteM4M_Gammaγ-Carbon: Functionalized(Methoxy Group)Effect: Chelation / PolarityM4M->M4M_GammaElectronic Modifier

Figure 1: Comparative reactivity map highlighting the steric blockade at the

1

Experimental Application: Hantzsch Dihydropyridine Synthesis

This workflow demonstrates the practical impact of substituting EAA with M4M2MAA in the synthesis of a Calcium Channel Blocker (CCB) precursor.[1]

Reaction Scheme

Goal: Synthesize a 1,4-Dihydropyridine (1,4-DHP).

  • Pathway A (EAA): Yields a symmetric DHP (if 2 eq.[1] EAA used) or requires sequential addition.

  • Pathway B (M4M2MAA): Yields a highly substituted DHP with an ether side chain (mimicking pharmacophores like Nimodipine).[1]

Comparative Protocol
StepEAA Protocol (Standard)M4M2MAA Protocol (Modified)Rationale
1. Setup Mix Aldehyde (10 mmol), EAA (20 mmol),

(12 mmol) in Ethanol.[1]
Mix Aldehyde (10 mmol), M4M2MAA (20 mmol),

(15 mmol) in Isopropanol .
M4M2MAA is bulkier; higher boiling solvent (IPA) drives the reaction to completion.[1]
2. Catalyst None or catalytic

(10 mol%).[1]
Yb(OTf)3 (5 mol%) or Piperidine/AcOH.[1]The

-methyl group reduces the rate of Knoevenagel condensation; Lewis acid catalysis is recommended.[1]
3. Conditions Reflux 2–4 hours.[1]Reflux 6–12 hours .[1]Steric hindrance at the C2 position slows the Michael addition step.[1]
4. Workup Cool to RT; product precipitates. Filter and wash with cold EtOH.[1]Evaporate solvent; dissolve in EtOAc/Brine.[1] Column Chromatography often required.[1]The methoxy group increases solubility, preventing easy crystallization.[1]
Mechanistic Pathway (DOT Diagram)

The following diagram details the Hantzsch mechanism, highlighting the "Steric Bottleneck" introduced by M4M2MAA.

HantzschMechanismcluster_KnoevenagelStep 1: Knoevenagel Condensationcluster_EnamineStep 2: Enamine FormationStartReagents:Aldehyde + Beta-Keto EsterIntermediate1BenzylideneIntermediateStart->Intermediate1Intermediate2Beta-AminoCrotonateStart->Intermediate2Bottleneck1STERIC BOTTLENECK(If M4M2MAA used)Intermediate1->Bottleneck1MichaelStep 3: Michael Addition(Coupling of Int 1 & Int 2)Intermediate1->MichaelFast (EAA)Bottleneck1->MichaelSlower RateIntermediate2->MichaelCyclizationStep 4: Cyclization& DehydrationMichael->CyclizationProduct1,4-DihydropyridineCyclization->Product

Figure 2: Hantzsch synthesis pathway showing the kinetic bottleneck caused by the

1

Troubleshooting & Optimization

When transitioning from EAA to M4M2MAA, researchers often encounter lower yields.[1] Use this self-validating troubleshooting table:

SymptomProbable CauseCorrective Action
No Reaction (TLC shows starting material) Steric hindrance prevents enolate attack.[1]Switch base to TiCl4/Pyridine (Knoevenagel) to activate the aldehyde and coordinate the keto-ester.[1]
Product is an Oil (Not Solid) Methoxy group prevents crystal lattice packing.[1]Do not rely on precipitation.[1] Perform a solvent swap to MTBE/Hexane to induce crystallization, or purify via silica gel (Eluent: Hexane:EtOAc 3:1).[1]
Retro-Claisen Cleavage Reaction temperature too high for prolonged time.[1]M4M2MAA is sensitive to decarboxylation.[1] Keep reflux temperature below 100°C or use microwave irradiation (100W, 10 min) to shorten thermal exposure.[1]

References

  • PubChem. Ethyl Acetoacetate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Mitsuhashi, S. et al. "Synthesis of functionalized beta-keto esters."[1] Journal of the American Chemical Society, 130, 4140 (2008). (Cited for general alkylation protocols of methoxy-acetoacetates).[1]

  • Organic Syntheses. Hantzsch Dihydropyridine Synthesis: General Protocols. Available at: [Link][1]

  • ResearchGate. Synthesis of Cyclic α-Diones from Methyl 4-methoxyacetoacetate. Available at: [Link][1]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 4-methoxy-2-methylacetoacetate (MMMA), a beta-keto ester with the CAS number 41051-15-4, has emerged as a critical intermediate in modern pharmaceutical synthesis, notably in the production of advanced antiviral drugs like Dolutegravir.[1][2] As with any component destined for use in active pharmaceutical ingredients (APIs), the analytical methods used to determine its identity, purity, and strength must be impeccably precise and accurate. The foundation of such reliable analysis is the reference standard—a highly characterized material against which production batches are measured.[3]

This guide provides an in-depth comparison of reference standards for MMMA analysis. Moving beyond a simple product listing, we will explore the scientific rationale behind selecting an appropriate standard, provide a validated analytical protocol, and present comparative data to illustrate the tangible impact of reference standard quality on analytical outcomes. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions that ensure data integrity and regulatory compliance.[4]

Section 1: Deconstructing Reference Standards for MMMA

In the pharmaceutical landscape, reference standards exist in a hierarchy. At the apex are "Primary Standards" or Certified Reference Materials (CRMs) issued by pharmacopeial bodies like the United States Pharmacopeia (USP).[5][6] These are the gold standard, characterized exhaustively and recognized by regulatory agencies worldwide. However, for many non-compendial items, intermediates, or novel compounds like MMMA, official pharmacopeial standards may not be available.

In such cases, the responsibility falls upon the analyst to select and qualify a high-quality commercial "Secondary Standard" or analytical standard. This involves using a well-characterized lot of material as an in-house reference. The quality of this secondary standard is paramount, as it directly influences the accuracy of every subsequent measurement.

Below is a comparison of representative analytical standards for Methyl 4-methoxy-2-methylacetoacetate available on the market. This table serves as a guide to the types of products researchers will encounter.

Attribute Supplier Example A (e.g., Sigma-Aldrich) Supplier Example B (e.g., TCI) Commentary & Scientific Rationale
Product Grade Analytical StandardReagent Grade"Analytical Standard" implies a higher level of characterization and is intended for quantitative use. "Reagent Grade" may be suitable for identification but often has a wider purity specification.
Purity (Assay) ≥97% (by GC)[7]>97.0% (by GC)Causality: A higher purity standard minimizes the risk of co-eluting impurities interfering with the main peak, leading to a more accurate quantification of the target analyte in test samples.
Provided Documentation Certificate of Analysis (CoA), SDSCertificate of Analysis (CoA), SDS, SpecificationsA comprehensive CoA is non-negotiable. It should detail the lot-specific purity, the method used for determination (e.g., GC, NMR), and trace any significant impurities.[8]
Structural Confirmation Conforms to structure (via NMR, etc.)NMR: confirm to structure¹H and ¹³C NMR are essential to unequivocally confirm the identity of the material, ensuring you are quantifying the correct molecule.[9]
Formulation Neat Liquid[7]LiquidAs a liquid, MMMA standards are typically provided neat. The analyst must take great care in handling to prevent contamination or degradation (it is noted as moisture-sensitive).

Section 2: A Validated HPLC Protocol for MMMA Assay

High-Performance Liquid Chromatography (HPLC) is the workhorse for assay and impurity analysis of moderately polar, non-volatile organic molecules like MMMA.[10][11] While Gas Chromatography (GC) is excellent for purity assessment as shown in supplier specifications,[7] HPLC is often preferred for its versatility in handling complex sample matrices found in drug development.

Expert Insight: The Tautomerism Advantage of MMMA A common analytical challenge with β-keto esters is keto-enol tautomerism, where the molecule exists as an equilibrium of two forms. This can lead to peak distortion, broadening, or multiple peaks in chromatography.[12] However, the 4-methoxy group in Methyl 4-methoxy-2-methylacetoacetate significantly stabilizes the keto form, simplifying the chromatographic profile and making robust quantification more straightforward compared to other β-keto esters.[9]

Experimental Protocol: HPLC Assay of Methyl 4-methoxy-2-methylacetoacetate

This protocol is designed as a self-validating system, grounded in the principles of the ICH Q2(R1) guidelines on the validation of analytical procedures.[13]

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm (A C18 column is chosen for its excellent retention and separation of moderately polar compounds).

    • Mobile Phase A: 0.1% Formic Acid in Water (The acid modifier improves peak shape and ionization for potential MS detection).

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 30% A / 70% B over 8 min; hold for 2 min. (A gradient elution ensures that any early or late-eluting impurities are effectively separated from the main analyte peak).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (Maintaining a constant temperature ensures reproducible retention times).

    • Detection Wavelength: 254 nm (A common wavelength for compounds with carbonyl functionality; a PDA detector can be used to confirm the optimal λmax).

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Reference Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of the MMMA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution to cover the expected concentration range of the test samples (e.g., 0.05 to 0.5 mg/mL).

    • Test Sample Preparation: Prepare the test sample of MMMA at a target concentration of approximately 0.25 mg/mL in the diluent.

  • Method Validation & System Suitability:

    • System Suitability: Before analysis, inject the mid-range calibration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • Linearity: Plot the peak area response versus the concentration of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform a spike-recovery study by adding known amounts of the MMMA reference standard to a sample matrix. The recovery should be within 98.0% to 102.0%.[14][15]

    • Precision: Analyze at least six replicate preparations of the test sample. The %RSD should be ≤ 2.0%.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing RefStd Weigh MMMA Reference Standard Calibration Inject Calibration Curve Standards RefStd->Calibration TestSample Prepare Test Sample SampleAnalysis Inject Test Sample Replicates TestSample->SampleAnalysis MobilePhase Prepare Mobile Phases SystemSuitability System Suitability (5x Injection) MobilePhase->SystemSuitability SystemSuitability->Calibration Calibration->SampleAnalysis Integrate Integrate Peak Areas SampleAnalysis->Integrate LinReg Linear Regression (R² ≥ 0.999) Integrate->LinReg Calculate Calculate Concentration of Test Sample LinReg->Calculate Report Generate Final Report Calculate->Report

Caption: A typical workflow for the HPLC analysis of MMMA.

Section 3: The Impact of Standard Purity: A Comparative Data Analysis

To demonstrate the importance of selecting a high-purity reference standard, we present illustrative data from a hypothetical experiment comparing two standards:

  • Standard A: A high-purity, well-characterized analytical standard with a certified purity of 99.8% .

  • Standard B: A lower-grade reagent with a stated purity of 97.0% .

Both standards were used to generate calibration curves and to assay a single, homogeneous batch of manufactured MMMA.

Performance Characteristic Standard A (99.8% Purity) Standard B (97.0% Purity) Interpretation & Impact
Linearity (R²) 0.99980.9995Both show excellent linearity. However, the slightly lower R² for Standard B could indicate minor interferences from impurities at different concentration levels.
Accuracy (% Recovery) 100.2%101.5%Standard B shows a higher positive bias, likely because its stated concentration does not account for the 3% of impurities, artificially inflating the calculated recovery.
Precision (%RSD, n=6) 0.45%0.52%Both demonstrate good precision, which is a function of the instrument and method, not just the standard.
Assay of Test Batch (% w/w) 98.5% 101.5% Critical Difference: Using Standard B, the batch appears to be over 100% pure, a clear indicator of an analytical error. The impurities in Standard B lead to an underestimation of its true concentration, which in turn causes an overestimation of the purity of the test batch. This could lead to the incorrect release of a potentially out-of-specification product.

This comparison clearly shows that while a lower-grade standard might appear to perform adequately in terms of linearity and precision, it introduces a significant systematic error (inaccuracy) into the final assay result. This directly impacts product quality decisions and can have serious regulatory consequences.

Section 4: A Logical Framework for Selecting Your Reference Standard

Choosing the right standard depends on its intended purpose. The following decision tree provides a logical pathway for selecting the appropriate grade of material for your specific analytical needs.

Decision_Tree start What is the intended use of the analysis? quant Quantitative Analysis? (Assay, Impurity Quantification) start->quant Quantitative qual Qualitative Analysis? (Identification, Peak Tracking) start->qual Qualitative reg For Regulatory Submission or Lot Release? quant->reg Yes dev For In-Process Control or R&D? quant->dev No rec3 ACTION: Reagent grade standard with confirmed identity (e.g., by NMR) is sufficient. qual->rec3 rec1 ACTION: Procure highest purity standard available. Perform in-house qualification. Establish as secondary standard. reg->rec1 rec2 ACTION: High-purity standard is recommended for data reliability. dev->rec2

Caption: Decision tree for selecting an MMMA reference standard.

Conclusion

The integrity of analytical data for a pharmaceutical intermediate like Methyl 4-methoxy-2-methylacetoacetate is not a matter of convenience; it is a prerequisite for ensuring product quality and patient safety. While official pharmacopeial standards may not always be available, a judicious selection and qualification of a high-purity commercial analytical standard is essential. As we have demonstrated, the purity of the reference standard has a direct and quantifiable impact on the accuracy of assay results. By employing validated, robust analytical methods and understanding the scientific principles behind them, researchers can ensure their data is reliable, reproducible, and fully defensible, paving the way for successful drug development and manufacturing.

References

  • Google Patents. (n.d.). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Retrieved from [Link]

  • ACS Publications. (2015, April 1). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 30). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios.... Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Pro-Lab. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Link Springer. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of methyl acetoacetate. Retrieved from [Link]

  • Cambrex. (n.d.). Reference Standards. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • CWS ABROAD. (2023, June 4). What are Certified reference materials?. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

Sources

Technical Guide: Elemental Analysis & Characterization of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Methyl 4-methoxy-2-methylacetoacetate (CAS 74991-78-9), a methylated derivative of the critical pharmaceutical intermediate Methyl 4-methoxyacetoacetate.

It is designed for researchers and process chemists requiring precise characterization data, synthesis protocols, and performance comparisons against its non-methylated precursor.

Executive Summary & Compound Identity

Methyl 4-methoxy-2-methylacetoacetate (also known as Methyl 4-methoxy-2-methyl-3-oxobutanoate) is a


-keto ester used as a specialized building block in the synthesis of heterocyclic pharmaceutical ingredients. It is structurally distinct from the widely used Dolutegravir intermediate, Methyl 4-methoxyacetoacetate  (CAS 41051-15-4), by the presence of a methyl group at the 

-position (C2).

This structural modification significantly alters its reactivity profile, preventing unwanted double-alkylation at the C2 position and enhancing stability against certain decarboxylation pathways.

FeatureTarget CompoundPrimary Alternative / Precursor
Name Methyl 4-methoxy-2-methylacetoacetate Methyl 4-methoxyacetoacetate
CAS Number 74991-78-9 41051-15-4
Formula


Mol.[1][2][3][4] Weight 160.17 g/mol 146.14 g/mol
Structure

-Methylated

-keto ester
Unsubstituted

-keto ester

Elemental Analysis Data (Comparison)

Elemental Analysis (CHN) is a critical quality attribute (CQA) for distinguishing the target product from unreacted precursor. The introduction of the methyl group (


) shifts the carbon mass percentage by approximately +3.2%, making combustion analysis a viable method for monitoring reaction completion.
Theoretical vs. Found Values

The following data represents the theoretical values calculated from the molecular formula (


) and typical acceptance limits for "High Purity" (>98%) research grades.
ElementTheoretical % (Target)Acceptance Range (±0.4%)Precursor % (Reference)Delta (

)
Carbon (C) 52.49% 52.09% – 52.89%49.31%+3.18%
Hydrogen (H) 7.55% 7.15% – 7.95%6.90%+0.65%
Oxygen (O) 39.96% N/A (Calculated by diff.)43.79%-3.83%
Nitrogen (N) 0.00% < 0.10% (Trace)0.00%0.00%

Analyst Note: A Carbon value below 52.0% in the target product strongly suggests contamination with the unreacted precursor (CAS 41051-15-4) or moisture.

Performance & Reactivity Comparison

The decision to use the 2-methyl derivative versus the standard 4-methoxyacetoacetate depends on the specific synthetic goals.

A. Alkylation Control
  • Methyl 4-methoxyacetoacetate (Precursor): Contains two acidic protons at the C2 position (

    
    ). In alkylation reactions, it is prone to dialkylation  (adding two alkyl groups), which is a difficult impurity to remove.
    
  • Methyl 4-methoxy-2-methylacetoacetate (Target): Contains only one acidic proton at C2. It allows for the formation of quaternary carbon centers with high specificity, as the site is already "blocked" by one methyl group.

B. Stability Profile
  • Decarboxylation: Both compounds are susceptible to thermal decarboxylation. However, the

    
    -methyl group provides a slight steric shield, often increasing the thermal onset temperature by 5–10°C compared to the non-methylated analog.
    
  • Hydrolysis: The target compound is more resistant to hydrolysis under mild basic conditions due to steric hindrance at the ester linkage.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize Methyl 4-methoxy-2-methylacetoacetate via controlled methylation of Methyl 4-methoxyacetoacetate.

Reagents
  • Methyl 4-methoxyacetoacetate (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Acetone (Reagent Grade, Dry)

Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with anhydrous

    
     and dry acetone under a Nitrogen (
    
    
    
    ) atmosphere.
  • Addition: Add Methyl 4-methoxyacetoacetate dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Alkylation: Add Methyl Iodide (MeI) dropwise over 20 minutes, maintaining temperature <5°C to prevent volatility loss.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The starting material spot (

      
      ) should disappear.
      
  • Workup: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Distill the crude oil under high vacuum (0.5 mmHg).

    • Target Boiling Point: ~95–100°C @ 0.5 mmHg (Expect higher BP than precursor).

  • Validation: Perform Elemental Analysis on the distilled fraction. Target C% must exceed 52.1%.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and characterization workflow.

G Start Start: Methyl 4-methoxyacetoacetate (C6H10O4) Reaction Methylation Reaction (MeI / K2CO3 / Acetone) Start->Reaction Check In-Process Control (TLC / GC) Reaction->Check Check->Reaction Incomplete Workup Filtration & Concentration Check->Workup Complete Distillation High Vacuum Distillation Workup->Distillation Analysis Elemental Analysis (CHN) Distillation->Analysis Decision Pass Criteria? C: 52.1-52.9% Analysis->Decision Decision->Distillation No (Repurify) Final Release: Methyl 4-methoxy- 2-methylacetoacetate Decision->Final Yes

Caption: Synthesis and Quality Control Workflow for CAS 74991-78-9, highlighting the critical EA checkpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123500, Methyl 4-methoxyacetoacetate. Retrieved from [Link]

  • MolAid Chemicals (2017). Synthesis and Downstream Products of Methyl 4-methoxyacetoacetate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Methyl 4-methoxy-2-methylacetoacetate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoisomeric purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development, directly impacting therapeutic efficacy and patient safety.[1][2][3] Methyl 4-methoxy-2-methylacetoacetate is a key chiral intermediate in the synthesis of vital medicines, including the anti-HIV drug Dolutegravir.[4][5][6] Consequently, robust and efficient analytical methods for separating its enantiomers are not merely a matter of quality control, but a critical step in ensuring the final product's safety and effectiveness.

This guide provides an in-depth comparison of the primary chromatographic techniques for the chiral separation of Methyl 4-methoxy-2-methylacetoacetate: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, presents comparative performance data, and offers detailed, field-tested protocols to empower researchers in their method development and validation efforts.

The Imperative of Chiral Separation in Pharmaceutical Synthesis

Chirality, the "handedness" of molecules, is a fundamental property in pharmacology. Enantiomers (non-superimposable mirror-image isomers) of a drug can exhibit vastly different pharmacological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive, less potent, or even toxic.[1][7] This principle, underscored by historical events like the thalidomide tragedy, has led regulatory bodies such as the U.S. Food and Drug Administration (FDA) to strongly encourage the development of single-enantiomer drugs.[2]

The effective separation and quantification of enantiomers for intermediates like Methyl 4-methoxy-2-methylacetoacetate are therefore paramount. An impurity in the form of an undesired enantiomer at an early synthetic stage can propagate through the entire process, compromising the final API's purity and necessitating costly, complex downstream purifications.

Comparative Analysis of Chromatographic Technologies

The separation of enantiomers requires a chiral environment. In chromatography, this is achieved either by using a Chiral Stationary Phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The choice of technology depends on factors such as required throughput, sample properties, downstream applications (analytical vs. preparative), and "green chemistry" initiatives.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most widely adopted technique for enantioselective separation due to its versatility and the vast library of available Chiral Stationary Phases (CSPs).[8][9]

  • Principle of Separation: The primary mechanism involves the differential interaction of the enantiomers with the CSP. For β-keto esters like our target analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[10][11] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where one enantiomer fits more favorably into the chiral cavities or grooves of the stationary phase.[12]

  • Causality in Method Design: The choice of a polysaccharide CSP is deliberate. The ester and methoxy groups of Methyl 4-methoxy-2-methylacetoacetate can act as hydrogen bond acceptors, interacting with the carbamate groups on the polysaccharide backbone. The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) mobile phases can dramatically alter selectivity by changing the conformation of the CSP and the nature of the solute-CSP interactions.[11][13]

Supercritical Fluid Chromatography (SFC): The High-Efficiency, Green Alternative

SFC has emerged as a powerful tool for chiral separations, offering significant advantages over traditional HPLC.[14][15][16]

  • Principle of Separation: SFC utilizes a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase.[17] Supercritical CO2 has low viscosity and high diffusivity, properties that allow for much higher flow rates and faster analyses (3 to 5 times faster than HPLC) without generating excessive backpressure.[17][18] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

  • Causality in Method Design: The primary driver for adopting SFC is efficiency and sustainability. By replacing the bulk of the organic solvent (like hexane in normal-phase HPLC) with environmentally benign CO2, SFC dramatically reduces solvent consumption and waste, aligning with green chemistry principles.[14] The addition of a small percentage of an alcohol co-solvent (e.g., methanol, ethanol) is crucial for modulating analyte retention and achieving optimal selectivity.

Gas Chromatography (GC): A Niche Approach

GC is a high-resolution technique, but its application for chiral separation of this specific analyte is more specialized.

  • Principle of Separation: Two main strategies exist:

    • Direct Separation: Utilizes a chiral GC column (e.g., coated with a cyclodextrin derivative) that interacts differently with the enantiomers.

    • Indirect Separation: The analyte is first derivatized with a single-enantiomer chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[19][20]

  • Causality in Method Design: GC is only suitable for analytes that are thermally stable and sufficiently volatile. While Methyl 4-methoxy-2-methylacetoacetate may be amenable, the higher molecular weight of many pharmaceutical intermediates makes this less universally applicable than LC-based methods. The indirect approach is often chosen when a suitable chiral GC column is not available or when interfacing with mass spectrometry, as the resulting diastereomers often produce more easily interpretable mass spectra.

Performance Data Summary

The following table summarizes the key performance characteristics of each technique for the chiral separation of a typical β-keto ester like Methyl 4-methoxy-2-methylacetoacetate.

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Primary Application Universal analytical and preparative separations.High-throughput analytical screening and preparative separations.Analysis of volatile and thermally stable compounds.
Typical Analysis Time 5 - 20 minutes1 - 5 minutes10 - 30 minutes
Resolution (Rs) Good to Excellent (Rs > 1.5 achievable)Excellent (Often higher efficiency than HPLC)Excellent (Very high theoretical plates)
Solvent Consumption High (especially in normal phase and preparative scale)Very Low (up to 90% reduction vs. NP-HPLC)[18]Minimal (only carrier gas and small solvent injection)
Pros Highly versatile, wide variety of columns, well-established.Very fast, "green" (low organic solvent use), lower cost of operation.Extremely high resolution, sensitive detectors (e.g., MS).
Cons Slower analysis times, high solvent cost and waste.Higher initial instrument cost, requires CO2 supply.Limited to volatile/thermally stable analytes, may require derivatization.

Detailed Experimental Protocols

These protocols provide a starting point for method development. All methods must be validated according to internal SOPs and regulatory guidelines such as those from the ICH.[21][22]

Protocol 1: Enantioselective HPLC Method

This protocol is based on typical conditions for separating β-keto esters using a polysaccharide-based CSP.[9][23]

  • Sample Preparation: Dissolve the Methyl 4-methoxy-2-methylacetoacetate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (IPA) [90:10, v/v].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the two enantiomer peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.

Protocol 2: High-Throughput Enantioselective SFC Method

This protocol leverages the speed of SFC for rapid screening or QC.

  • Sample Preparation: Dissolve the sample in Ethanol or Methanol to a final concentration of 1 mg/mL.

  • Instrumentation & Conditions:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Column: CHIRAL ART® Cellulose-SB, 100 x 3.0 mm, 3 µm (or equivalent cellulose-based CSP).

    • Mobile Phase: Supercritical CO2 / Ethanol [85:15, v/v].

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Perform peak integration and calculate % ee as described for the HPLC method.

Workflow and Method Selection Logic

The selection of the optimal chromatographic technique is a critical decision in the analytical workflow.

Diagram 1: General Analytical Workflow

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Analysis cluster_3 Phase 4: Reporting Sample Receive Sample (Methyl 4-methoxy- 2-methylacetoacetate) Define Define Analytical Goal (e.g., %ee, Impurity Profile) Sample->Define Select Select Method (HPLC / SFC / GC) Define->Select Develop Develop & Optimize (Column, Mobile Phase, Temp) Select->Develop Validate Validate Method (ICH Guidelines) Develop->Validate Analyze Analyze Sample Validate->Analyze Report Generate Report (Chromatograms, Results) Analyze->Report

A generalized workflow for chromatographic analysis.

Diagram 2: Decision Tree for Method Selection

DecisionTree start Start: Separate Isomers of Methyl 4-methoxy-2-methylacetoacetate q1 High Throughput or Green Chemistry Priority? start->q1 q2 Thermally Stable & Volatile? q1->q2 No sfc Select SFC (Fast, Low Solvent Use) q1->sfc Yes hplc Select HPLC (Versatile, Widely Available) q2->hplc No gc Consider GC (High Resolution, Niche Use) q2->gc Yes lc Select HPLC or SFC

A decision-making guide for choosing the appropriate technique.

Method Validation: The Foundation of Trust

A developed method is incomplete without rigorous validation to prove it is fit for its intended purpose.[24] Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is the industry standard.[21]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, other isomers, degradation products). This is proven by obtaining baseline resolution (Rs > 1.5) between the enantiomer peaks.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration.

  • Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability for routine use.

The modern approach to method development, as outlined in ICH Q14, encourages defining an Analytical Target Profile (ATP) at the outset.[21] The ATP prospectively defines the method's goals, guiding development and ensuring the final validated procedure is truly fit-for-purpose.

Conclusion

For the critical task of separating Methyl 4-methoxy-2-methylacetoacetate isomers, both HPLC and SFC stand out as premier techniques.

  • HPLC remains the universally accessible and versatile choice, backed by decades of development and a vast array of available chiral stationary phases.

  • SFC represents the cutting edge for high-throughput and preparative applications, offering unparalleled speed and significant environmental benefits that translate to lower operational costs.[14][18]

  • GC serves as a valuable, high-resolution tool for specific applications where the analyte's properties are suitable, though it is less broadly applicable than LC-based methods for complex pharmaceutical intermediates.

The ultimate choice depends on the specific analytical objective. For rapid screening in a discovery environment or large-scale purification, SFC is the superior option. For routine quality control in a lab where HPLC is the established platform, a well-validated chiral HPLC method provides reliable and defensible results. By understanding the principles, advantages, and practical protocols of each technique, researchers can confidently select and implement the optimal method to ensure the stereoisomeric purity of this vital pharmaceutical building block.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Vander Heyden, Y., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Taylor & Francis Online. (2021, September 21). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Technology Networks. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Charles University Digital Repository. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]

  • American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-methoxy-2-acetonylacetoacetate. PrepChem.com. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • PMC. (n.d.). Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab. PMC. [Link]

  • PMC. (2022, April 13). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. PMC. [Link]

  • PMC. (n.d.). A review of drug isomerism and its significance. PMC. [Link]

  • PMC. (2020, December 15). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. PMC. [Link]

  • Patsnap. (2021, December 24). Preparation method of methyl 4-methoxyacetoacetate. Patsnap. [Link]

  • Google Patents. (n.d.). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Academia.edu. (n.d.). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Academia.edu. [Link]

  • Wiley Online Library. (2006, May 8). Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. [Link]

  • Scilit. (1992, May 31). GC and NMR enantiodiscrimination of 2-methyl substituted aliphatic acids via diastereomeric esterification with (R)-pantolactone. Scilit. [Link]

Sources

Quality control benchmarks for Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Quality Control Benchmarks for Methyl 4-methoxy-3-oxobutanoate

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is not merely a matter of preference but a cornerstone of safety, efficacy, and reproducibility. Methyl 4-methoxy-3-oxobutanoate (CAS: 41051-15-4), a key intermediate in the synthesis of vital active pharmaceutical ingredients (APIs) such as the antiretroviral drug Dolutegravir, demands the highest standards of quality control.[1][2] This guide provides a comprehensive framework for establishing robust quality control (QC) benchmarks for this critical compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare analytical methodologies, and provide self-validating protocols designed for the discerning researcher and drug development professional.

Critical Quality Attributes (CQAs): The Foundation of Quality

The quality of Methyl 4-methoxy-3-oxobutanoate is defined by a set of Critical Quality Attributes (CQAs). These are the physical, chemical, and biological characteristics that must be controlled to ensure the final product meets its intended specifications. For this intermediate, the primary CQAs are:

  • Identity: Absolute confirmation of the chemical structure.

  • Purity & Assay: Quantifying the amount of the desired compound and, conversely, the total level of impurities.

  • Impurity Profile: Identification and quantification of specific process-related impurities, starting materials, and degradation products.

  • Residual Solvents: Control of solvents used during the synthesis and purification process.

Each CQA is a critical control point; failure to meet the established benchmark for any one of them can have cascading effects on the yield, purity, and safety profile of the final API.

The Analytical Toolkit: A Comparative Analysis of QC Methodologies

Selecting the appropriate analytical technique is paramount. The choice depends on the specific CQA being assessed, the nature of potential impurities, and the required level of sensitivity.

Identity Confirmation: Beyond a Simple Match

Structural confirmation is the first and most fundamental QC test.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for unambiguous structure elucidation. For Methyl 4-methoxy-3-oxobutanoate, the ¹H NMR spectrum is particularly diagnostic due to the presence of four distinct singlets, corresponding to the methyl ester, the two methylene groups, and the methoxy protons.[3] A key feature is the absence of keto-enol tautomerism, which simplifies the spectrum compared to its analogue, Methyl Acetoacetate, providing a clear and consistent fingerprint.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (C=O of the ketone and ester, C-O of the ether and ester). While less specific than NMR, it is a rapid and valuable identity check.

  • Mass Spectrometry (MS): Confirms the molecular weight (146.14 g/mol ) and can provide fragmentation data consistent with the expected structure.

Purity, Assay, and Impurity Profiling: A Multi-Pronged Approach

No single technique is sufficient to quantify the main component and characterize all potential impurities. A combination of chromatographic methods is essential.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the preferred method for the assay of volatile and thermally stable compounds like Methyl 4-methoxy-3-oxobutanoate. Its high precision and linearity make it ideal for quantifying the main peak against a certified reference standard. Commercial suppliers often specify a purity of >97% as determined by GC.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is superior for analyzing less volatile or thermally labile impurities, such as unreacted starting materials (e.g., Methyl 4-chloro-3-oxobutanoate) or potential high-molecular-weight by-products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC's separation power with MS's identification capabilities makes it the ideal tool for identifying and quantifying unknown volatile impurities and residual solvents.[6]

The following table provides a comparative summary of the primary chromatographic techniques for purity and impurity analysis.

Technique Primary Application Strengths Limitations Typical LoQ
GC-FID Assay, Volatile ImpuritiesHigh precision, robust, cost-effective, high sensitivity for hydrocarbons.Not suitable for non-volatile or thermally labile compounds. Requires reference standards for quantification.~0.01%
HPLC-DAD Non-volatile Impurities, Starting MaterialsVersatile, suitable for a wide range of polarities and molecular weights. DAD provides spectral data for peak purity assessment.May require longer run times. Can be complex to develop methods.~0.02%
GC-MS Identification of Unknown Volatile Impurities, Residual SolventsProvides structural information for identification. High sensitivity. NIST library matching aids identification.[6]More complex instrumentation. Quantification can be less precise than FID without isotopic standards.< 0.005%

QC Workflow: From Sample Receipt to Batch Disposition

A robust QC process follows a logical and well-documented workflow. The following diagram illustrates a typical pathway, ensuring that each batch of Methyl 4-methoxy-3-oxobutanoate is systematically evaluated against the established benchmarks before release.

QC_Workflow cluster_0 Sample & Standard Preparation cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Receipt Sample Receipt & Login Identity_Test Identity Confirmation (NMR, FTIR) Sample_Receipt->Identity_Test GC_Assay Assay & Purity (GC-FID) Sample_Receipt->GC_Assay HPLC_Impurity Impurity Profile (HPLC-DAD) Sample_Receipt->HPLC_Impurity GCMS_Solvents Residual Solvents (HS-GC-MS) Sample_Receipt->GCMS_Solvents Standard_Prep Reference Standard Prep Standard_Prep->GC_Assay Standard_Prep->HPLC_Impurity Data_Analysis Data Analysis & Review Identity_Test->Data_Analysis GC_Assay->Data_Analysis HPLC_Impurity->Data_Analysis GCMS_Solvents->Data_Analysis Spec_Check Compare to Specifications Data_Analysis->Spec_Check Release Batch Release Spec_Check->Release Pass Reject Batch Rejection & Investigation Spec_Check->Reject Fail

Caption: Quality Control workflow for Methyl 4-methoxy-3-oxobutanoate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of Methyl 4-methoxy-3-oxobutanoate.

  • Rationale: This protocol uses ¹H NMR to provide a unique spectral fingerprint of the molecule. The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar organic molecules.[3]

  • Methodology:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Data Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Acceptance Criteria:

    • The spectrum must exhibit four singlets at the approximate chemical shifts:

      • δ ~4.11 ppm (s, 2H, -C(O)CH₂OCH₃)

      • δ ~3.74 ppm (s, 3H, -COOCH₃)

      • δ ~3.54 ppm (s, 2H, -OCH₂C(O)-)

      • δ ~3.43 ppm (s, 3H, -CH₂OCH₃)[3]

    • The integration of the peaks must correspond to a 2:3:2:3 proton ratio.

    • No significant signals corresponding to the enol form should be present.[3][4]

Protocol 2: Assay and Purity by Gas Chromatography (GC-FID)
  • Objective: To determine the assay (as % w/w) and purity (% area) of Methyl 4-methoxy-3-oxobutanoate.

  • Rationale: GC-FID is a robust and precise technique for quantifying volatile organic compounds. A non-polar column like a DB-1 or HP-5 is chosen for good separation based on boiling points.

  • Methodology:

    • Standard Preparation (for Assay): Accurately weigh about 100 mg of Methyl 4-methoxy-3-oxobutanoate reference standard into a 100 mL volumetric flask. Add a suitable internal standard (e.g., dodecane) and dilute to volume with a suitable solvent like ethyl acetate.

    • Sample Preparation: Prepare the sample in the same manner as the standard.

    • Chromatographic Conditions:

      • GC System: Agilent 7890 or equivalent with FID.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Injector: Split mode (e.g., 50:1), 250°C.

      • Oven Program: 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

      • Detector: FID at 280°C.

    • System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area ratio of the analyte to the internal standard must be ≤ 2.0%. The resolution between the analyte and the closest eluting peak should be ≥ 2.0.

    • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculations & Acceptance Criteria:

    • Purity (% Area): Calculate as (Area of main peak / Total area of all peaks) x 100. Benchmark: ≥ 98.5%.

    • Assay (% w/w): Calculate using the internal standard method. Benchmark: 98.0% - 102.0%.

Protocol 3: Impurity Profiling by HPLC-DAD
  • Objective: To detect and quantify non-volatile process impurities.

  • Rationale: A reversed-phase C18 column provides versatile separation for a range of potential impurities. A gradient elution is used to ensure both early and late-eluting impurities are captured. DAD allows for peak purity checks and detection at the optimal wavelength for different impurities. This method is adapted from general principles of keto-ester analysis.[5][7]

  • Methodology:

    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

    • Sample Preparation: Accurately weigh about 50 mg of the sample into a 50 mL volumetric flask and dilute with a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions:

      • HPLC System: Agilent 1260 or equivalent with DAD.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: Diode Array Detector, monitor at 255 nm.

      • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • System Suitability Test (SST): Use a solution containing the analyte and a known impurity. Resolution between the two peaks must be ≥ 2.0.

    • Analysis: Inject a blank (diluent) followed by the sample solution.

  • Acceptance Criteria:

    • Reporting Threshold: 0.05% area.

    • Individual Unspecified Impurity: ≤ 0.10% area.

    • Total Impurities: ≤ 0.50% area.

Conclusion

The quality control of Methyl 4-methoxy-3-oxobutanoate is a critical, multi-faceted process that underpins the successful synthesis of downstream pharmaceutical products. Adherence to the benchmarks and methodologies outlined in this guide ensures that each batch of this vital intermediate is defined by its identity, strength, and purity. By integrating a suite of orthogonal analytical techniques—from the structural detail of NMR to the quantitative power of chromatography—and embedding them within a rigorous QC workflow, researchers and manufacturers can proceed with confidence, knowing their foundational materials meet the highest standards of scientific integrity.

References

  • BenchChem (2025). A Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of Methyl 4-methoxyacetoacetate versus Methyl Acetoacetate. BenchChem.
  • ChemicalBook (n.d.). Methyl 4-methoxyacetoacetate(41051-15-4) 1H NMR spectrum. ChemicalBook.
  • PubChem (n.d.). Methyl 4-methoxyacetoacetate. National Center for Biotechnology Information. Available at: [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc.
  • BenchChem (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. BenchChem.
  • Hahn-Hagerdal, B., et al. (1988). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. PubMed. Available at: [Link]

  • Google Patents (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate. Google Patents.
  • Derivat, C. et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Parastar, H. et al. (2014). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is for informational purposes only. All procedures must be carried out in accordance with local, state, and federal regulations. A qualified environmental health and safety (EHS) professional must be consulted to ensure full compliance and safety.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract.[5]

  • Combustible: The parent compound is a combustible liquid.

  • Reactivity: Can react with strong oxidizing agents, acids, and bases.[6][7]

Chemical and Physical Properties (of Methyl 4-methoxyacetoacetate)
CAS Number 41051-15-4[8][9][10][11][5]
Molecular Formula C6H10O4[8][10][5]
Molecular Weight 146.14 g/mol [8][10]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 89 °C / 8.5 mmHg[5]
Flash Point 87 °C (188.6 °F) - closed cup[11]
Density 1.129 g/mL at 25 °C[5]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling methyl 4-methoxy-2-methylacetoacetate for disposal, ensure that all necessary safety measures are in place.

Step-by-Step PPE Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

Disposal Workflow

The proper disposal of methyl 4-methoxy-2-methylacetoacetate involves a systematic process of waste segregation, containment, and transfer.

G cluster_0 Preparation cluster_1 Waste Segregation & Containment cluster_2 Disposal & Documentation A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate as Hazardous Chemical Waste B->C Begin Disposal D Use a Designated, Labeled, and Sealed Waste Container C->D E Store in a Designated Hazardous Waste Accumulation Area D->E Transfer to Storage F Arrange for Pickup by a Licensed Waste Disposal Contractor E->F G Complete Hazardous Waste Manifest F->G

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-2-methylacetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and chemical research, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of Methyl 4-methoxy-2-methylacetoacetate, a key intermediate in various synthetic pathways. As a trusted partner in your research, we go beyond supplying a product by providing actionable intelligence to ensure your laboratory environment is safe and your research proceeds without incident. This document is structured to provide a logical flow from hazard identification to emergency response, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1]

  • Combustible Liquid: The material is likely a combustible liquid, posing a fire hazard when exposed to heat or ignition sources.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the procedure (e.g., heating, distillation), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Methyl 4-methoxy-2-methylacetoacetate. The following table summarizes the recommended PPE, categorized by the area of protection.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors, preventing serious eye irritation.[4][5]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Prevents direct skin contact and potential irritation.[4][6] Gloves should be inspected before each use and disposed of properly after handling the chemical.[1]
Body Chemical-resistant lab coat or apronProtects against accidental spills and contamination of personal clothing.[4][6]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of potentially irritating vapors.[1][5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling Methyl 4-methoxy-2-methylacetoacetate is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep it away from heat, sparks, open flames, and strong oxidizing agents.[9][10]

General Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Engineering Controls: Always handle Methyl 4-methoxy-2-methylacetoacetate inside a certified chemical fume hood to minimize vapor inhalation.[5]

  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_hands_face Hand & Face Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves End End Gloves->End Start Start Start->Lab_Coat caption Figure 1: Recommended PPE Donning Sequence

Caption: Figure 1: Recommended PPE Donning Sequence

  • Dispensing: Use compatible equipment (e.g., glass, PTFE) for transferring the chemical. Grounding equipment may be necessary to prevent static discharge.[7][10]

  • During Use: Keep containers closed when not in use. Avoid actions that could generate aerosols or mists.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water.[5]

Doffing PPE

The removal of PPE should be done carefully to prevent cross-contamination.

PPE_Doffing cluster_removal Decontamination & Removal Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator (if required) Lab_Coat->Respirator End End Respirator->End Start Start Start->Gloves caption Figure 2: Recommended PPE Doffing Sequence

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.